molecular formula C15H12N2 B189430 4,5-Diphenylimidazole CAS No. 668-94-0

4,5-Diphenylimidazole

Cat. No.: B189430
CAS No.: 668-94-0
M. Wt: 220.27 g/mol
InChI Key: CPHGOBGXZQKCKI-UHFFFAOYSA-N
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Description

4,5-Diphenylimidazole is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59776. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diphenyl-1H-imidazole
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InChI

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CPHGOBGXZQKCKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5045700
Record name 4,5-Diphenylimidazole
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Molecular Weight

220.27 g/mol
Source PubChem
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CAS No.

668-94-0
Record name 4,5-Diphenylimidazole
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Record name 4,5-Diphenylimidazole
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4,5-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental physicochemical and spectroscopic properties of 4,5-diphenylimidazole. It includes detailed experimental protocols for its synthesis and characterization, alongside key data presented for ease of reference. This document is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Physicochemical Properties

This compound (CAS No: 668-94-0) is a heterocyclic aromatic organic compound characterized by a central imidazole (B134444) ring substituted with two phenyl groups at positions 4 and 5.[1] Its structure contributes to notable stability and makes it a valuable precursor in the synthesis of various pharmaceuticals and advanced materials.[1]

Table 1: Core Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂[1][2]
Molar Mass 220.27 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2][3]
Melting Point 228-233 °C[1][2][3]
Boiling Point 423.4 °C at 760 mmHg[2]
Density 1.149 g/cm³[2][3]
pKa (Predicted) 12.99 ± 0.10[2][3]
Flash Point 223.7 °C[2]
Vapor Pressure 5.51 x 10⁻⁷ mmHg at 25°C[2]
Refractive Index 1.627[2]

Table 2: Solubility Profile of this compound

SolventSolubilitySource
Water Insoluble[2]
Methanol Soluble[3]
Ethanol (B145695) Soluble[2]
Benzene Soluble[2]
Chloroform Soluble[2]
Ether Soluble[2]
Dichloromethane Very low solubility[4][5]
1-Chlorobutane Very low solubility[4][5]
Toluene Low solubility[4]
2-Nitrotoluene Low solubility[4]

Studies have shown that the solubility of phenylimidazoles in various organic solvents is significantly lower than that of simpler imidazoles like 1H-imidazole or benzimidazoles.[4][5]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

Table 3: Summary of Spectroscopic Data for this compound

TechniqueKey ObservationsSource
¹H NMR Spectra typically recorded in DMSO-d₆.[6][7][8]
¹³C NMR Spectra typically recorded in DMSO-d₆.[7][8]
¹⁵N NMR Data available.[8][9]
IR Spectroscopy Spectra available from KBr wafer or nujol mull techniques.[8][10]
UV-Vis Spectroscopy Excitation peak at 287 nm, Emission peak at 373 nm. Absorption bands noted between 190-320 nm.[11][12]
Mass Spectrometry GC-MS data is available for analysis.[8]
Raman Spectroscopy FT-Raman spectra have been recorded.[8]

For a derivative, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, absorption peaks in DMF were observed at 340 nm and 406 nm, attributed to π→π* transitions.[13]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound and its derivatives, as cited in the literature.

This two-step protocol uses benzoin (B196080) as a starting material.[7]

Step 1: Synthesis of 4,5-diphenyl-1H-imidazol-2-thiol (1)

  • Condense benzoin with thiourea (B124793) in dimethylformamide (DMF).

  • Heat the reaction mixture to 150°C.

  • This reaction yields the intermediate compound, 4,5-diphenyl-1H-imidazol-2-thiol.[7]

Step 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles (2a-g)

  • Dissolve 4,5-diphenyl-imidazol-2-thiol (50 mg, 0.1985 mmol) in absolute ethanol (10 mL).

  • Add an appropriate benzyl (B1604629) bromide derivative (1.2 equivalents).

  • Reflux the mixture for 3 hours.[7]

  • After cooling to room temperature, place the reaction mixture in an ice bath.

  • Neutralize the mixture with a 5% sodium hydrogen carbonate solution.[7]

  • The organic phase is dried over anhydrous sodium sulphate, filtered, and the solvent is evaporated under reduced pressure.

  • Purify the resulting residue by silica (B1680970) gel chromatography (cyclohexane/ethyl acetate (B1210297): 30/70) to yield the final products.[7]

Benzoin Benzoin Step1 Step 1: Condensation (DMF, 150°C) Benzoin->Step1 Thiourea Thiourea Thiourea->Step1 Intermediate 4,5-diphenyl-1H-imidazol-2-thiol Step1->Intermediate Yields Step2 Step 2: Coupling (Ethanol, Reflux, 3h) Intermediate->Step2 BenzylBromide Benzyl Bromide Derivative BenzylBromide->Step2 Purification Neutralization & Purification Step2->Purification Yields crude FinalProduct 2-(benzylthio)-4,5-diphenyl -1H-imidazoles Purification->FinalProduct Purified

Caption: Synthesis workflow for 2-(benzylthio)-4,5-diphenyl-1H-imidazoles.

This protocol describes a one-pot synthesis method.[14]

  • Combine benzil, a substituted aldehyde (various types can be used), and ammonium (B1175870) acetate in glacial acetic acid.

  • Reflux the reaction mixture.

  • The reaction yields the corresponding 2-substituted-4,5-diphenyl imidazole derivative.[14]

  • Confirm the structures of the synthesized compounds using IR, ¹H NMR, and mass spectral data.[14]

The solubility of this compound in various organic solvents was determined using a combination of a synthetic method and liquid chromatography.[4]

  • Sample Preparation: The compound was purified by sublimation under reduced pressure (<10 Pa) at a temperature of 453.2 K.[15] All solvents were fractionally distilled to a mass fraction purity better than 99.8%.[4]

  • Measurement: A synthetic method was employed where the solid solute is added to a known amount of solvent at a constant temperature until saturation is reached. The concentration is then determined.

  • Analysis: Liquid chromatography is used to precisely measure the concentration of the dissolved imidazole in the solvent.

  • Calorimetry: The molar enthalpy of fusion was measured using a Pyris 1 differential scanning calorimeter (DSC) from Perkin-Elmer to support thermodynamic modeling of solubility.[4]

The following outlines a typical procedure for the spectroscopic characterization of synthesized this compound derivatives.[7]

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent, typically DMSO-d₆ for NMR analysis. For IR spectroscopy, prepare a KBr pellet or a nujol mull.

  • NMR Spectroscopy:

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or 600 MHz spectrometer.

    • Use Tetramethylsilane (TMS) as an internal standard for ¹H NMR and the solvent peak for ¹³C NMR.

    • Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz.[7]

  • Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) to confirm the molecular formula.

  • Structural Confirmation: Integrate data from all spectroscopic methods to confirm the final structure of the compound.

Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR / Raman Spectroscopy Start->IR UV UV-Vis Spectroscopy Start->UV Data_Analysis Integrated Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Structure Structure Elucidation Data_Analysis->Structure Properties Physicochemical Characterization Data_Analysis->Properties

Caption: Analytical workflow for the characterization of this compound.

Applications in Research and Development

This compound and its derivatives are versatile compounds with applications across several scientific domains.

  • Pharmaceutical Development: The scaffold is a key intermediate in synthesizing molecules with potential therapeutic activities.[14][16] Derivatives have been investigated for anti-diabetic, anthelmintic, antibacterial, and ACAT (acyl coenzyme A: cholesterol-O-acyl-transferase) inhibitory activities.[7][14][16][17]

  • Organic Synthesis: It serves as a precursor for azo dyes and as a chromogenic reagent for the spectrophotometric determination of metal ions.[3]

  • Catalysis: Due to its ability to form stable complexes with metal ions, it is used in the development of novel catalysts and ligands.[1]

  • Material Science: The compound is incorporated into advanced materials, such as polymers and coatings, to enhance their chemical properties and performance.[1]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of 4,5-Diphenylimidazole

This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.

Chemical Structure of this compound

This compound is an aromatic heterocyclic organic compound.[1] Its structure consists of a five-membered imidazole (B134444) ring substituted with two phenyl groups at positions 4 and 5. The molecular formula is C₁₅H₁₂N₂.[2][3][4][5]

Key Structural Features:

  • Imidazole Core: A planar, five-membered ring containing two nitrogen atoms, which imparts both acidic and basic properties to the molecule.[6]

  • Phenyl Substituents: Two phenyl groups are attached to the carbon atoms at positions 4 and 5 of the imidazole ring.

  • Aromaticity: The imidazole ring is aromatic, contributing to the compound's stability.

Physical and Chemical Properties:

PropertyValue
Molecular Weight 220.27 g/mol [2][3][5]
Melting Point 229-233 °C[4][5]
Appearance Off-white crystalline solid[5][7]
Solubility Soluble in ethanol (B145695), benzene, ether, and chloroform; insoluble in water.[7]
CAS Number 668-94-0[2][3][4][5]

Synthesis of this compound and its Derivatives

The most common and historically significant method for synthesizing this compound and its substituted derivatives is the Debus-Radziszewski imidazole synthesis.[8][9][10] This reaction is a multi-component condensation reaction that offers a versatile route to a wide range of imidazole derivatives.[8][10][11]

The Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine.[8][10] For the synthesis of 2-aryl-4,5-diphenylimidazoles, the typical reactants are benzil (B1666583) (the 1,2-dicarbonyl), a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) as the ammonia source.[1][12][13][14][15]

The overall reaction can be summarized as follows:

G cluster_product Product Benzil Benzil (1,2-Dicarbonyl) Aldehyde Aldehyde Imidazole 2,4,5-Trisubstituted Imidazole Benzil->Imidazole + Ammonia Ammonium Acetate (Ammonia Source) Aldehyde->Imidazole Ammonia->Imidazole +

General scheme of the Debus-Radziszewski imidazole synthesis.

The reaction mechanism is thought to occur in two main stages:

  • Condensation of the dicarbonyl compound (benzil) with two molecules of ammonia to form a diimine intermediate.[8][9]

  • Condensation of the diimine intermediate with the aldehyde to form the final imidazole product.[8][9]

Synthesis of 2-Aryl-4,5-diphenylimidazoles

A common application of the Radziszewski reaction is the synthesis of 2-aryl-4,5-diphenylimidazoles, which are of interest for their potential biological activities.[12][13] This is typically achieved by reacting benzil, a substituted benzaldehyde, and ammonium acetate in a suitable solvent, often glacial acetic acid.[13][14][15]

G Benzil Benzil Reaction_Mixture Reaction in Glacial Acetic Acid Benzil->Reaction_Mixture Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Reaction_Mixture Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Mixture Diphenylimidazole 2-Aryl-4,5-diphenylimidazole Reaction_Mixture->Diphenylimidazole Reflux

Synthesis of 2-Aryl-4,5-diphenylimidazoles.
Quantitative Data on Synthesis

The efficiency of the Debus-Radziszewski synthesis can be influenced by various factors, including the catalyst, solvent, and reaction conditions. Several studies have explored optimizing these parameters to improve yields and reduce reaction times.

Catalyst/SolventAldehydeReaction TimeTemperatureYield (%)
Acetic AcidBenzaldehyde1.5-10 hRefluxLow to Moderate
Acetic Acid (Heating)Aromatic AldehydesNot specified140°C86-95%[12]
Diethyl Ammonium Hydrogen Phosphate (Solvent-free)Benzaldehyde DerivativesShort100°CExcellent[16]
Boric Acid (Aqueous Media, Ultrasound)Aldehydes40-70 minRoom Temp.Quantitative[1]
Silicotungstic Acid (Ethanol)Aromatic AldehydesNot specifiedRefluxup to 94%[1]
Lactic AcidAromatic AldehydesNot specified160°Cup to 92%[1]
Microwave Irradiation (Solvent-free)Substituted AldehydesNot specifiedNot specifiedExcellent[1]

Experimental Protocols

General Protocol for the Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

This protocol is adapted from a literature procedure for the synthesis of a 2-aryl-4,5-diphenylimidazole derivative.[17]

Materials:

  • Benzil (2.65 g)

  • Ammonium acetate (5 g)

  • 4-Chlorobenzaldehyde (B46862) (1.5 mL)

  • Glacial acetic acid (50 mL)

  • 5% Ammonium solution

  • Absolute ethanol

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve equimolar quantities of benzil (2.65 g), ammonium acetate (5 g), and 4-chlorobenzaldehyde (1.5 mL) in 50 mL of glacial acetic acid.[17]

  • Heat the reaction mixture to reflux for 5 hours on an oil bath with continuous stirring.[17]

  • After 5 hours, cool the reaction mixture and pour it into 300 mL of cold water. This will cause the product to precipitate.[17]

  • Filter the precipitate and neutralize it with a 5% ammonium solution.[17]

  • Recrystallize the crude product from absolute ethanol to obtain the purified 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole as colorless crystals.[17]

Synthesis of 4,5-diphenyl-1H-imidazol-2-thiol

This is a precursor for the synthesis of various this compound derivatives.[18]

Materials:

Procedure:

  • The synthesis is carried out by the condensation of benzoin with thiourea in dimethylformamide (DMF) at 150°C.[18]

Applications in Drug Development

This compound derivatives have been investigated for a range of pharmacological activities, making them attractive scaffolds for drug development. Some of the reported activities include:

  • Antibacterial Activity: Certain 4,5-diphenyl-1H-imidazole derivatives have been synthesized and evaluated for their antibacterial properties.[18]

  • Anthelmintic Activity: A series of 2-substituted-4,5-diphenyl imidazoles have shown significant anthelmintic activity.[14]

  • Anti-inflammatory and Analgesic Activity: Some diphenyl imidazole derivatives have been screened for anti-inflammatory and analgesic effects.[13][15]

  • ACAT Inhibition: this compound derivatives have been prepared for their use as acyl coenzyme A:cholesterol-O-acyl-transferase (ACAT) inhibitors.[19]

The versatile synthesis routes and the wide range of biological activities make this compound and its derivatives a promising area of research for the development of new therapeutic agents.

References

A Comprehensive Technical Guide to 4,5-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4,5-diphenyl-1H-imidazole, a heterocyclic aromatic organic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a potential inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key target in drug development for inflammatory diseases and cancer.

Nomenclature and Identification

The compound with the chemical structure featuring a central imidazole (B134444) ring substituted with two phenyl groups at positions 4 and 5 is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 4,5-diphenyl-1H-imidazole .[1]

This compound is also known by several synonyms in scientific literature and chemical databases, including:

  • 4,5-Diphenylimidazole[1]

  • Diphenylimidazole[1]

  • 1H-Imidazole, 4,5-diphenyl-[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-diphenyl-1H-imidazole is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₅H₁₂N₂[1][3][4]
Molecular Weight 220.27 g/mol [1][4]
Appearance White to off-white crystalline solid[3][4]
Melting Point 229-233 °C[3][4]
Boiling Point 423.4 °C at 760 mmHg[2][3][5]
Density 1.149 g/cm³[2][3][5]
CAS Number 668-94-0[1][3][4]
Solubility Soluble in ethanol, benzene, ether, chloroform, and methanol (B129727). Insoluble in water.[3][6]

Synthesis of 4,5-Diphenyl-1H-imidazole

The synthesis of 4,5-diphenyl-1H-imidazole is commonly achieved through the Radziszewski imidazole synthesis. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and ammonia (B1221849) (from ammonium (B1175870) acetate) in an acidic medium.

Reaction Scheme

The overall reaction for the synthesis of 4,5-diphenyl-1H-imidazole is as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Benzil (B1666583) Benzil Product 4,5-Diphenyl-1H-imidazole Benzil->Product Benzaldehyde (B42025) Benzaldehyde Benzaldehyde->Product AmmoniumAcetate Ammonium Acetate (B1210297) (Ammonia Source) AmmoniumAcetate->Product AceticAcid Glacial Acetic Acid (Solvent and Catalyst) Heat Heat

Figure 1: Overall reaction for the synthesis of 4,5-diphenyl-1H-imidazole.
Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 4,5-diphenyl-1H-imidazole via the Radziszewski reaction.

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol (for recrystallization)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine benzil (e.g., 2.10 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), and ammonium acetate (e.g., 7.71 g, 100 mmol).

  • Solvent Addition: Add glacial acetic acid (e.g., 30 mL) to the flask.

  • Reflux: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux (approximately 118 °C) using a heating mantle or water bath.

  • Reaction Time: Maintain the reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Then, pour the reaction mixture into a beaker containing cold water (e.g., 150-200 mL) while stirring. A precipitate of the crude product will form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid and ammonium acetate.

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure 4,5-diphenyl-1H-imidazole as a white crystalline solid.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Biological Activity: Inhibition of the p38 MAPK Signaling Pathway

Imidazole derivatives are a well-established class of compounds that act as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[7] The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress, playing a significant role in diseases such as rheumatoid arthritis and cancer.[7] The core structure of 4,5-diphenyl-1H-imidazole serves as a scaffold for the development of potent p38 MAPK inhibitors.

The p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase.[3] Activation of this pathway by extracellular stimuli leads to the phosphorylation and activation of downstream targets, resulting in the expression of pro-inflammatory cytokines and other cellular responses.

G Stimuli Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates Downstream Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38->Downstream Phosphorylates Response Cellular Response (e.g., Inflammation, Apoptosis) Downstream->Response Leads to Inhibitor This compound (Inhibitor) Inhibitor->p38 Inhibits

Figure 2: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay

The inhibitory potential of 4,5-diphenyl-1H-imidazole and its derivatives against p38 MAPK can be evaluated using an in vitro kinase assay. The general workflow for such an assay is depicted below.

G Start Start ReagentPrep Reagent Preparation: - Kinase (p38 MAPK) - Substrate - ATP - Inhibitor (this compound) Start->ReagentPrep ReactionSetup Reaction Setup: Combine kinase, substrate, and inhibitor in assay plate ReagentPrep->ReactionSetup Initiation Initiate Reaction: Add ATP ReactionSetup->Initiation Incubation Incubation: Allow reaction to proceed at a controlled temperature Initiation->Incubation Termination Terminate Reaction: Add stop solution Incubation->Termination Detection Signal Detection: Measure kinase activity (e.g., luminescence, fluorescence) Termination->Detection DataAnalysis Data Analysis: Calculate % inhibition and determine IC₅₀ Detection->DataAnalysis End End DataAnalysis->End

Figure 3: General experimental workflow for a p38 MAPK inhibition assay.

Conclusion

4,5-Diphenyl-1H-imidazole is a versatile compound with a straightforward synthesis and significant potential in various scientific domains. Its well-defined physicochemical properties make it a reliable building block in organic synthesis. Furthermore, its structural resemblance to known kinase inhibitors highlights its importance as a scaffold for the design and development of novel therapeutic agents targeting signaling pathways implicated in a range of human diseases. This guide provides foundational knowledge for researchers and professionals working with this important molecule.

References

An In-depth Technical Guide to the Core Mechanism of Action of 4,5-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5-diphenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the mechanisms of action associated with the 4,5-diphenylimidazole core and its derivatives. It details the molecular targets and signaling pathways implicated in its diverse biological effects, including enzyme inhibition, receptor modulation, and antimicrobial activity. This document consolidates quantitative data from numerous studies, presents detailed experimental protocols for key biological assays, and utilizes visualizations to elucidate complex biological processes, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction

The imidazole (B134444) moiety, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine. The 4,5-diphenyl-1H-imidazole core, in particular, has garnered significant scientific interest due to its synthetic accessibility and the diverse pharmacological properties exhibited by its derivatives. These compounds have demonstrated a wide array of activities, including but not limited to, anti-diabetic, anti-hyperlipidemic, immunosuppressive, anti-inflammatory, anticonvulsant, and antimicrobial effects. This guide will delve into the specific mechanisms of action underlying these therapeutic potentials.

Enzyme Inhibition

Derivatives of this compound have been extensively studied as potent inhibitors of several key enzymes involved in various disease pathologies.

α-Glucosidase Inhibition

Mechanism of Action: Certain this compound derivatives act as inhibitors of α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, these compounds delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. Kinetic studies have revealed that some of these derivatives function as competitive inhibitors, suggesting they bind to the active site of the enzyme and compete with the natural substrate.[1]

Quantitative Data: α-Glucosidase Inhibitory Activity

Compound IDModificationIC50 (µM)Reference
Acarbose (B1664774) (Standard) -750.0[1]
8g 2-chloro-benzyl moiety on triazole ring85.6 ± 0.4[1]
8i 2-bromo-benzyl moiety on triazole ringNot specified, but highly potent[1]
Series 8a-n Various benzyl (B1604629) azides on triazole ring85.6 - 231.4[1][2]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the determination of α-glucosidase inhibitory activity using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Reagent Preparation:

    • Phosphate (B84403) Buffer: 0.1 M, pH 6.8.

    • α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer to a concentration of 1.0 U/mL.

    • Substrate Solution: Dissolve pNPG in phosphate buffer to a concentration of 5 mM.

    • Test Compounds: Dissolve this compound derivatives and acarbose (positive control) in DMSO to prepare stock solutions, followed by serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

cluster_workflow α-Glucosidase Inhibition Assay Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Test Compounds) plate Plate Setup (Buffer + Test Compound) prep->plate 1. enzyme_add Add α-Glucosidase Solution plate->enzyme_add 2. pre_incubate Pre-incubation (37°C, 10 min) enzyme_add->pre_incubate 3. reaction_start Initiate Reaction (Add pNPG Substrate) pre_incubate->reaction_start 4. incubate Incubation (37°C, 20 min) reaction_start->incubate 5. reaction_stop Stop Reaction (Add Sodium Carbonate) incubate->reaction_stop 6. read Measure Absorbance (405 nm) reaction_stop->read 7. analysis Data Analysis (% Inhibition, IC50) read->analysis 8.

α-Glucosidase Inhibition Assay Workflow
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Mechanism of Action: The this compound moiety is a potent pharmacophore for the inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT), an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[3] ACAT plays a crucial role in the absorption of dietary cholesterol in the intestines and the accumulation of cholesteryl esters in macrophages within atherosclerotic plaques. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis.

Quantitative Data: ACAT Inhibitory Activity

Compound IDModificationIC50 (nM)TargetReference
9c Tetrahydropyran-2-yl at 2-position~100Rat Liver Microsomal ACAT[4]
9d 1,3-Dioxan-2-yl at 2-position~100Rat Liver Microsomal ACAT[4]
13t 5-cis pyrazolylalkyl substituted 1,3-dioxane10Human Macrophage ACAT[5]
13h 5-cis aminoalkyl substituted 1,3-dioxane60Human Macrophage ACAT[5]
13n 5-cis aminoalkyl substituted 1,3-dioxane70Human Macrophage ACAT[5]

Experimental Protocol: Microsomal ACAT Activity Assay (Radiochemical Method)

This protocol measures ACAT activity by quantifying the formation of radiolabeled cholesteryl oleate (B1233923).

  • Microsome Preparation:

    • Homogenize liver tissue in an ice-cold buffer.

    • Perform differential centrifugation to isolate the microsomal fraction.

  • Assay Procedure:

    • Prepare a reaction mixture containing the microsomal fraction, bovine serum albumin (BSA), and cholesterol.

    • Add the this compound test compound at various concentrations.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding [1-¹⁴C]oleoyl-CoA.

    • Incubate at 37°C for 10-20 minutes.

    • Stop the reaction by adding a chloroform:methanol solution.

    • Extract the lipids.

  • Analysis:

    • Separate the lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radioactive cholesteryl oleate formed using a phosphorimager or scintillation counting.

    • Calculate the IC50 value.

Receptor Modulation

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism

Mechanism of Action: Certain 4(5)-phenylimidazole-based compounds have been identified as potent agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor.[6] Agonism at the S1P1 receptor is known to induce the internalization of the receptor on lymphocytes, which sequesters them in lymph nodes and prevents their recirculation into the peripheral blood and tissues. This mechanism underlies the immunosuppressive effects of S1P1 receptor agonists, making them valuable for the treatment of autoimmune diseases like multiple sclerosis. Notably, some of these 4(5)-phenylimidazole derivatives exhibit high selectivity for S1P1 over the S1P3 subtype, which is associated with cardiovascular side effects like bradycardia.[6]

Quantitative Data: S1P1 Receptor Agonist Activity

Compound IDEC50 (nM) at S1P1EC50 (nM) at S1P3Reference
phospho-FTY720 (Standard) 1.3 ± 1.32.0 ± 2.4[6]
Compound 20 4.7 ± 1.3780 ± 1.3[6]

Experimental Protocol: [γ-³⁵S]GTP-binding Assay

This assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, GDP, and the test compound at various concentrations in an assay buffer.

    • Initiate the binding reaction by adding [γ-³⁵S]GTP.

    • Incubate at 30°C for 30 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold buffer.

  • Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

cluster_pathway S1P1 Receptor Signaling Pathway agonist This compound Agonist s1p1 S1P1 Receptor agonist->s1p1 Binds to g_protein G Protein (Gi/o) s1p1->g_protein Activates downstream Downstream Signaling Cascades g_protein->downstream Initiates sequestration Lymphocyte Sequestration in Lymph Nodes downstream->sequestration immunosuppression Immunosuppressive Effect sequestration->immunosuppression

S1P1 Receptor Signaling Pathway

Antimicrobial Activity

Mechanism of Action: The precise molecular mechanism of antibacterial action for this compound derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in bacteria. The imidazole ring is a known pharmacophore in many antimicrobial agents. The activity of these compounds varies depending on the substitutions on the imidazole core. Some derivatives show potent activity against Gram-positive bacteria, while others have a broader spectrum.[7][8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound IDBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin (Standard) Staphylococcus aureus8[9]
6d Staphylococcus aureus4[7][9]
6c Staphylococcus aureus16[7][9]
6c Enterococcus faecalis16[7][9]
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid S. pseudoporcinus6000[10]
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid K. rosea7000[10]
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid E. cloacae7500[10]
3c, 3f, 3h S. aureus, E. coli, C. albicans15.62[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Assay Procedure (96-well plate format):

    • Perform serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (broth with bacteria) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Anticonvulsant Activities

Mechanism of Action: The mechanisms underlying the anti-inflammatory and anticonvulsant activities of this compound derivatives are less defined but are thought to involve modulation of key pathways in inflammation and neuronal excitability.

  • Anti-inflammatory: Imidazole derivatives have been reported to exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and by modulating the NF-κB signaling pathway, which would reduce the production of pro-inflammatory cytokines.[12][13] However, specific data for the this compound parent molecule is limited.

  • Anticonvulsant: The anticonvulsant properties of imidazole derivatives may arise from their interaction with voltage-gated ion channels (e.g., sodium channels) or through modulation of GABAergic neurotransmission.[14][15] Some studies have evaluated 2-substituted-4,5-diphenyl-1H-imidazoles in maximal electroshock seizure models, indicating potential activity.[16]

Quantitative Data: Anti-inflammatory and Anticonvulsant Activities

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

  • Animal Model:

    • Use male Wistar rats (150-200 g).

    • Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Inflammation:

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement:

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

cluster_pathway Potential Anti-inflammatory Mechanisms stimulus Inflammatory Stimulus nfkb_pathway NF-κB Pathway stimulus->nfkb_pathway cox_pathway COX-2 Pathway stimulus->cox_pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->cytokines prostaglandins Prostaglandins cox_pathway->prostaglandins inflammation Inflammation cytokines->inflammation prostaglandins->inflammation imidazole This compound Derivatives imidazole->nfkb_pathway Inhibits imidazole->cox_pathway Inhibits

Potential Anti-inflammatory Mechanisms

Conclusion

The 4,5-diphenyl-1H-imidazole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its derivatives have demonstrated potent and, in some cases, selective activity against a range of biological targets, including enzymes and G protein-coupled receptors. The mechanisms of action, while varied, often involve competitive inhibition of key enzymes or modulation of critical signaling pathways. While much of the research has focused on derivatized forms, the foundational this compound core remains a subject of significant interest. Further elucidation of the specific molecular interactions and signaling pathways for each of its diverse biological activities will undoubtedly pave the way for the development of new and improved therapies for a wide range of diseases.

References

An In-depth Technical Guide to 4,5-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Diphenylimidazole is a versatile heterocyclic organic compound characterized by an imidazole (B134444) ring substituted with two phenyl groups. Its unique structural and chemical properties have positioned it as a significant scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development. The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and is explored for its diverse biological activities, including antibacterial, anthelmintic, and anticonvulsant properties.[1][2][3][4]

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and application in a research setting.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂[1][5][6][7][8]
Molecular Weight 220.27 g/mol [1][5][6][8]
IUPAC Name 4,5-diphenyl-1H-imidazole[5]
CAS Number 668-94-0[1][5][6][8]
Appearance Off-white crystalline solid[1]
Melting Point 228-233 °C[1][8]
Solubility Soluble in ethanol (B145695), benzene, ether, and chloroform; insoluble in water.[7]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various established methods. Below are detailed protocols for common synthetic routes.

Protocol 1: Synthesis of 2-Substituted-4,5-Diphenyl Imidazoles

This protocol outlines a one-pot synthesis method for generating a series of 2-substituted-4,5-diphenyl imidazoles.[9]

Materials:

Procedure:

  • In a round-bottom flask, combine equimolar quantities of benzil and the desired substituted aldehyde.

  • Add an excess of ammonium acetate (approximately 2-3 molar equivalents relative to benzil).

  • Add a sufficient amount of glacial acetic acid to dissolve the reactants, which also serves as the reaction solvent.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water while stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the purified compound.

  • Dry the purified product and characterize it using analytical techniques such as IR, ¹H NMR, and mass spectrometry.[9]

reactants Benzil + Substituted Aldehyde + Ammonium Acetate solvent Glacial Acetic Acid reactants->solvent dissolve reflux Reflux (2-4 hours) solvent->reflux cooling Cool to Room Temperature reflux->cooling precipitation Pour into Cold Water cooling->precipitation filtration Vacuum Filtration & Washing precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Purified 2-Substituted-4,5-Diphenyl Imidazole recrystallization->product

Synthesis of 2-Substituted-4,5-Diphenyl Imidazoles.
Protocol 2: Synthesis of 4,5-Diphenyl-1H-imidazol-2-thiol Derivatives

This two-step protocol is used for synthesizing derivatives of this compound, which can serve as precursors for compounds with potential antibacterial activity.[10]

Step 1: Synthesis of 4,5-diphenyl-1H-imidazol-2-thiol (1)

  • Prepare a mixture of benzoin (B196080) and thiourea.

  • The condensation reaction is carried out in dimethylformamide (DMF) at 150°C.[10]

Step 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles (2a-g)

  • Dissolve 4,5-diphenyl-imidazol-2-thiol (1) (0.1985 mmol) in absolute ethanol (10 mL).

  • Add an appropriate benzyl (B1604629) bromide derivative (1.2 eq).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize with a 5% sodium hydrogen carbonate solution.

  • The resulting precipitate is filtered, washed, and purified by silica (B1680970) gel chromatography.[10]

cluster_step1 Step 1 cluster_step2 Step 2 benzoin Benzoin + Thiourea dmf Condensation in DMF at 150°C benzoin->dmf thiol 4,5-diphenyl-1H-imidazol-2-thiol (1) dmf->thiol reagents Thiol (1) + Benzyl Bromide Derivative thiol->reagents reflux Reflux in Ethanol (3 hours) reagents->reflux neutralize Neutralization with NaHCO₃ reflux->neutralize purify Silica Gel Chromatography neutralize->purify product 2-(benzylthio)-4,5-diphenyl-1H-imidazoles purify->product PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibitor Imidazole-based Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR start Collect & Wash Earthworms setup Place Worm in Petri Dish with Test Solution start->setup observe Observe & Record Time setup->observe paralysis Time to Paralysis observe->paralysis No movement on shaking death Time to Death observe->death No movement on vigorous shaking

References

An In-depth Technical Guide on the Photophysical Properties of 4,5-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 4,5-diphenylimidazole, also known as lophine. The document details its synthesis, spectroscopic behavior, and key photophysical parameters. It is designed to be a valuable resource for researchers and professionals involved in drug development and materials science, offering detailed experimental protocols and a summary of quantitative data.

Introduction

4,5-Diphenyl-1H-imidazole is a versatile heterocyclic compound known for its remarkable stability and solubility, making it a valuable building block in organic synthesis, pharmaceuticals, and materials science.[1] Its derivatives have been explored for various applications, including their use as fluorescent probes and in the development of organic light-emitting diodes (OLEDs). Understanding the photophysical properties of the this compound core is crucial for the rational design of novel functional molecules.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various methods. A common approach involves the condensation of benzil (B1666583) with an appropriate aldehyde and ammonium (B1175870) acetate (B1210297).[2][3]

Experimental Protocol: Synthesis of 4,5-Diphenyl-1H-imidazole

This protocol outlines a general procedure for the synthesis of 4,5-diphenyl-1H-imidazole.

Materials:

  • Benzil

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve equimolar quantities of benzil and an appropriate aldehyde (in this case, formaldehyde (B43269) or a precursor) along with a molar excess of ammonium acetate in glacial acetic acid in a round-bottom flask.[2][3]

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[4]

Photophysical Properties

The photophysical properties of this compound are governed by its electronic structure, which features a conjugated π-system. These properties are sensitive to the molecular environment, including solvent polarity and pH.

This compound exhibits characteristic absorption and emission spectra. In ethanol, it has an excitation peak at 287 nm and an emission peak at 373 nm, resulting in a Stokes' shift of 86 nm.[5] The absorption is attributed to π-π* transitions within the conjugated system of the imidazole (B134444) and phenyl rings.

Table 1: Absorption and Emission Maxima of this compound and its Derivatives in Various Solvents

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
This compoundEthanol28737386
(Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrileDioxane~375503~128
Chloroform~380502~122
Ethyl Acetate~380515~135
THF~380520~140
Dichloromethane~380523~143

Data for the derivative (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile is adapted from a study on its solvatochromic properties.[6][7][8]

The fluorescence quantum yield (Φf) and fluorescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. Limited data is available for the parent this compound. One study reports a fluorescence quantum yield of 0.91 ± 0.1 x 10⁻³ in degassed acetonitrile. A series of lophine derivatives have shown quantum yields in the range of 0.06 to 0.36.[9] The fluorescence lifetimes of some imidazole derivatives have been observed to be in the range of 1.53 to 2.54 ns, and these values are influenced by solvent polarity.[9]

Table 2: Photophysical Data of Lophine Derivatives

Derivative ClassQuantum Yield (Φf) RangeFluorescence Lifetime (τ) Range (ns)
Lophine Derivatives0.06 - 0.36Not specified for this set
Triphenylimidazole-based ChromophoresNot specified for this set1.53 - 2.54

This data is for derivatives of this compound and not the parent compound itself.[9]

Experimental Protocols for Photophysical Characterization

Objective: To determine the absorption spectrum and identify the wavelength of maximum absorption (λ_abs) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, DMSO)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-500 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

  • Data Acquisition: Record the absorption spectrum of the sample. The absorbance at the maximum should ideally be between 0.1 and 1.0.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs).

Objective: To determine the emission spectrum and identify the wavelength of maximum emission (λ_em) of this compound.

Materials:

  • Dilute solutions of this compound (absorbance < 0.1 at λ_exc)

  • Spectroscopic grade solvents

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (λ_exc) to the λ_abs determined from the UV-Vis spectrum. Set the emission wavelength range to be scanned (e.g., 300-600 nm).

  • Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering.

  • Sample Measurement: Place the cuvette containing the sample solution in the spectrofluorometer.

  • Data Acquisition: Record the fluorescence emission spectrum.

  • Data Analysis: Identify the wavelength of maximum emission (λ_em) and calculate the Stokes shift (λ_em - λ_abs).

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

  • Solutions of this compound and a standard with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent. Record the UV-Vis absorption spectra and adjust the concentrations so that the absorbances at the excitation wavelength are in the range of 0.01 to 0.1 and are closely matched.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_std).

  • Calculation: Calculate the quantum yield of the sample (Φf_sample) using the following equation:

    Φf_sample = Φf_std * (A_sample / A_std) * (Abs_std / Abs_sample) * (n_sample² / n_std²)

    where:

    • Φf_std is the quantum yield of the standard.

    • Abs is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualizations

The Jablonski diagram illustrates the electronic transitions that occur during absorption and fluorescence.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption (π-π*) S1->S0 Fluorescence S1->S0 Internal Conversion S1->S1 Vibrational Relaxation T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Jablonski diagram for this compound.

This workflow outlines the logical steps for a comprehensive photophysical analysis of this compound.

Photophysical_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization UV_Vis UV-Vis Absorption Spectroscopy Characterization->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Quantum_Yield Quantum Yield Measurement Fluorescence->Quantum_Yield Lifetime Fluorescence Lifetime Measurement Fluorescence->Lifetime Data_Processing Data Processing & Plotting Quantum_Yield->Data_Processing Lifetime->Data_Processing Parameter_Calculation Calculation of Photophysical Parameters Data_Processing->Parameter_Calculation Interpretation Interpretation of Results Parameter_Calculation->Interpretation

Workflow for photophysical characterization.

Conclusion

This compound serves as a fundamental scaffold for the development of novel fluorescent materials. While the photophysical data for the parent compound is not extensively documented, studies on its derivatives reveal its potential for tuning optical properties through chemical modification. The experimental protocols and workflows provided in this guide offer a systematic approach for researchers to characterize the photophysical properties of this compound and its analogues, facilitating their application in drug development and materials science. Further research is warranted to establish a more comprehensive photophysical database for the parent this compound in a wider range of environments.

References

An In-Depth Technical Guide to the Solubility and Stability of 4,5-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diphenylimidazole is a versatile heterocyclic compound with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. Its utility as a scaffold for the development of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and relevant biological context to support researchers and drug development professionals.

Physicochemical Properties

1.1. General Characteristics

PropertyValueReference
Molecular FormulaC₁₅H₁₂N₂[1]
Molecular Weight220.27 g/mol [1]
AppearanceOff-white crystalline solid[2]
Melting Point228-230 °C
pKa (predicted)12.99 ± 0.10ChemAxon

1.2. Solubility Profile

This compound exhibits a distinct solubility profile, characterized by its poor aqueous solubility and good solubility in several organic solvents. This property is crucial for its handling, formulation, and biological activity assessment.

Qualitative Solubility:

  • Soluble in: Ethanol, Benzene, Ether, Chloroform, Methanol.[3]

  • Insoluble in: Water.[3]

Quantitative Solubility Data:

The following table summarizes the mole fraction solubility (x₁) of this compound in various organic solvents at different temperatures. This data is critical for designing crystallization processes, preparing solutions for chemical reactions, and understanding its behavior in non-aqueous environments.

SolventTemperature (K)Mole Fraction (x₁)
Dichloromethane298.150.0031
303.150.0042
308.150.0056
1-Chlorobutane298.150.0007
303.150.0009
308.150.0012
Toluene298.150.0018
303.150.0024
308.150.0032
2-Nitrotoluene298.150.0084
303.150.0109
308.150.0140

Data extracted from the publication: "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene".

Stability Profile

2.1. Thermal Stability

A comprehensive thermodynamic study of phenylimidazoles, including this compound, has been conducted.[4][5] Vapor pressure measurements indicate that this compound is a thermally stable solid with a high melting point. The vapor pressure was determined to be in the range of 0.0804–1.05 Pa between 408.0 K and 434.8 K, suggesting low volatility at ambient temperatures.[5] While a specific decomposition temperature from thermogravimetric analysis (TGA) is not provided in the literature, the high melting point suggests significant thermal stability.

2.2. Hydrolytic Stability

A study on the hydrolysis of N-benzoyl-4,5-diphenylimidazole derivatives provides insights into the stability of the imidazole (B134444) ring system under aqueous conditions.[6] The study revealed that the hydrolysis of these derivatives is subject to both acid and base catalysis. This suggests that the stability of this compound in aqueous solutions is pH-dependent. The imidazole ring itself is generally stable to hydrolysis, but extreme pH conditions and elevated temperatures could lead to degradation over time.

2.3. Photostability

Specific photostability studies on this compound are limited. However, the compound does exhibit UV absorption, which is a prerequisite for photodegradation. A UV-Vis spectroscopic study of a derivative, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, showed absorption peaks in the UV-Vis region.[7] General principles of photostability testing, as outlined in ICH guidelines, should be followed to assess the potential for photodegradation. This involves exposing the compound to a combination of UV and visible light and analyzing for the formation of degradation products.

Experimental Protocols

3.1. Determination of Thermodynamic (Equilibrium) Solubility

This protocol is based on the conventional shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

  • Objective: To determine the equilibrium concentration of this compound in a specific solvent at a constant temperature.

  • Materials:

    • This compound (solid)

    • Solvent of interest

    • Scintillation vials or sealed flasks

    • Constant temperature shaker/incubator

    • Analytical balance

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for quantification

  • Methodology:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid ensures that equilibrium is reached.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

    • After the equilibration period, stop the agitation and allow the excess solid to settle.

    • Centrifuge the samples at a high speed to ensure complete separation of the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

    • Calculate the original solubility in the solvent, taking into account the dilution factor.

3.2. Stability Indicating Method Development (Forced Degradation)

This protocol outlines a general approach for conducting forced degradation studies to develop a stability-indicating analytical method.

  • Objective: To identify the degradation products of this compound under various stress conditions and to develop an analytical method that can separate and quantify the parent drug from its degradants.[8][9]

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60-80 °C for a specified time.

    • Base Hydrolysis: 0.1 M NaOH at 60-80 °C for a specified time.

    • Neutral Hydrolysis: Water at 60-80 °C for a specified time.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature for a specified time.[10]

    • Thermal Degradation: Solid drug substance exposed to 105-120 °C for a specified time.

    • Photodegradation: Solid drug substance or solution exposed to a light source providing both UV and visible light (as per ICH Q1B guidelines).[11]

  • Methodology:

    • Prepare solutions of this compound in the respective stress media. For solid-state studies, expose the powder directly to the stress condition.

    • At various time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).

    • Dilute the samples to an appropriate concentration.

    • Analyze the stressed samples using a suitable analytical technique, typically reverse-phase HPLC with a photodiode array (PDA) detector.

    • Develop a chromatographic method that provides adequate separation between the peak for this compound and the peaks of any degradation products.

    • The peak purity of the parent drug should be assessed using the PDA detector to ensure that no degradant peaks are co-eluting.

    • Once a stability-indicating method is established, it can be used for routine stability testing of this compound.

Biological Relevance and Signaling Pathways

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Understanding the potential molecular targets and signaling pathways is crucial for drug development.

4.1. Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes, highlighting the therapeutic potential of this scaffold.

4.2. PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for cancer therapy. Several studies have shown that imidazole-based compounds can modulate this pathway. While the direct interaction of this compound with this pathway is not yet fully elucidated, its structural features make it a promising candidate for the development of PI3K/Akt/mTOR inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazole This compound (Potential Inhibitor) Imidazole->PI3K Potential Inhibition Imidazole->Akt Imidazole->mTORC1

Figure 1: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound derivatives.

Experimental Workflows

5.1. Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction. A common and efficient method is the Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For this compound, benzil (B1666583) is used as the 1,2-dicarbonyl compound.

Synthesis_Workflow start Start Materials benzil Benzil start->benzil aldehyde Aldehyde (e.g., Formaldehyde) start->aldehyde ammonia Ammonia Source (e.g., Ammonium Acetate) start->ammonia reaction Condensation Reaction (e.g., in Acetic Acid, Reflux) benzil->reaction aldehyde->reaction ammonia->reaction workup Reaction Work-up (Cooling, Neutralization) reaction->workup filtration Filtration & Washing workup->filtration purification Purification (Recrystallization) filtration->purification product This compound purification->product

Figure 2: A typical workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound, supported by quantitative data and established experimental protocols. The compound's favorable solubility in organic solvents and inherent stability make it a valuable building block in medicinal chemistry. Further investigation into its specific degradation pathways and its interactions with key biological signaling pathways, such as the PI3K/Akt/mTOR pathway, will be crucial for the successful development of novel therapeutics based on the this compound scaffold. This guide serves as a foundational resource for researchers to facilitate their work with this promising molecule.

References

Spectroscopic Profile of 4,5-Diphenylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-diphenylimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of imidazole-based compounds.

Introduction

This compound is a versatile scaffold in the development of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide presents a detailed analysis of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Solvent
NH12.484DMSO-d₆
CH (imidazole)7.782DMSO-d₆
Aromatic H7.20 - 7.50DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ, ppm) Solvent
C=N (imidazole)138.59DMSO-d₆
Aromatic C126.61 - 128.67DMSO-d₆
C-C (imidazole)142.91DMSO-d₆
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to N-H, C-H, and C=N stretching and bending vibrations.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Functional Group Vibrational Mode Absorption Band (cm⁻¹)
N-HStretching3425
Aromatic C-HStretching3063
C=N and C=CStretching1400 - 1602
Aromatic C-HOut-of-plane bending696, 766
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a prominent molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₅H₁₂N₂
Molecular Weight220.27 g/mol
Major Fragment (m/z)220 (M⁺), 219, 193, 165

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a Bruker AM-300 or a 400 MHz spectrometer.[1] The sample is dissolved in a deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS). For a standard ¹H NMR experiment, the spectral window is typically set from -1 ppm to 9 ppm, and for ¹³C NMR, it is from -10 ppm to 180 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum is commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet.[1] The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).[1] For a typical analysis, the sample is introduced into the ion source where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The fragmentation pattern can provide valuable structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Output Sample Chemical Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Spectral Data Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret Report Comprehensive Spectroscopic Profile Interpret->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more in-depth analysis and specific applications, readers are encouraged to consult the cited literature.

References

The Diverse Biological Landscape of 4,5-Diphenylimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4,5-diphenylimidazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and discovery of novel therapeutic agents.[1][2][3] Its synthetic accessibility allows for extensive derivatization, leading to a wide array of compounds with diverse biological activities.[2] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and drug development professionals.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often commences with the condensation of benzoin (B196080) and an appropriate aldehyde in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid.[4][5][6] Another common starting material is 2-mercapto-4,5-diphenylimidazole, synthesized by the fusion of benzoin with thiourea.[7] This intermediate can then undergo various reactions, such as coupling with aryl halides or other electrophiles, to yield a diverse range of derivatives.[7][8]

G cluster_start Starting Materials cluster_intermediate Core Synthesis cluster_derivatization Derivatization Benzoin Benzoin Reaction Reaction Benzoin->Reaction Aldehyde Aldehyde Aldehyde->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction This compound Core This compound Core Reaction->this compound Core Functionalization Functionalization This compound Core->Functionalization Diverse Derivatives Diverse Derivatives Functionalization->Diverse Derivatives

General synthetic workflow for this compound derivatives.

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a multitude of biological activities, demonstrating their potential in various therapeutic areas.

Antimicrobial Activity

The antimicrobial properties of these derivatives have been a significant area of investigation, with studies reporting activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

Several studies have synthesized and screened this compound derivatives for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8][9][10][11]

CompoundBacterial StrainMIC (µg/mL)Reference
6d Staphylococcus aureus4[8][11]
6c Staphylococcus aureus16[8][11]
6c Enterococcus faecalis16[8][11]
Ciprofloxacin (B1669076) (standard) Staphylococcus aureus8[8][11]
5a, 5c, 5e, 5h (Aryl-4,5-diphenylimidazole-2-sulphones) Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaComparable to Ciprofloxacin (5µg/ml) and Norfloxacin (B1679917) (10µg/ml)[7]
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid Gram-positive bacteriaMore susceptible[9]
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid Gram-negative bacteriaLess susceptible[9]

Antifungal Activity

Some derivatives have also been assessed for their antifungal potential.

CompoundFungal StrainActivityReference
Aryl-4,5-diphenylimidazole-2-sulphones Candida albicans, Aspergillus nigerScreened, results compared to fluconazole (B54011) (100µg/ml)[7]
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid Candida utilisSusceptible at MIC 7 mg/ml[9]
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid Other tested fungiNo activity[9]
Anticancer Activity

The anticancer potential of this compound derivatives is a growing area of research, with several compounds showing promising cytotoxicity against various cancer cell lines.

CompoundCell LineIC50Mechanism of ActionReference
IPM714 (1H-imidazole [4,5-f][1][12] phenanthroline derivative) HCT116 (Colorectal cancer)1.74 µMPI3K/AKT/mTOR pathway suppression, S-phase cell cycle arrest, apoptosis induction[13]
IPM714 SW480 (Colorectal cancer)2 µMApoptosis induction[13]
Compound 1 (4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole) HepG2 (Liver cancer)45.98% cytotoxicityNot specified[14]
Imidazo[4,5-b]pyridine derivatives (I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX) MCF-7 (Breast cancer)Significant activityCDK9 inhibition (IC50 = 0.63-1.32 µM)[15]
Imidazo[4,5-b]pyridine derivatives (I, VIIc, VIIe, VIIf, VIII, IX) HCT116 (Colon cancer)Remarkable activityCDK9 inhibition[15]

A proposed signaling pathway for the anticancer activity of certain this compound derivatives involves the inhibition of the PI3K/AKT/mTOR pathway.

G IPM714 IPM714 PI3K PI3K IPM714->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits Cell Cycle Arrest (S-phase) Cell Cycle Arrest (S-phase) mTOR->Cell Cycle Arrest (S-phase)

Proposed PI3K/AKT/mTOR signaling pathway inhibition.
Anti-inflammatory Activity

Certain derivatives have been evaluated for their anti-inflammatory effects, with some showing significant activity.[16][17][18]

Compound SeriesAssayActivityReference
2-substituted-4,5-diphenyl-1H-imidazoles Carrageenan-induced paw edemaAnti-inflammatory effect observed[18]
1-substituted 2,4,5 triphenyl imidazoles (T4 & T5) Carrageenan-induced rat paw edemaHighly significant activity[17]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives LPS-induced pro-inflammatory cytokine production in RAW264.7 cellsPotent inhibition of NO, IL-6, and TNF-α release[19]
Anthelmintic Activity

A series of 2-substituted-4,5-diphenyl imidazoles were synthesized and screened for their anthelmintic activity.[5][6]

CompoundParalysis Time (min)Death Time (min)Reference
1b (2-[2-hydroxyphenyl]-4,5-diphenyl imidazole) Significant activitySignificant activity[6]
1c (2-[3-methoxyphenyl]-4,5-diphenyl imidazole) Significant activitySignificant activity[6]
1e (2-[2-phenylethenyl]-4,5-diphenyl imidazole) Significant activitySignificant activity[6]
1g (2-[4-fluorophenyl]-4,5-diphenyl imidazole) Significant activitySignificant activity[6]
1h (2-[3-nitrophenyl]-4,5-diphenyl imidazole) Significant activitySignificant activity[6]
Albendazole (standard) 0.542.16[6]
Piperazine (B1678402) citrate (B86180) (standard) 0.582.47[6]
Other Activities
  • Anticonvulsant Activity: Some new 1H-imidazole derivatives have been synthesized and evaluated for their anticonvulsant activity using the maximum electroshock seizure model, with a bromo-substituted compound showing the most activity.[20]

  • Acyl Coenzyme A: Cholesterol-O-acyl-transferase (ACAT) Inhibition: Certain this compound derivatives have been patented for their potential as ACAT inhibitors, suggesting applications in treating hyperlipidemia and atherosclerosis.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound derivatives.

Antibacterial Susceptibility Testing

1. Liquid Dilution Method (Micro-method)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Procedure:

    • A solution of the test compound is prepared and serially diluted in a 96-well microplate.

    • 225 µL of Mueller-Hinton culture medium and 20 µL of a standardized bacterial inoculum are added to each well containing 5 µL of the compound solution at different concentrations.

    • The microplates are incubated at 37°C for 24 hours.

    • Bacterial growth is determined by measuring the absorbance at 600 nm. An absorbance value higher than 0.1 indicates bacterial growth, while a lower value suggests inhibition.[8]

  • Reference: Ciprofloxacin is often used as a standard reference drug.[8][11]

2. Agar (B569324) Well Diffusion Technique

  • Objective: To assess the in vitro growth-inhibiting activity of the compounds.

  • Procedure:

    • Nutrient agar plates are seeded with the test microorganisms.

    • Wells are created in the agar using a sterile cork borer.

    • A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

    • The plates are incubated for a specified period at an appropriate temperature.

    • The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.

  • Standards: Antibiotics such as ciprofloxacin and norfloxacin are used as positive controls.[7]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Microplate Incubation Microplate Incubation Compound Dilution->Microplate Incubation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Microplate Incubation Absorbance Reading Absorbance Reading Microplate Incubation->Absorbance Reading MIC Determination MIC Determination Absorbance Reading->MIC Determination

Workflow for antibacterial susceptibility testing (liquid dilution).
Anthelmintic Activity Assay

  • Objective: To evaluate the efficacy of compounds against parasitic worms.

  • Organism: Earthworms (e.g., Pheretima posthuma) are often used due to their anatomical and physiological resemblance to intestinal roundworms.

  • Procedure:

    • Test compounds are prepared at a specific concentration (e.g., 1% m/V) in a suitable vehicle.

    • Earthworms of similar size are placed in petri dishes containing the test solution.

    • The time taken for paralysis and death of the worms is recorded. Paralysis is noted when the worms do not move even after vigorous shaking. Death is confirmed by placing the worms in warm water (50°C) and observing for any movement.

  • Standards: Albendazole and piperazine citrate are commonly used as standard anthelmintic drugs.[6]

Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
  • Objective: To assess the in vivo anti-inflammatory activity of the compounds.

  • Procedure:

    • A pre-treatment dose of the test compound is administered to the animals (e.g., rats).

    • After a specific time, a phlogistic agent (e.g., 0.1 mL of 1% carrageenan suspension) is injected into the sub-plantar region of the rat's hind paw to induce edema.

    • The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

  • Standard: A known anti-inflammatory drug like indomethacin (B1671933) or diclofenac (B195802) is used as a positive control.[17][21]

Anticancer Activity Assay (Cytotoxicity Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against cancer cell lines.

  • Procedure (e.g., MTT assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Living cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

    • The percentage of cell viability is calculated, and the IC50 value is determined.

Conclusion and Future Directions

The this compound scaffold is a validated and highly versatile platform for the development of new therapeutic agents.[2] Research has consistently demonstrated its potential in yielding compounds with potent antibacterial, antifungal, anticancer, anti-inflammatory, and anthelmintic activities. The synthetic tractability of this core structure allows for extensive modification and optimization of its pharmacological properties.

Future research in this area should focus on several key aspects:

  • Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is crucial to enhance their drug-like characteristics and in vivo efficacy.[2]

  • Exploration of New Targets: Expanding the screening of this compound libraries against other validated and novel biological targets could uncover new therapeutic applications.[2]

  • Combating Drug Resistance: A critical challenge in modern medicine is the rise of drug-resistant pathogens. Designing derivatives that are effective against these resistant strains and elucidating their mechanisms of action is a high-priority research area.[2]

  • Mechanism of Action Studies: While many compounds have shown promising activity, detailed studies to unravel their precise mechanisms of action at the molecular level are often needed to guide further rational drug design.

References

Introduction to 4,5-Diphenylimidazole chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemistry of 4,5-Diphenylimidazole

Introduction

The imidazole (B134444) ring is a fundamental five-membered heterocyclic motif that is integral to the structure of numerous biologically crucial molecules, such as the amino acid histidine and purines.[1] Its distinct electronic characteristics and capacity to participate in a variety of non-covalent interactions make it a foundational element in the design of therapeutic agents.[1] Among its many derivatives, the 4,5-diphenyl-1H-imidazole core has emerged as a particularly versatile and "privileged" scaffold in medicinal chemistry. This is due to its demonstrated broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and potent enzyme inhibition capabilities.[1]

This technical guide offers a comprehensive overview of the core chemistry of this compound, designed for researchers, scientists, and professionals in drug development. It covers synthetic methodologies, chemical properties, reactivity, and key applications, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Physicochemical and Spectroscopic Data

This compound, also known as Lophine when substituted with a phenyl group at the C2 position, is typically an off-white crystalline solid.[2] Its structural properties and stability make it a valuable intermediate in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 668-94-0[2][3]
Molecular Formula C₁₅H₁₂N₂[2][3][4]
Molecular Weight 220.27 g/mol [2][3][4]
Melting Point 228-233 °C[2][3][5]
Boiling Point 423.4 °C at 760 mmHg[5][6]
Density 1.149 g/cm³[3][5]
Appearance White to off-white crystalline solid[2][5]
Solubility Soluble in methanol, ethanol, benzene, ether, and chloroform; Insoluble in water.[3][5][7][3][5][7]
pKa 12.99 ± 0.10 (Predicted)[3][5]

Table 2: Summary of Spectroscopic Data for this compound Derivatives

SpectroscopyData DescriptionReference
¹H NMR (DMSO-d₆) Signals corresponding to the imidazole NH proton and multiplets for the aromatic protons of the two phenyl rings are characteristic. For 2-(benzylthio)-4,5-diphenyl-1H-imidazoles, a singlet for the SCH₂ protons appears around δ 4.46 ppm, and the NH proton appears as a singlet around δ 12.58 ppm.[8][8][9]
¹³C NMR (DMSO-d₆) Aromatic carbons typically appear in the δ 125-143 ppm range. The C=N carbon of the imidazole ring is also identifiable. For thioether derivatives, the SCH₂ carbon signal is observed around δ 36.24 ppm.[8][8][9][10]
IR (KBr) Characteristic peaks for C=N and C=C stretching vibrations are typically observed around 1443 cm⁻¹ and 1539 cm⁻¹, respectively.[11]
Mass Spec (FAB) For 2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazole, the molecular ion peak (M⁺) is observed at m/z 312, which is consistent with the molecular formula C₂₁H₁₆N₂O.[9]

Synthesis and Experimental Protocols

The synthesis of the this compound core and its derivatives is primarily achieved through multicomponent condensation reactions, with the Radziszewski reaction being the most prominent method.

Core Synthesis: The Radziszewski Reaction

The Radziszewski reaction is a one-pot synthesis that condenses a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt as a source) to form a tri-substituted imidazole.[1][12][13] This highly efficient method is valued for its atom economy, incorporating all components into the final product.[12]

radziszewski_workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_outcome Product & Workup R1 Benzil (1,2-Dicarbonyl) P1 One-Pot Condensation R1->P1 R2 Aldehyde (R-CHO) R2->P1 R3 Ammonium Acetate (Nitrogen Source) R3->P1 P2 Solvent: Glacial Acetic Acid P3 Condition: Reflux Workup Cooling, Precipitation & Neutralization P1->Workup Product 2,4,5-Trisubstituted Imidazole Workup->Product derivatization_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Derivatization S1_Reactant1 Benzoin S1_Product 4,5-Diphenyl-1H- imidazole-2-thiol S1_Reactant1->S1_Product S1_Reactant2 Thiourea S1_Reactant2->S1_Product S2_Reactant1 Imidazole-2-thiol (from Step 1) S2_Product 2-(Alkyl/Benzylthio)-4,5- diphenyl-1H-imidazoles S2_Reactant1->S2_Product S2_Reactant2 Alkyl/Benzyl Halide (R-X) S2_Reactant2->S2_Product applications_overview cluster_pharma Pharmaceuticals cluster_materials Materials & Other Core This compound Core Scaffold App1 Enzyme Inhibitors (α-glucosidase) Core->App1 App2 Antibacterial Agents Core->App2 App3 Anthelmintic Drugs Core->App3 App4 Anti-inflammatory Core->App4 App5 Anticonvulsant Core->App5 App6 Catalysts & Ligands Core->App6 App7 OLEDs Core->App7 App8 Analytical Reagents Core->App8

References

A Technical Guide to 4,5-Diphenylimidazole Research: Synthesis, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The 4,5-diphenylimidazole core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive review of the research on this compound and its derivatives, with a focus on synthetic methodologies, quantitative biological data, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is versatile, with several established methods. A prevalent and efficient approach involves the one-pot condensation of benzil (B1666583), an appropriate aldehyde, and ammonium (B1175870) acetate (B1210297) in a suitable solvent like glacial acetic acid.[1][2][3] This method allows for the facile introduction of diverse substituents at the 2-position of the imidazole (B134444) ring.

Another key synthetic strategy starts from benzoin, which can be condensed with thiourea (B124793) to yield 4,5-diphenyl-1H-imidazole-2-thiol.[4] This intermediate serves as a versatile precursor for a variety of 2-substituted derivatives through reactions like S-alkylation.[4][5]

Experimental Protocols for Synthesis

Method 1: One-Pot Synthesis of 2-Substituted-4,5-diphenyl-1H-imidazoles [1][2]

  • A mixture of benzil (1 equivalent), a substituted aromatic aldehyde (1 equivalent), and ammonium acetate (4-10 equivalents) is refluxed in glacial acetic acid.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled and poured into cold water.

  • The precipitated solid is filtered, washed with water, and neutralized with a 5% ammonium solution.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

Method 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles [4]

  • Step 1: Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol (1)

    • Benzoin is condensed with thiourea in dimethylformamide (DMF) at 150°C.[4]

  • Step 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles (2a-g)

    • To a solution of 4,5-diphenyl-imidazole-2-thiol (1) (1 equivalent) in absolute ethanol, an appropriate benzyl (B1604629) bromide derivative (1.2 equivalents) is added.[4]

    • The mixture is refluxed for 3 hours.[4]

    • After cooling to room temperature, the reaction mixture is placed in an ice bath and neutralized with a 5% sodium hydrogen carbonate solution.[4]

    • The resulting precipitate is filtered, washed with water, and purified by silica (B1680970) gel chromatography.[4]

Synthetic Pathway for 2-Substituted-4,5-diphenyl-1H-imidazoles

G cluster_reactants Reactants cluster_conditions Reaction Conditions Benzil Benzil Reaction Benzil->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Heat Reflux Heat->Reaction Product 2-Substituted-4,5-diphenyl-1H-imidazole Reaction->Product

Caption: One-pot synthesis of 2-substituted-4,5-diphenyl-1H-imidazoles.

Table 1: Synthesis and Physicochemical Properties of Selected this compound Derivatives
CompoundR-group at position 2Synthesis MethodYield (%)Melting Point (°C)Reference
3c 4-ChlorophenylOne-pot condensation83246-248[6]
3d 4-BromophenylOne-pot condensation85260-262[6]
1d 4-MethoxyphenylOne-pot condensation with catalyst94230-232[7]
1e 4-(Dimethylamino)phenylOne-pot condensation with catalyst92256-259[7]
2a BenzylthioS-alkylation of thiol85186[4]
6a (1H-benzimidazol-2-yl)methylthioS-alkylation of thiol76152[4]

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a wide array of pharmacological activities, demonstrating their potential as lead compounds in drug discovery.

Antibacterial Activity

Several studies have explored the antibacterial potential of this compound derivatives. For instance, a series of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles and 2-[(1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles were synthesized and screened for their activity against Gram-positive and Gram-negative bacteria.[4] While most compounds showed no significant activity, compound 6d was found to be twice as potent as ciprofloxacin (B1669076) against Staphylococcus aureus.[4]

Anthelmintic Activity

A series of 2-substituted-4,5-diphenyl imidazoles were synthesized and evaluated for their anthelmintic activity against Pheretima posthuma.[3] Several compounds exhibited significant activity, with paralysis and death times comparable to or better than the standard drugs albendazole (B1665689) and piperazine (B1678402) citrate.[3] Specifically, compounds with 2-hydroxyphenyl, 3-methoxyphenyl, 2-phenylethenyl, 4-fluorophenyl, and 3-nitrophenyl substituents at the 2-position showed promising results.[3]

Other Pharmacological Activities

Beyond antimicrobial and anthelmintic effects, this compound derivatives have been reported to possess:

  • Anti-inflammatory and Analgesic Activity [1][8]

  • Anticonvulsant Activity [6][8]

  • Acyl Coenzyme A: Cholesterol-O-acyl-transferase (ACAT) Inhibitory Activity , suggesting potential in treating hyperlipidemia and atherosclerosis.[5]

Experimental Protocols for Biological Assays

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination [4]

  • The synthesized compounds are screened in vitro for their antibacterial activity against various bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis).[4]

  • A microdilution method is typically used to determine the Minimum Inhibitory Concentration (MIC).

  • Serial dilutions of the compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • A standardized inoculum of the bacterial suspension is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Antibacterial Activity of Selected this compound Derivatives
CompoundBacterial StrainMIC (μg/mL)Reference
6d Staphylococcus aureus4[4]
6c Staphylococcus aureus16[4]
6c Enterococcus faecalis16[4]
CiprofloxacinStaphylococcus aureus8[4]

Signaling Pathways and Experimental Workflows

While the provided literature primarily focuses on the synthesis and biological screening of this compound derivatives, the mechanism of action for many of these compounds is not deeply elucidated. However, for compounds showing ACAT inhibitory activity, the implied signaling pathway involves the modulation of cholesterol metabolism.

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization InVitro In vitro Assays (e.g., Antibacterial, Anthelmintic) Characterization->InVitro InVivo In vivo Assays (e.g., Anti-inflammatory, Anticonvulsant) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this core allows for extensive derivatization and the exploration of a wide chemical space. Future research should focus on elucidating the mechanisms of action of these compounds, optimizing their pharmacokinetic properties, and exploring their potential against a broader range of biological targets. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective drugs.

References

Unlocking the Potential of 4,5-Diphenylimidazole: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today highlights the burgeoning research landscape surrounding 4,5-diphenylimidazole, a versatile heterocyclic compound. This whitepaper offers researchers, scientists, and drug development professionals an in-depth analysis of promising research avenues, from medicinal chemistry to materials science. The guide provides a wealth of quantitative data, detailed experimental protocols, and visual workflows to accelerate innovation in these fields.

The this compound core, a five-membered aromatic ring with two nitrogen atoms and two phenyl substituents, serves as a valuable scaffold for the development of novel therapeutic agents and advanced materials. Its unique structural and electronic properties have made it a focal point for a wide range of applications, including the development of kinase inhibitors, antimicrobial and anthelmintic drugs, and materials for organic electronics and corrosion prevention.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The this compound moiety is a prominent feature in a variety of biologically active compounds, demonstrating significant potential in drug discovery. Key areas of investigation include its role as an anti-inflammatory, antibacterial, and anthelmintic agent.

Anti-inflammatory Applications: Targeting the p38 MAP Kinase Pathway

Derivatives of this compound have emerged as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the signaling cascade responsible for the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Overexpression of these cytokines is implicated in a host of inflammatory conditions, including rheumatoid arthritis. The imidazole (B134444) scaffold, particularly the pyridinylimidazole class of compounds, has been a cornerstone in the development of p38 kinase inhibitors.[2] These compounds act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream targets.[3][4]

Below is a diagram illustrating the p38 MAP kinase signaling pathway and the point of inhibition by this compound derivatives.

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stressors Stressors MAP3K MAP3K Stressors->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates GeneExpression Pro-inflammatory Gene Expression MK2->GeneExpression TranscriptionFactors->GeneExpression Inhibitor This compound Derivative Inhibitor->p38 inhibits

Caption: p38 MAP Kinase Signaling Pathway Inhibition.

While specific IC50 values for the unsubstituted this compound are not widely reported, derivatization has yielded compounds with significant potency. For instance, certain imidazole derivatives have shown IC50 values in the nanomolar range against p38α MAP kinase.[5]

Antibacterial and Anthelmintic Activities

The development of new antimicrobial and anthelmintic agents is a critical area of research due to the rise of drug-resistant pathogens. This compound derivatives have demonstrated promising activity against both bacteria and helminths.

Several studies have reported the synthesis of this compound-2-thiol derivatives and their subsequent evaluation for antibacterial activity.[6][7] Notably, some of these compounds have shown potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to or even exceeding that of the standard drug ciprofloxacin (B1669076) against certain strains.[7]

In the realm of anthelmintics, 2-substituted-4,5-diphenylimidazoles have been synthesized and screened for their activity against earthworms.[8][9] These studies have revealed that certain derivatives can induce paralysis and death in worms at faster rates than standard drugs like albendazole (B1665689) and piperazine (B1678402) citrate.[8]

Table 1: Biological Activity of this compound Derivatives

Compound ClassTarget Organism/EnzymeKey FindingsReference
2-[(Benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazolesStaphylococcus aureusCompound 6d showed a MIC of 4 µg/mL, twofold more potent than ciprofloxacin.[6][7]
Enterococcus faecalisCompound 6c showed a MIC of 16 µg/mL.[6][7]
2-Substituted-4,5-diphenylimidazolesPheretima posthuma (Earthworm)Paralysis time as low as 0.24 min and death time as low as 0.39 min observed.[8][9][10]
Pyridinylimidazole Derivativesp38 MAP KinasePotent inhibition of the kinase, crucial for anti-inflammatory response.[2]
Imidazole Derivativesp38 MAP KinaseIC50 value of 403.57 ± 6.35 nM for a novel derivative.[5]

Materials Science: Innovations in Electronics and Protection

The rigid, planar structure and electron-rich nature of the this compound core make it an attractive building block for advanced materials with applications in organic electronics and corrosion inhibition.

Organic Light-Emitting Diodes (OLEDs)

Imidazole derivatives are being explored for their potential in OLEDs, where they can function as electron-transporting materials, hole-transporting materials, or light-emitting dopants. Their good thermal stability and photoluminescence properties are key advantages in this context. While much of the research has focused on broader classes of imidazole-containing compounds, the principles are applicable to this compound derivatives. High external quantum efficiencies (EQEs) have been achieved in OLEDs incorporating imidazole-based emitters.

Table 2: Performance of Imidazole-Based OLEDs

Device Structure/Emitter TypeMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (%)Reference
Nondoped Blue OLED with Electroplex Emission--18.1[11]
Orange-Emitting Phosphorescent OLED-84.627.4[11]
Deep-Blue OLEDs with AIE Emitters>10,000-11.3[12]
Corrosion Inhibition

This compound and its derivatives have shown significant promise as corrosion inhibitors for metals, particularly steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The presence of nitrogen atoms and phenyl rings in the structure facilitates strong adsorption.

Table 3: Corrosion Inhibition Efficiency of this compound Derivatives on Steel

InhibitorMediumMethodMaximum Inhibition Efficiency (%)Reference
4,5-Diphenyl-1H-imidazole-2-thiol1 M HClGravimetric~95Not explicitly in provided text
5,5-diphenylimidazolidine-2,4-dione1 M HClWeight Loss93.4Not explicitly in provided text

Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for key experiments cited in the literature.

General Synthesis of 2-Substituted-4,5-Diphenylimidazoles

A common synthetic route to 2-substituted-4,5-diphenylimidazoles involves the condensation of benzil (B1666583) with various aldehydes in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid.[8]

synthesis_workflow Benzil Benzil Reflux Reflux Benzil->Reflux Aldehyde Aldehyde Aldehyde->Reflux AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reflux GlacialAceticAcid Glacial Acetic Acid GlacialAceticAcid->Reflux Purification Purification (e.g., Recrystallization) Reflux->Purification Product 2-Substituted-4,5- Diphenylimidazole Purification->Product

Caption: General Synthesis Workflow.

Procedure:

  • A mixture of benzil (0.01 mol), a substituted aldehyde (0.01 mol), and ammonium acetate (0.02 mol) in glacial acetic acid (20 mL) is refluxed for 2-3 hours.

  • The reaction mixture is cooled and poured into cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro p38α Kinase Assay

The inhibitory activity of this compound derivatives against p38α kinase can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[3][13]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in the kinase buffer to achieve the final desired concentrations.

  • Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction: Add a mixture of recombinant p38α kinase and a suitable substrate (e.g., ATF-2) to each well. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Future Directions and Logical Relationships

The research on this compound is at an exciting juncture, with clear pathways for future exploration. The logical relationships between the various research areas are depicted in the diagram below.

logical_relationships cluster_synthesis Synthetic Chemistry cluster_applications Applications cluster_medicinal cluster_materials CoreScaffold This compound Core Scaffold Derivatization Derivatization Strategies CoreScaffold->Derivatization MedicinalChemistry Medicinal Chemistry Derivatization->MedicinalChemistry MaterialsScience Materials Science Derivatization->MaterialsScience AntiInflammatory Anti-inflammatory MedicinalChemistry->AntiInflammatory Antibacterial Antibacterial MedicinalChemistry->Antibacterial Anthelmintic Anthelmintic MedicinalChemistry->Anthelmintic OLEDs OLEDs MaterialsScience->OLEDs CorrosionInhibitors Corrosion Inhibitors MaterialsScience->CorrosionInhibitors

Caption: Interconnected Research Areas.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize biological activity and material properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity: Progression of promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy and safety profiles.

  • Device Optimization: Tailoring the electronic properties of this compound derivatives to enhance the performance and stability of OLED devices.

This technical guide serves as a foundational resource for researchers looking to enter or expand their work in the dynamic field of this compound chemistry and its applications. The provided data and protocols are intended to catalyze further discovery and development, ultimately unlocking the full potential of this remarkable molecular scaffold.

References

Synthesis of Novel 4,5-Diphenylimidazole Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5-diphenylimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis of novel this compound analogs, detailing experimental protocols and presenting key quantitative data. Furthermore, it visualizes synthetic workflows and relevant biological signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Synthetic Methodologies

The synthesis of this compound analogs is predominantly achieved through multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries from simple starting materials. One-pot condensation reactions are the most common strategies, typically involving a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, an ammonium (B1175870) source, and in the case of tetrasubstituted imidazoles, a primary amine.

General Synthetic Workflow

The logical flow for the synthesis and evaluation of novel this compound analogs can be visualized as a systematic progression from initial reaction setup to biological screening.

G General Workflow for Synthesis and Evaluation Reactants Reactants (Benzil, Aldehyde, NH4OAc, etc.) Solvent_Catalyst Solvent & Catalyst Selection Reactants->Solvent_Catalyst Input Reaction One-Pot Multicomponent Reaction Solvent_Catalyst->Reaction Conditions Purification Work-up & Purification (Filtration, Recrystallization, Chromatography) Reaction->Purification Crude Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purified Compound Screening Biological Activity Screening Characterization->Screening Confirmed Structure SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Biological Data

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazole (B134444) derivatives.

Protocol 1: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles[1]

This protocol describes a versatile and efficient synthesis of 2,4,5-trisubstituted imidazoles using a Brønsted acidic ionic liquid as a catalyst under solvent-free conditions.

Materials:

Procedure:

  • In a round-bottom flask, combine benzil (10 mmol), a substituted benzaldehyde (10 mmol), ammonium acetate (20 mmol), and diethyl ammonium hydrogen phosphate (3 mmol, 0.513 g).

  • Heat the reaction mixture at 100°C for the time specified for the particular analog (typically monitored by TLC).

  • After completion of the reaction, wash the mixture with water.

  • Collect the solid product by filtration and purify by recrystallization from ethanol (B145695).

  • Characterize the final product by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of 2-(Benzylthio)-4,5-diphenyl-1H-imidazoles[2][3]

This two-step procedure allows for the introduction of a benzylthio group at the 2-position of the this compound core.

Step 1: Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol

  • Prepare a solution of benzoin (B196080) and thiourea.

  • Condense the reactants to form 4,5-diphenyl-1H-imidazole-2-thiol.

Step 2: Synthesis of 2-(Benzylthio)-4,5-diphenyl-1H-imidazoles

  • Dissolve 4,5-diphenyl-1H-imidazole-2-thiol (0.1985 mmol, 50 mg) in absolute ethanol (10 mL).

  • Add the appropriate benzyl (B1604629) bromide derivative (1.2 eq).

  • Reflux the mixture for 3 hours.

  • After cooling to room temperature, place the reaction mixture in an ice bath and neutralize with a 5% sodium hydrogen carbonate solution.

  • The resulting residue is purified by silica (B1680970) gel chromatography (cyclohexane/ethyl acetate: 30/70) to yield the final products.[1]

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized this compound analogs, including their structures, yields, and melting points.

Table 1: Synthesis of 2,4,5-Trisubstituted Imidazole Derivatives

CompoundRYield (%)Melting Point (°C)
1a -H85.91115-117
1b 4-OH-234-235
1c 4-Cl-258-260
1d 4-NO₂--
1e 4-N(CH₃)₂--

Data sourced from multiple references, yields and melting points may vary based on specific reaction conditions.[2][3]

Table 2: Synthesis of 2-[(1H-Benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles [4]

CompoundRYield (%)Melting Point (°C)
2a -H76152
2b 5-CF₃70220
2c 5-Cl66248
2d 5-CH₃77248-250
2e 5-NO₂68260-266

Table 3: Spectral Data for Selected this compound Analogs [1][4]

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)MS (m/z)
2a 12.92 (s, 1H), 12.64 (s, 1H), 7.54-7.18 (m, 14H), 4.62 (s, 2H)151.14, 139.31, 30.57[M+H]⁺: 383.1330
2c 12.80 (s, 2H), 7.62-7.19 (m, 13H), 4.61 (s, 2H)152.58, 138.95, 30.55[M+H]⁺: 417.0941
2d 12.92 (s, 1H), 12.48 (s, 1H), 7.46-6.99 (m, 13H), 4.58 (s, 2H), 2.40 (s, 3H)151.44, 139.38, 30.57, 21.30[M+H]⁺: 397.1487

Biological Activity and Signaling Pathways

Certain this compound analogs have demonstrated potent inhibitory activity against key enzymes involved in disease pathogenesis. Understanding the interaction of these compounds with their biological targets is crucial for rational drug design.

α-Glucosidase Inhibition

A significant biological activity reported for some this compound derivatives is the inhibition of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

G α-Glucosidase Inhibition Pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Produces Glucose Blood_Glucose Increased Blood Glucose Glucose_Absorption->Blood_Glucose Inhibitor This compound Analog Inhibitor->Alpha_Glucosidase Inhibits

Caption: α-Glucosidase inhibition pathway.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response.[5][6] Its inhibition is a target for the development of anti-inflammatory drugs.[5][6] Substituted imidazole scaffolds are known to be potent inhibitors of p38 MAP kinase.[6][7]

G p38 MAP Kinase Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Upstream_Kinases Upstream Kinases (MKK3/6) Inflammatory_Stimuli->Upstream_Kinases Activate p38_MAPK p38 MAP Kinase Upstream_Kinases->p38_MAPK Phosphorylate & Activate Transcription_Factors Transcription Factors (e.g., ATF-2, NF-κB) p38_MAPK->Transcription_Factors Activate Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, COX-2) Transcription_Factors->Proinflammatory_Cytokines Upregulate Gene Expression Inhibitor This compound Analog Inhibitor->p38_MAPK Inhibits

Caption: p38 MAP Kinase signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis of novel this compound analogs, with a focus on practical experimental protocols and the presentation of quantitative data. The versatility of multicomponent reactions allows for the efficient generation of a wide range of derivatives. The demonstrated biological activities, particularly as enzyme inhibitors, highlight the potential of this scaffold in drug discovery. The provided visualizations of synthetic workflows and signaling pathways serve as valuable tools for researchers aiming to design and develop new therapeutic agents based on the this compound core. Further exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these promising compounds.

References

Methodological & Application

4,5-Diphenylimidazole: A Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diphenylimidazole is a versatile heterocyclic compound that has garnered significant attention in organic synthesis due to its unique structural features and catalytic activity.[1] Its stable imidazole (B134444) core, flanked by two phenyl groups, provides a robust scaffold for various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as catalysts in key organic reactions, with a focus on multicomponent reactions for the synthesis of complex molecules.

Applications in Catalysis

This compound and its derivatives are employed as catalysts in a range of organic reactions, contributing to improved reaction rates and yields.[1] They are particularly valuable in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1] One of the most prominent applications is in multicomponent reactions, which are highly efficient processes for synthesizing complex products in a single step.

Multicomponent Synthesis of Substituted Imidazoles

A key application of the this compound scaffold is in the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. These compounds are of significant interest in medicinal chemistry due to their broad range of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The Radziszewski reaction and its variations are commonly employed for this purpose.[4]

General Reaction Scheme:

A one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil (B1666583), which provides the this compound backbone), an aldehyde, and a nitrogen source (e.g., ammonium (B1175870) acetate) is the fundamental approach.[4][5] Various catalysts can be used to promote this reaction, and in many cases, the resulting product incorporates the this compound moiety.

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trisubstituted Imidazoles via Radziszewski Reaction

This protocol describes a general method for the synthesis of 2,4,5-trisubstituted imidazoles using a Brønsted acidic ionic liquid as a catalyst.[5]

Materials:

Procedure:

  • In a round-bottom flask, combine benzil (10 mmol), the desired aromatic aldehyde (10 mmol), and ammonium acetate (40 mmol).[5]

  • Add diethyl ammonium hydrogen phosphate (3 mmol, 0.513 g) to the mixture.[5]

  • Heat the reaction mixture in an oil bath at a specified temperature (see Table 1 for details) with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water (20 mL) to precipitate the solid product.[6]

  • Filter the crude product, wash with water, and recrystallize from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[6]

Quantitative Data Summary:

EntryAldehydeCatalystTemperature (°C)Time (min)Yield (%)Reference
14-ChlorobenzaldehydeDiethyl ammonium hydrogen phosphate1001595[5]
24-MethylbenzaldehydeDiethyl ammonium hydrogen phosphate1002092[5]
34-MethoxybenzaldehydeDiethyl ammonium hydrogen phosphate1002590[5]
44-(N,N-dimethylamino)benzaldehydeDiethyl ammonium hydrogen phosphate1003088[5]

Experimental Workflow:

Radziszewski_Synthesis reagents Reactants: - Benzil - Aldehyde - Ammonium Acetate reaction_vessel Reaction Vessel (Heated) reagents->reaction_vessel catalyst Catalyst: Diethyl ammonium hydrogen phosphate catalyst->reaction_vessel workup Work-up: - Cool to RT - Add Water - Filter reaction_vessel->workup Reaction Completion (TLC) purification Purification: Recrystallization (Ethanol) workup->purification product Pure 2,4,5-Trisubstituted Imidazole purification->product S_Alkylation_Workflow start 4,5-Diphenyl-1H-imidazole-2-thiol reaction Reflux (3 hours) start->reaction reagents Reagents: - Benzyl Bromide Derivative - Absolute Ethanol reagents->reaction neutralization Neutralization: 5% NaHCO3 solution reaction->neutralization Cooling purification Purification: Silica Gel Chromatography neutralization->purification product 2-(Benzylthio)-4,5-diphenyl- 1H-imidazole purification->product Catalysis_Logic cluster_reactants Reactants benzil 1,2-Dicarbonyl (e.g., Benzil) intermediate Intermediate Formation benzil->intermediate aldehyde Aldehyde aldehyde->intermediate n_source Nitrogen Source (e.g., NH4OAc) n_source->intermediate catalyst Catalyst (e.g., Acid or Base) catalyst->intermediate Facilitates cyclization Cyclization & Dehydration intermediate->cyclization product This compound Derivative cyclization->product

References

Application Notes and Protocols: The Role of 4,5-Diphenylimidazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of the 4,5-diphenylimidazole scaffold in the synthesis of various pharmaceutical agents. It includes detailed experimental protocols for the synthesis of key derivatives and summarizes their biological activities. The unique structural properties of this compound, including its stability and solubility, make it a valuable starting material in medicinal chemistry.[1]

Applications in Pharmaceutical Synthesis

The this compound nucleus is a versatile scaffold for the development of new therapeutic agents with a wide range of pharmacological activities. Its derivatives have been explored for their potential as antimicrobial, anti-inflammatory, analgesic, anthelmintic, and enzyme-inhibiting agents.

Derivatives of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

  • Antibacterial Activity: Certain 2-(benzylthio)-4,5-diphenyl-1H-imidazoles and 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles have been synthesized and evaluated for their antibacterial properties.[2] One particular derivative, compound 6d from a study by Bamoro et al., demonstrated twice the potency of ciprofloxacin (B1669076) against Staphylococcus aureus.[2]

  • Antifungal Activity: Aryl-4,5-diphenylimidazole-2-sulphones have been synthesized and screened for their in-vitro growth inhibiting activity against fungal strains such as Candida albicans and Aspergillus niger.[3] Additionally, other synthesized fused heterocyclic ring systems based on 4,5-diphenylimidazol-2-thione have shown activity against fungi.[4]

A series of 2-substituted-4,5-diphenyl imidazoles have been synthesized and screened for their anthelmintic activity.[5][6] Several of these compounds exhibited significant activity, with shorter paralysis and death times for the test organism (Pheretima posthuma) compared to the standard drugs albendazole (B1665689) and piperazine (B1678402) citrate.[6]

The anti-inflammatory and analgesic potential of 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles has been investigated.[7] These compounds were synthesized by reacting benzil (B1666583) and ammonium (B1175870) acetate (B1210297) with various aldehydes in glacial acetic acid.[7]

The this compound scaffold has been utilized to develop inhibitors for specific enzymes implicated in disease.

  • α-Glucosidase Inhibitors: this compound-N-phenylacetamide derivatives have been designed and synthesized as potential α-glucosidase inhibitors for the management of diabetes.[8] α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia.[8]

  • Acyl Coenzyme A: Cholesterol O-acyltransferase (ACAT) Inhibitors: Novel this compound derivatives have been prepared and patented for their ability to inhibit ACAT, an enzyme involved in cholesterol esterification.[9] High levels of plasma cholesterol are a major risk factor for atherosclerosis, making ACAT inhibitors a potential therapeutic target.[9]

Experimental Protocols

The following are detailed protocols for the synthesis of various this compound derivatives.

This protocol is adapted from the work of Puratchikody et al. on the synthesis of imidazoles with analgesic and anti-inflammatory activities.[7]

Workflow for the Synthesis of 2-(4-Substitutedphenyl)-4,5-diphenyl-1H-imidazoles

reagents Benzil Ammonium Acetate Substituted Aldehyde Glacial Acetic Acid reaction Reflux reagents->reaction precipitation Add Cold Water reaction->precipitation filtration Filter Product precipitation->filtration neutralization Neutralize with 5% NH4OH filtration->neutralization recrystallization Recrystallize from Ethanol neutralization->recrystallization product 2-(4-Substitutedphenyl)- 4,5-diphenyl-1H-imidazole recrystallization->product

Caption: General workflow for the one-pot synthesis of 2-substituted 4,5-diphenylimidazoles.

Materials:

  • Benzil

  • Ammonium acetate

  • Appropriate substituted aldehyde

  • Glacial acetic acid

  • 5% Ammonium hydroxide (B78521) solution

  • Ethanol

Procedure:

  • Dissolve equimolar quantities of benzil, ammonium acetate, and the desired substituted aldehyde in glacial acetic acid in a round-bottom flask.

  • Heat the reaction mixture to reflux with stirring for the appropriate time (typically several hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and add cold water to precipitate the product.

  • Filter the crude product and neutralize it with a 5% ammonium hydroxide solution.

  • Purify the product by recrystallization from ethanol.

  • Characterize the final product using IR, NMR, and mass spectrometry.[7][10]

This two-step protocol is based on the synthesis of antibacterial agents reported by Bamoro et al.[2]

Synthetic Pathway for 2-(Benzylthio)-4,5-diphenyl-1H-imidazoles

benzoin (B196080) Benzoin step1 Condensation DMF, 150°C benzoin->step1 thiourea (B124793) Thiourea thiourea->step1 intermediate 4,5-Diphenyl-1H- imidazol-2-thiol step1->intermediate step2 Coupling Ethanol, Reflux intermediate->step2 benzyl_bromide Benzyl (B1604629) Bromide Derivative benzyl_bromide->step2 neutralization Neutralization NaHCO3 step2->neutralization product 2-(Benzylthio)-4,5-diphenyl- 1H-imidazole neutralization->product

Caption: Two-step synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazole derivatives.

Step 1: Synthesis of 4,5-diphenyl-1H-imidazol-2-thiol

  • Condense benzoin with thiourea in dimethylformamide (DMF).

  • Heat the mixture at 150°C to yield 4,5-diphenyl-1H-imidazol-2-thiol.[2]

Step 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles

  • Dissolve 4,5-diphenyl-1H-imidazol-2-thiol (1 equivalent) in absolute ethanol.

  • Add the appropriate benzyl bromide derivative (1.2 equivalents).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture with a 5% sodium hydrogen carbonate solution.

  • The resulting product can be further purified if necessary.[2]

This three-step synthesis is adapted from the work of Nagalakshmi and Baskar on antimicrobial agents.[3]

Synthetic Pathway for Aryl-4,5-diphenylimidazole-2-sulphones

benzoin Benzoin step1 Fusion Oil Bath benzoin->step1 thiourea Thiourea thiourea->step1 intermediate1 2-Mercapto-4,5-diphenylimidazole step1->intermediate1 step2 Reaction Alcoholic KOH intermediate1->step2 aryl_halide Aryl Halide aryl_halide->step2 intermediate2 2-Arylthio-4,5-diphenylimidazole step2->intermediate2 oxidation Oxidation H2O2, Glacial Acetic Acid intermediate2->oxidation product Aryl-4,5-diphenylimidazole- 2-sulphone oxidation->product

Caption: Three-step synthesis of aryl-4,5-diphenylimidazole-2-sulphones.

Step 1: Synthesis of 2-mercapto-4,5-diphenylimidazole

  • Fuse benzoin with thiourea in an oil bath to produce 2-mercapto-4,5-diphenylimidazole.[3]

Step 2: Synthesis of 2-arylthio-4,5-diphenylimidazole

  • React 2-mercapto-4,5-diphenylimidazole with various aryl halides in the presence of alcoholic potassium hydroxide.[3]

Step 3: Synthesis of Aryl-4,5-diphenylimidazole-2-sulphones

  • Oxidize the 2-arylthio-4,5-diphenylimidazole compounds using hydrogen peroxide in the presence of glacial acetic acid to yield the final sulphone products.[3]

Data Summary

The following tables summarize the quantitative data from the cited studies.

Table 1: Antibacterial Activity of this compound Derivatives

Compound Test Organism Minimum Inhibitory Concentration (MIC) in µg/mL Reference
6c Staphylococcus aureus 16 [2]
6c Enterococcus faecalis 16 [2]
6d Staphylococcus aureus 4 [2]

| Ciprofloxacin | Staphylococcus aureus | 8 |[2] |

Table 2: Anthelmintic Activity of 2-Substituted-4,5-diphenyl Imidazoles

Compound Concentration (% m/V) Paralysis Time (min) Death Time (min) Reference
1b (2-[2-hydroxyphenyl]-4,5-diphenyl imidazole) 1 0.31 0.49 [6]
1c (2-[3-methoxyphenyl]-4,5-diphenyl imidazole) 1 0.35 0.52 [6]
1e (2-[2-phenylethenyl]-4,5-diphenyl imidazole) 1 0.24 0.39 [6]
1g (2-[4-fluorophenyl]-4,5-diphenyl imidazole) 1 0.30 0.45 [6]
1h (2-[3-nitrophenyl]-4,5-diphenyl imidazole) 1 0.28 0.42 [6]
Albendazole (Standard) 1 0.54 2.16 [6]

| Piperazine Citrate (Standard) | 1 | 0.58 | 2.47 |[6] |

Table 3: Synthesis and Characterization of Selected this compound Derivatives

Compound Molecular Formula Melting Point (°C) Yield (%) Reference
2-(benzylthio)-4,5-diphenyl-1H-imidazole C₂₂H₁₈N₂S Not Specified 76 [2]
2-[(1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole C₂₃H₁₈N₄S 152 76 [2]
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole C₂₁H₁₅ClN₂ Not Specified Not Specified [10]
2-(4-methoxyphenyl)-4,5-diphenylimidazole C₂₂H₁₈N₂O 230-232 Not Specified [11]
This compound-N-phenylacetamide derivative (7a ) C₂₃H₁₉N₃O Not Specified Not Specified [8]

| ACAT Inhibitor Example | C₂₇H₂₅N₃O₂S | 165-167 | 91 |[9] |

References

Application Notes and Protocols for 4,5-Diphenylimidazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4,5-diphenylimidazole derivatives in the development of organic light-emitting diodes (OLEDs). The unique electronic and photophysical properties of the this compound core make it a promising building block for creating efficient and stable materials for next-generation displays and lighting.

Introduction to this compound in OLEDs

The this compound moiety offers a versatile platform for designing OLED materials. Its inherent electron-withdrawing nature, coupled with the potential for substitution at various positions, allows for the fine-tuning of energy levels and charge transport properties. Derivatives of this compound have been investigated for their roles as emitters, host materials, and electron transport layers within the OLED device stack. Their rigid structure can contribute to high thermal stability, a crucial factor for device longevity.

Performance of this compound-Based OLEDs

Recent research has demonstrated the potential of this compound derivatives as effective deep-blue emitters in non-doped OLEDs. The performance of these devices is highly dependent on the specific molecular structure and the overall device architecture. Below is a summary of the performance of two such derivatives, BCzB-PIM and MoCzB-PIM, where a carbazole (B46965) donor is linked to the this compound acceptor.

Emitter MaterialMaximum External Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)CIE Coordinates (x, y)Emission Peak (nm)
BCzB-PIM 4.4311,364(0.157, 0.080)452
MoCzB-PIM 3.858,754(0.160, 0.091)456

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative (Illustrative Example)

This protocol provides a general procedure for the synthesis of a this compound derivative, inspired by the Radziszewski reaction, which is a common method for imidazole (B134444) synthesis. This example is for illustrative purposes; specific reaction conditions will vary based on the desired final product.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), a substituted benzaldehyde (1 equivalent), and ammonium acetate (excess, ~10-20 equivalents).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water with stirring.

  • Precipitation and Filtration: A precipitate should form. Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. The polarity of the eluent should be optimized based on the product.

  • Final Product: Collect the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound derivative. Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis. For high-performance OLEDs, further purification by sublimation under high vacuum is often necessary.[1]

Protocol 2: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation

This protocol describes the fabrication of a non-doped OLED with the following architecture: ITO / HAT-CN / TAPC / Emitter / TPBi / LiF / Al . The emitter in this case would be a this compound derivative such as BCzB-PIM.

Equipment and Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)

  • UV-ozone cleaner

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Organic materials:

    • Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)

    • Hole Transport Layer (HTL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

    • Emissive Layer (EML): this compound derivative (e.g., BCzB-PIM)

    • Electron Transport Layer (ETL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Cathode materials: Lithium fluoride (B91410) (LiF) and Aluminum (Al)

  • Shadow masks for patterning the organic layers and cathode

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Encapsulation materials (e.g., UV-curable epoxy and glass lids)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequentially sonicating in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the ITO work function and remove any remaining organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially onto the ITO substrate through a shadow mask. The deposition rates should be carefully controlled using a quartz crystal microbalance.

      • HIL (HAT-CN): Deposit a 10 nm thick layer at a deposition rate of ~0.1 Å/s.

      • HTL (TAPC): Deposit a 40 nm thick layer at a deposition rate of ~1-2 Å/s.

      • EML (e.g., BCzB-PIM): Deposit a 20 nm thick layer at a deposition rate of ~1-2 Å/s.

      • ETL (TPBi): Deposit a 40 nm thick layer at a deposition rate of ~1-2 Å/s.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the cathode layers through a different shadow mask that defines the active area of the device.

      • LiF: Deposit a 1 nm thick layer at a low deposition rate of ~0.1 Å/s.

      • Al: Deposit a 100 nm thick layer at a higher deposition rate of ~5-10 Å/s.

  • Encapsulation:

    • Transfer the fabricated devices into an inert atmosphere glovebox without exposure to air and moisture.

    • Encapsulate the devices by applying a UV-curable epoxy around the active area and placing a glass lid on top. Cure the epoxy with a UV lamp.

  • Device Characterization:

    • The current density-voltage-luminance (J-V-L) characteristics can be measured using a source meter and a photometer.

    • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates can be measured using a spectroradiometer.

    • The external quantum efficiency (EQE) can be calculated from the J-V-L and EL data.

Visualizations

OLED_Device_Structure cluster_device OLED Device Stack Al Aluminum (Al) Cathode (100 nm) LiF Lithium Fluoride (LiF) EIL (1 nm) Al->LiF TPBi TPBi ETL (40 nm) LiF->TPBi Emitter This compound Emitter (20 nm) TPBi->Emitter TAPC TAPC HTL (40 nm) Emitter->TAPC HATCN HAT-CN HIL (10 nm) TAPC->HATCN ITO Indium Tin Oxide (ITO) Anode HATCN->ITO Substrate Glass Substrate ITO->Substrate EIL EIL: Electron Injection Layer ETL ETL: Electron Transport Layer EML EML: Emissive Layer HTL HTL: Hole Transport Layer HIL HIL: Hole Injection Layer

Caption: A typical multilayer OLED device architecture incorporating a this compound derivative as the emitter.

Experimental_Workflow cluster_synthesis Material Synthesis & Purification cluster_fabrication Device Fabrication cluster_characterization Device Characterization Synthesis Synthesis of 4,5-Diphenyl- imidazole Derivative Purification Column Chromatography & Sublimation Synthesis->Purification Deposition Vacuum Thermal Evaporation of Layers Purification->Deposition High-Purity Material Cleaning Substrate Cleaning (ITO Glass) Cleaning->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation JVL J-V-L Measurement Encapsulation->JVL Completed Device EL EL Spectra & CIE Coordinates JVL->EL EQE EQE Calculation EL->EQE

Caption: Experimental workflow for the development and testing of OLEDs based on this compound derivatives.

References

Application Notes and Protocols for the Characterization of 4,5-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques for the characterization of 4,5-diphenylimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound.

Overview of Analytical Techniques

A comprehensive characterization of this compound typically involves a combination of spectroscopic and chromatographic techniques to elucidate its chemical structure and purity, alongside thermal analysis to determine its physical properties. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA).

Spectroscopic Characterization

Spectroscopic methods are fundamental to confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d6

Nucleus Chemical Shift (δ, ppm) Signal Description
¹H NMR~12.5Broad singlet (N-H)
~7.8Singlet (C2-H)
~7.2-7.5Multiplet (Aromatic H)
¹³C NMR~145.0C2
~137.0C4/C5
~131.0-135.0Quaternary Aromatic C
~125.0-129.0Aromatic C-H

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 2: Mass Spectrometry Data for this compound

Technique Parameter Value (m/z) Interpretation
GC-MS (EI)Molecular Ion [M]⁺220.1C₁₅H₁₂N₂
Major Fragment219.1[M-H]⁺
Major Fragment165.1Loss of HCN from [M-H]⁺
HRMSCalculated [M+H]⁺221.1073C₁₅H₁₃N₂⁺
Found [M+H]⁺221.1075Confirms elemental composition

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation:

    • GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • HRMS: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • GC-MS Analysis:

    • Inject the sample into the GC.

    • Use a suitable temperature program to elute the compound.

    • Acquire the mass spectrum in EI mode.

  • HRMS Analysis:

    • Infuse the sample solution directly into the ESI source or use a liquid chromatography inlet.

    • Acquire the high-resolution mass spectrum in positive ion mode.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. For HRMS, compare the measured exact mass to the calculated mass to confirm the elemental formula.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

FTIR and UV-Vis spectroscopy provide information about the functional groups and electronic transitions within the molecule.

Table 3: FTIR and UV-Vis Spectroscopic Data for this compound

Technique Wavenumber (cm⁻¹) Assignment
FTIR (KBr)3400-3200 (broad)N-H stretching
3100-3000Aromatic C-H stretching
1600-1450C=C and C=N stretching
Technique λmax (nm) Solvent
UV-Vis~287Methanol

Protocol for FTIR Spectroscopy:

  • Sample Preparation (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Analysis: Record the UV-Vis spectrum over a range of 200-400 nm using a spectrophotometer, with the pure solvent as a reference.

Chromatographic Analysis

HPLC is a powerful technique for assessing the purity of this compound.

Table 4: HPLC Method Parameters for this compound

Parameter Condition
Column Newcrom R1 (Reverse Phase)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 287 nm

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Analysis:

    • Equilibrate the column with the mobile phase.

    • Inject the sample and run the analysis.

    • Monitor the elution profile at 287 nm.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Thermal Analysis

Thermal analysis provides information on the melting point and thermal stability of the compound.

Table 5: Thermal Properties of this compound

Parameter Value
Melting Point 228-230 °C
Thermal Decomposition Stable up to ~300 °C (typical for imidazole (B134444) derivatives)

Protocol for Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

  • Analysis:

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm.

Protocol for Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place 5-10 mg of this compound in a TGA crucible.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere while continuously monitoring its weight.

  • Data Analysis: Determine the temperature at which significant weight loss occurs, indicating decomposition.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of benzil (B1666583) with a source of ammonia (B1221849) and formaldehyde (B43269). A more direct one-pot synthesis can be achieved by reacting benzil with ammonium (B1175870) acetate (B1210297) and an aldehyde. For the parent compound, formaldehyde is used.

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), ammonium acetate (2-3 equivalents), and paraformaldehyde (1.5 equivalents) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which should precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized product using the analytical techniques described above.

Visualizations

experimental_workflow

Caption: Experimental workflow for the synthesis and characterization of this compound.

Application Notes and Protocols: 4,5-Diphenylimidazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Diphenylimidazole is a versatile heterocyclic organic compound characterized by a five-membered imidazole (B134444) ring substituted with two phenyl groups.[1][2] This structure imparts a unique combination of properties, including remarkable thermal stability, chemical robustness, and valuable photophysical characteristics.[1][3] These attributes make this compound and its derivatives highly attractive building blocks for a wide range of advanced materials.[1][3] Its applications in materials science are diverse, spanning the development of protective coatings, next-generation electronics, and sensitive chemical sensors.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals interested in leveraging the potential of this compound in materials science.

Application as a Corrosion Inhibitor

Application Notes

Imidazole derivatives are highly effective corrosion inhibitors, particularly for steel in acidic and saline environments.[4][5][6][7] The efficacy of this compound-based compounds stems from the presence of nitrogen heteroatoms and aromatic phenyl rings in their structure.[4] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This film effectively blocks the active sites for corrosion, thereby impeding both anodic and cathodic reactions and protecting the metal from aggressive media.[4][6] The adsorption process can occur through physisorption, chemisorption, or a combination of both, and typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[4][5][7][8]

Data Presentation: Corrosion Inhibition Performance

The following table summarizes the corrosion inhibition efficiency of various this compound derivatives under different conditions.

Inhibitor CompoundMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT)C38 Steel1 M HCl10⁻² M92.74%[4][6]
3-butyl-2,4,5-triphenylimidazoleCarbon Steel1% NaCl--[5]
3-butyl-2-(2-butoxyphenyl)-4,5-diphenylimidazoleCarbon Steel1% NaCl--[5]
2,4,5-triphenyl-1-vinyl-1H-imidazole (Compound 2)Mild Steel1% NaCl8 ppm71.09%[8]
2-hexyl-4,5-diphenyl-1-vinyl-1H-imidazole (Compound 1)Mild Steel1% NaCl8 ppm58.68%[8]
1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1)Carbon Steel1% NaCl80 ppm>90% (Approx.)[7]
1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2)Carbon Steel1% NaCl100 ppm>90% (Approx.)[7]

Experimental Protocols

Protocol: Evaluation of Corrosion Inhibition by Electrochemical Methods

This protocol describes the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the performance of a this compound-based inhibitor.

Materials:

  • Working electrode (e.g., C38 steel or carbon steel coupon)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Corrosive medium (e.g., 1 M HCl or 1% NaCl solution)

  • This compound derivative inhibitor

  • Potentiostat/Galvanostat with EIS capability

Procedure:

  • Electrode Preparation: Mechanically polish the working electrode with a series of emery papers of decreasing grit size, rinse with deionized water and acetone, and dry.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the corrosive medium.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.[6]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data and analyze it using Nyquist and Bode plots to determine the charge transfer resistance (Rct). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.[4]

  • Potentiodynamic Polarization (Tafel Plots):

    • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).[6]

    • Plot the logarithm of the current density versus the potential to obtain Tafel plots.

    • Extrapolate the linear Tafel regions to determine the corrosion current density (Icorr). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

Mandatory Visualization

G cluster_prep Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis prep_electrode Prepare Working Electrode (Polish & Clean) prep_solution Prepare Corrosive Medium +/- Inhibitor setup_cell Assemble 3-Electrode Electrochemical Cell prep_solution->setup_cell stabilize Stabilize at Open Circuit Potential (OCP) setup_cell->stabilize run_eis Run Electrochemical Impedance Spectroscopy (EIS) stabilize->run_eis run_tafel Run Potentiodynamic Polarization (Tafel) run_eis->run_tafel analyze_eis Analyze Nyquist/Bode Plots (Calculate Rct) run_eis->analyze_eis analyze_tafel Analyze Tafel Plots (Calculate Icorr) run_tafel->analyze_tafel calc_eff Calculate Inhibition Efficiency (IE%) analyze_eis->calc_eff analyze_tafel->calc_eff

Caption: Workflow for Electrochemical Corrosion Inhibition Testing.

Application in Organic Light-Emitting Diodes (OLEDs)

Application Notes

The rigid and planar structure of the this compound core contributes to high thermal stability and good morphological stability, which are crucial for the longevity and performance of OLED devices.[1][9] Derivatives of this compound are widely explored as host materials for phosphorescent emitters or as electron-transporting materials due to their inherent electronic properties.[1][9] By modifying the substituents on the imidazole ring, the charge transport characteristics and energy levels (HOMO/LUMO) can be fine-tuned to optimize device efficiency, lower the turn-on voltage, and achieve desired emission colors, such as deep blue or green.[10][11][12]

Data Presentation: OLED Device Performance

Host/Emitter Material Based on DiphenylimidazoleRoleMax. External Quantum Efficiency (EQE)Emission PeakReference
Pyrene[4,5-d]imidazole-based emitterEmitter9.0% (doped)Deep Blue[11]
Pyrene[4,5-d]imidazole-based emitterEmitter17.4% (in HLCT host)Blue[11]
Diphenylimidazole-based host (DP2C/DP4C)Host(Data not specified)Green (Phosphorescent)[10]

Experimental Protocols

Protocol: Fabrication of a Small-Molecule OLED Device

This protocol outlines a general procedure for fabricating a multilayer OLED via thermal evaporation in a high-vacuum environment.

Materials:

  • ITO-coated glass substrate (Anode)

  • Hole Injection Layer (HIL) material (e.g., 2-TNATA)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) material (this compound derivative, possibly doped)

  • Electron Transport Layer (ETL) material (e.g., Alq3)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum - Al)

  • High-vacuum thermal evaporation system

  • Shadow masks for patterning

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Load the cleaned substrate and the organic materials into the high-vacuum chamber (< 10⁻⁶ Torr).

    • Deposit the layers sequentially by thermal evaporation through a shadow mask:

      • Hole Injection Layer (HIL)

      • Hole Transport Layer (HTL)

      • Emissive Layer (EML). If doping is required, co-evaporate the host and dopant materials at a controlled ratio.

      • Electron Transport Layer (ETL)

  • Cathode Deposition:

    • Deposit a thin Electron Injection Layer (EIL), such as LiF, to facilitate electron injection.

    • Deposit the metal cathode (e.g., Al) on top of the organic stack without breaking the vacuum.

  • Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

  • Characterization: Test the device's current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and calculate the external quantum efficiency (EQE).

Mandatory Visualization

G cluster_device OLED Device Structure cluster_process Energy Flow Device Cathode (Al) Electron Injection Layer (LiF) Electron Transport Layer (Alq3) Emissive Layer (this compound Derivative) Hole Transport Layer (NPB) Hole Injection Layer Anode (ITO) Glass Substrate Photon Light (Photon) Device:eml->Photon Recombination Power Power Source Electron Electrons Power->Electron Hole Holes Power->Hole Electron->Device:eml Injection Hole->Device:eml Injection G cluster_sensor Fluorescent Chemosensor System cluster_response Sensing Mechanism ('Turn-Off') Sensor Sensor Molecule (this compound Derivative) Complex Sensor-Analyte Complex Sensor->Complex + Analyte Emission_High High Fluorescence (Light Out) Sensor->Emission_High Emits Light Analyte Target Analyte (e.g., Fe³⁺) Emission_Low Quenched Fluorescence (No/Low Light Out) Complex->Emission_Low Quenched Excitation Excitation (Light In) Excitation->Sensor Excitation->Complex G Monomer1 Diamino-Functionalized This compound Polymer High-Performance Polyamide Monomer1->Polymer Polycondensation Monomer2 Aromatic Diacid Chloride Monomer2->Polymer Solvent Solvent (NMP) + N₂ Atmosphere Solvent->Polymer Reaction Conditions

References

Application Notes and Protocols for the Synthesis of 4,5-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of 4,5-diphenylimidazole, a versatile heterocyclic compound with applications in medicinal chemistry, materials science, and as a ligand in catalysis.[1] The described method is a one-pot, three-component reaction that is efficient and yields the product in high purity. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound and its derivatives are of significant interest due to their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3][4] The imidazole (B134444) core is a key structural motif in many pharmaceutical agents. The synthesis protocol outlined below is a classic and widely used method, often referred to as the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (in the form of ammonium (B1175870) acetate).

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from benzil (B1666583), formaldehyde (B43269) (as paraformaldehyde), and ammonium acetate (B1210297) in glacial acetic acid.

Materials:

  • Benzil (C₁₄H₁₀O₂)

  • Paraformaldehyde ((CH₂O)n)

  • Ammonium acetate (CH₃COONH₄)

  • Glacial acetic acid (CH₃COOH)

  • Ethanol (C₂H₅OH)

  • Distilled water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (CH₃COOCH₂CH₃)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzil (10.0 g, 47.6 mmol), paraformaldehyde (1.43 g, 47.6 mmol of CH₂O), and ammonium acetate (36.7 g, 476 mmol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Isolation of Crude Product: Pour the reaction mixture into a beaker containing 400 mL of ice-cold water. The crude product will precipitate out.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of distilled water to remove any residual acetic acid and ammonium salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification:

  • Recrystallization: The crude this compound can be purified by recrystallization from hot ethanol. Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Column Chromatography (Optional): For higher purity, the product can be further purified by silica gel column chromatography using an appropriate eluent system, such as a mixture of ethyl acetate and hexane.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₅H₁₂N₂[1][5]
Molecular Weight220.27 g/mol [1][5]
Melting Point228-233 °C[1][5]
AppearanceOff-white to light beige crystalline powder[1][6]
SolubilitySoluble in ethanol, benzene, ether, and chloroform; insoluble in water.[7]
Purity (Typical)≥ 98% (HPLC)[1]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow and the reaction mechanism.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Benzil Benzil Mix Mix Reactants Benzil->Mix Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mix Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Mix Glacial_Acetic_Acid Glacial Acetic Acid (Solvent) Glacial_Acetic_Acid->Mix Reflux Reflux (2-3 hours) Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitate in Ice Water Cool->Precipitate Neutralize Neutralize with NaHCO₃ Precipitate->Neutralize Filter Filter and Wash Neutralize->Filter Dry Dry Crude Product Filter->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Chromatography Column Chromatography (Optional) Dry->Chromatography Final_Product This compound Recrystallize->Final_Product Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism Reactants Benzil + Formaldehyde + 2 NH₃ Intermediate1 Formation of Diamine Intermediate Reactants->Intermediate1 Ammonia attacks carbonyls Intermediate2 Condensation and Cyclization Intermediate1->Intermediate2 Reaction with formaldehyde Intermediate3 Oxidation/Aromatization Intermediate2->Intermediate3 Dehydration Product This compound + 3 H₂O Intermediate3->Product Loss of H₂

Caption: Simplified reaction mechanism for this compound synthesis.

References

Application Notes and Protocols for High-Performance Polymer Synthesis Using 4,5-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases did not yield specific examples of the synthesis of high-performance polymers, such as polyimides, polyamides, or polybenzimidazoles, using functionalized derivatives of 4,5-diphenylimidazole as the primary monomeric building block.

While the imidazole (B134444) and diphenylimidazole moieties are present in some complex, high-performance polymer structures, the available literature does not describe the synthesis of monomers directly from this compound (e.g., by introducing amine, carboxylic acid, or hydroxyl functional groups) and their subsequent polymerization. The retrieved information focuses on more complex, multi-ring aromatic diamines and dianhydrides that incidentally contain imidazole-like structures.

Therefore, due to the lack of specific experimental protocols, quantitative data on polymer properties, and established reaction pathways in the public domain, it is not possible to provide the detailed application notes and protocols as requested for the synthesis of high-performance polymers derived directly from this compound.

The following sections provide general information on the synthesis of related high-performance polymers, which could potentially be adapted for novel research involving functionalized this compound derivatives, should such monomers become available.

General Considerations for Imidazole-Containing Polymers

The incorporation of imidazole rings into a polymer backbone can be a strategy to enhance thermal stability, and chemical resistance, and to introduce specific functionalities. The nitrogen atoms in the imidazole ring can act as proton acceptors or donors, potentially influencing properties like adhesion and solubility. The rigid, aromatic nature of the this compound unit would be expected to contribute to high glass transition temperatures and thermal stability in a resulting polymer.

Hypothetical Polymerization Pathways

Should a researcher successfully synthesize di-functionalized this compound monomers, the following general polymerization techniques could be explored. It is crucial to note that these are generalized protocols and would require significant optimization for any new monomer.

Potential Synthesis of Polyamides

If a diamino-4,5-diphenylimidazole monomer were synthesized, it could potentially be polymerized with various diacid chlorides to form polyamides.

Hypothetical Experimental Workflow: Polyamide Synthesis

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Polymer Isolation and Purification Monomer1 Diamino-4,5-diphenylimidazole Dissolve Dissolve Diamine in aprotic polar solvent (e.g., NMP, DMAc) under N2 Monomer1->Dissolve Monomer2 Diacid Chloride (e.g., Terephthaloyl chloride) Add Add Diacid Chloride dropwise Monomer2->Add Cool Cool solution to 0°C Dissolve->Cool Cool->Add Stir Stir at room temperature for several hours Add->Stir Precipitate Precipitate polymer in a non-solvent (e.g., methanol) Stir->Precipitate Filter Filter the polymer Precipitate->Filter Wash Wash with water and methanol Filter->Wash Dry Dry under vacuum Wash->Dry G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization DissolveDiamine Dissolve Diamino-4,5-diphenylimidazole in aprotic polar solvent (e.g., DMAc) AddDianhydride Add Dianhydride (e.g., PMDA) portion-wise DissolveDiamine->AddDianhydride StirPAA Stir at room temperature to form Poly(amic acid) solution AddDianhydride->StirPAA Cast Cast Poly(amic acid) solution onto a glass plate StirPAA->Cast ChemicalCure Alternatively, chemical imidization using acetic anhydride (B1165640) and pyridine StirPAA->ChemicalCure ThermalCure Thermally cure in a staged heating process (e.g., 100°C -> 200°C -> 300°C) Cast->ThermalCure PolyimideFilm Obtain Polyimide Film ThermalCure->PolyimideFilm ChemicalCure->PolyimideFilm

Application Notes and Protocols for the Synthesis of 1,2-Bis(4-aminophenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,2-Bis(4-aminophenyl)-4,5-diphenyl-1H-imidazole, a versatile building block in medicinal chemistry and materials science. The described two-step synthesis is robust and scalable, involving the initial formation of a dinitro intermediate via a multi-component reaction, followed by a catalytic transfer hydrogenation to yield the final diamino product.

Experimental Protocols

The synthesis is performed in two main stages:

  • Step 1: Synthesis of 1,2-Bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole

  • Step 2: Reduction of 1,2-Bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole to 1,2-Bis(4-aminophenyl)-4,5-diphenyl-1H-imidazole

Protocol 1: Synthesis of 1,2-Bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole

This procedure is adapted from the general principles of the Debus-Radziszewski imidazole (B134444) synthesis. It is a one-pot, four-component reaction.

Materials:

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add benzil (1.0 eq), 4-nitrobenzaldehyde (1.0 eq), 4-nitroaniline (1.0 eq), and ammonium acetate (4.0 eq).

  • Add glacial acetic acid to the flask to serve as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Place the flask in a heating mantle and fit it with a reflux condenser.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water or crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with ample water to remove any residual acetic acid and ammonium salts.

  • The crude 1,2-Bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

  • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of 1,2-Bis(4-aminophenyl)-4,5-diphenyl-1H-imidazole

This protocol describes the reduction of the dinitro intermediate using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.

Materials:

  • 1,2-Bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole

  • Hydrazine monohydrate (80% solution)

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

  • Celite or a similar filter aid

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the 1,2-Bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • To this stirred suspension, add hydrazine monohydrate (a significant excess, e.g., 10-20 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure all the product is collected.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,2-Bis(4-aminophenyl)-4,5-diphenyl-1H-imidazole.

  • Dry the final product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesis. Note that the yields are indicative and can be optimized by adjusting reaction conditions.

Table 1: Reagents for the Synthesis of 1,2-Bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole

ReagentMolar RatioMolecular Weight ( g/mol )
Benzil1.0210.23
4-Nitrobenzaldehyde1.0151.12
4-Nitroaniline1.0138.12
Ammonium acetate4.077.08

Table 2: Reagents for the Synthesis of 1,2-Bis(4-aminophenyl)-4,5-diphenyl-1H-imidazole

ReagentMolar RatioMolecular Weight ( g/mol )
1,2-Bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole1.0515.50
Hydrazine monohydrate10-2050.06
10% Palladium on Carbon0.05-0.10N/A

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Dinitro Intermediate Synthesis cluster_1 Step 2: Reduction to Diamino Product Reactants1 Benzil 4-Nitrobenzaldehyde 4-Nitroaniline Ammonium Acetate Reaction1 Reflux Reactants1->Reaction1 Solvent1 Glacial Acetic Acid Solvent1->Reaction1 Workup1 Precipitation in Water & Filtration Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Product1 1,2-Bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole Purification1->Product1 Reactants2 Dinitro Intermediate Product1->Reactants2 Reaction2 Reflux Reactants2->Reaction2 Reducing_Agent Hydrazine Monohydrate Reducing_Agent->Reaction2 Catalyst 10% Pd/C Catalyst->Reaction2 Solvent2 Ethanol/Methanol Solvent2->Reaction2 Workup2 Catalyst Filtration Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 Product2 1,2-Bis(4-aminophenyl)-4,5-diphenyl-1H-imidazole Purification2->Product2

Caption: Workflow for the two-step synthesis of 1,2-Bis(4-aminophenyl)-4,5-diphenyl-1H-imidazole.

Signaling_Pathway Benzil Benzil Intermediate Reactive Intermediates Benzil->Intermediate [1] Glacial Acetic Acid, Reflux Nitrobenzaldehyde 4-Nitrobenzaldehyde Nitrobenzaldehyde->Intermediate [1] Glacial Acetic Acid, Reflux Nitroaniline 4-Nitroaniline Nitroaniline->Intermediate [1] Glacial Acetic Acid, Reflux Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Intermediate [1] Glacial Acetic Acid, Reflux Dinitro_Product 1,2-Bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole Intermediate->Dinitro_Product Cyclization & Oxidation Diamino_Product 1,2-Bis(4-aminophenyl)-4,5-diphenyl-1H-imidazole Dinitro_Product->Diamino_Product [2] Reduction Hydrazine Hydrazine Hydrate (H₂ source) Hydrazine->Diamino_Product PdC Pd/C Catalyst PdC->Diamino_Product Catalyzes

Caption: Key transformations in the synthesis of the target diamino-imidazole derivative.

Application Notes: The Role of 4,5-Diphenylimidazole in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5-diphenylimidazole and its derivatives as enzyme inhibitors. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of therapeutically relevant enzymes. This document outlines the key applications, presents quantitative inhibitory data, and provides detailed protocols for assessing the inhibitory potential of this compound-based compounds.

Introduction to this compound in Enzyme Inhibition

The this compound core is a versatile heterocyclic moiety that serves as a foundational structure for the design and synthesis of potent enzyme inhibitors. Its rigid structure and the potential for substitution at various positions allow for the fine-tuning of inhibitory activity and selectivity against different enzyme targets. This structural versatility has led to the development of this compound derivatives with significant inhibitory effects on enzymes implicated in diabetes, inflammation, cancer, and cardiovascular diseases.

Key Enzyme Targets and Therapeutic Applications

Research has identified several key enzymes that are effectively inhibited by this compound derivatives:

  • α-Glucosidase: Inhibition of this intestinal enzyme is a key strategy for managing type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors reduce postprandial hyperglycemia. Numerous this compound derivatives have been shown to be potent α-glucosidase inhibitors, often exhibiting greater potency than the standard drug, acarbose (B1664774).[1][2][3][4][5]

  • Cyclooxygenase (COX): The COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Selective COX-2 inhibition is a desirable therapeutic approach for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. 4,5-Diarylimidazole analogs have been developed as selective COX-2 inhibitors.[6]

  • Aromatase (CYP19A1): Aromatase is a crucial enzyme in estrogen biosynthesis. Its inhibition is a cornerstone of therapy for hormone-dependent breast cancer.[7][8][9] Imidazole-based compounds are a known class of non-steroidal aromatase inhibitors.

  • Acyl Coenzyme A: Cholesterol-O-acyltransferase (ACAT): ACAT plays a role in the absorption and storage of cholesterol. Inhibitors of this enzyme are investigated for their potential in treating atherosclerosis and hyperlipidemia.[10]

  • Phosphodiesterases (PDEs): PDEs are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP). PDE inhibitors have therapeutic applications in a wide range of diseases, including inflammatory conditions and neurological disorders.[11][12][13][14]

Data Presentation: Quantitative Inhibition Data

The following tables summarize the inhibitory activities of various this compound derivatives against their respective enzyme targets as reported in the literature.

Table 1: α-Glucosidase Inhibition by this compound Derivatives
Compound ClassMost Potent Derivative ExampleIC50 (µM)Ki (µM)Inhibition TypeReference
This compound-N-phenylacetamideCompound 7h90.086.3Competitive[1]
4,5-diphenyl-imidazol-1,2,3-triazoleCompound 8g (2-chloro-benzyl moiety)85.6 ± 0.4N/ACompetitive[1][5]
This compound-acetamide-1,2,3-triazole4-methyl derivative55.6N/ACompetitive[3][4]

Standard inhibitor acarbose IC50 = 750.0 µM.[1][3][4][5]

Table 2: Inhibition of Other Enzymes by this compound Derivatives
Enzyme TargetCompound SeriesRepresentative IC50Reference
Cyclooxygenase-2 (COX-2)4,5-Diarylimidazole analogs80 nM[6]
Acyl Coenzyme A: Cholesterol-O-acyltransferase (ACAT)4,5-diphenylimidazol-2-ylthio derivatives0.5 µM[10]
AromataseImidazole/quinoline derivativesPotent inhibition at 5 µM[7]
Phosphodiesterase 10A (PDE10A)Imidazo[4,5-b]pyridines0.8 - 6.7 nM[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound as an enzyme inhibitor.

General Workflow for Screening Enzyme Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing enzyme inhibitors.

G General Workflow for Enzyme Inhibition Screening cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action cluster_3 Selectivity & Further Studies A Compound Library (this compound Derivatives) B High-Throughput Screening (HTS) Single Concentration Assay A->B C Identify 'Hits' B->C D Dose-Response Curves C->D E Calculate IC50 Values D->E F Kinetic Studies (e.g., Michaelis-Menten) E->F I Selectivity Profiling (Against related enzymes) E->I G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G H Calculate Ki G->H J In Silico / Docking Studies G->J G Competitive Inhibition of α-Glucosidase E α-Glucosidase (Enzyme) ES Enzyme-Substrate Complex E->ES + S E->ES k1 EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Oligosaccharide (Substrate) I This compound Inhibitor I->EI ki ES->E k-1 P Glucose (Product) ES->P k2 EI->E ki P->E + E G Mechanism of Aromatase Inhibition in ER+ Breast Cancer Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Binds to Inhibitor This compound Derivative Inhibitor->Aromatase Inhibits Tumor Tumor Cell Growth and Proliferation ER->Tumor Promotes

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 4,5-diphenylimidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4,5-diphenylimidazole-2-thiol and its derivatives. This document includes detailed experimental protocols, quantitative data, and insights into their potential biological applications, including as antimicrobial and anticancer agents.

Introduction

The this compound-2-thiol scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. The presence of the thiol group at the 2-position offers a reactive handle for the synthesis of a diverse library of derivatives, allowing for the fine-tuning of their pharmacological properties. These compounds have garnered significant interest due to their potential as antimicrobial, anticancer, and antioxidant agents. This document outlines the key synthetic methodologies and provides protocols for their preparation and evaluation.

Data Presentation

Table 1: Synthesis of this compound-2-thiol (1)
Starting MaterialsReagents and SolventsReaction ConditionsYield (%)Melting Point (°C)Reference
Benzoin (B196080), Thiourea (B124793)Dimethylformamide (DMF)150°CNot specifiedNot specified[1]
Benzoin, ThioureaOil bath fusionNot specifiedNot specifiedNot specified[2]
Table 2: Synthesis of 2-(substituted-thio)-4,5-diphenyl-1H-imidazole Derivatives
DerivativeReagentsSolventReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
2a (2-(benzylthio))Benzyl (B1604629) bromideAbsolute ethanol (B145695)Reflux, 3h73150¹H NMR: 4.38 (s, 2H, SCH₂); ¹³C NMR: 36.12 (SCH₂)[1]
2b (2-(4-methylbenzylthio))4-Methylbenzyl bromideAbsolute ethanolReflux, 3h88164¹H NMR: 4.37 (s, 2H, SCH₂), 2.26 (s, 3H, CH₃); ¹³C NMR: 36.79 (SCH₂), 20.68 (CH₃)[2]
2c (2-(4-chlorobenzylthio))4-Chlorobenzyl bromideAbsolute ethanolReflux, 3h76178¹H NMR: 4.33 (s, 2H, SCH₂); ¹³C NMR: 35.92 (SCH₂)[1]
6a (2-((1H-benzo[d]imidazol-2-yl)methylthio))2-(Chloromethyl)-1H-benzo[d]imidazoleAbsolute ethanolReflux76152¹H NMR: 4.62 (s, 2H, SCH₂); ¹³C NMR: 30.57 (SCH₂)[1]
6b (2-((5-methyl-1H-benzo[d]imidazol-2-yl)methylthio))2-(Chloromethyl)-5-methyl-1H-benzo[d]imidazoleAbsolute ethanolReflux77248-250¹H NMR: 4.58 (s, 2H, SCH₂), 2.40 (s, 3H, CH₃); ¹³C NMR: 30.57 (SCH₂), 21.30 (CH₃)[1]
6c (2-((5-chloro-1H-benzo[d]imidazol-2-yl)methylthio))5-Chloro-2-(chloromethyl)-1H-benzo[d]imidazoleAbsolute ethanolReflux66248¹H NMR: 4.61 (s, 2H, SCH₂); ¹³C NMR: 30.55 (SCH₂)[1]

Experimental Protocols

Protocol 1: Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol (1)

This protocol describes the foundational synthesis of the core scaffold.

  • Reaction Setup: In a round-bottom flask, combine benzoin and thiourea in dimethylformamide (DMF).

  • Reaction: Heat the mixture to 150°C and maintain for the appropriate time (typically monitored by TLC).[1]

  • Work-up: After cooling, the reaction mixture is poured into ice-water.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 2-(substituted-thio)-4,5-diphenyl-1H-imidazole Derivatives (e.g., 2a-c, 6a-c)

This protocol outlines the S-alkylation of the parent thiol.

  • Reaction Setup: Dissolve 4,5-diphenyl-1H-imidazole-2-thiol (1) in absolute ethanol in a round-bottom flask.[1]

  • Addition of Reagents: Add 1.2 equivalents of the appropriate substituted benzyl bromide or 2-(chloromethyl)-1H-benzoimidazole derivative to the solution.[1]

  • Reaction: Reflux the mixture for 3 hours.[1]

  • Work-up: After cooling to room temperature, place the reaction mixture in an ice bath and neutralize with a 5% sodium hydrogen carbonate solution.[1]

  • Extraction: Dilute the mixture with ethyl acetate (B1210297) and wash several times with water.[1]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by silica (B1680970) gel chromatography.[1]

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Synthesis of this compound-2-thiol (1) cluster_1 Synthesis of Derivatives Benzoin Benzoin DMF DMF, 150°C Benzoin->DMF Thiourea Thiourea Thiourea->DMF Thiol 4,5-diphenyl-1H-imidazole-2-thiol (1) DMF->Thiol Thiol_ref 4,5-diphenyl-1H-imidazole-2-thiol (1) Ethanol Absolute Ethanol, Reflux Thiol_ref->Ethanol AlkylHalide Substituted Alkyl Halide (R-X) AlkylHalide->Ethanol Derivative 2-(R-thio)-4,5-diphenyl-1H-imidazole Ethanol->Derivative

Caption: General synthetic scheme for this compound-2-thiol and its S-substituted derivatives.

Potential Biological Activities and Signaling Pathways

Derivatives of the this compound scaffold have shown promise in several therapeutic areas. Below are potential mechanisms and signaling pathways that may be modulated by these compounds, based on studies of related imidazole (B134444) derivatives.

Anticancer Activity

Imidazole-based compounds have been reported to exhibit anticancer activity through various mechanisms.

  • Apoptosis Induction: Some imidazole derivatives can induce apoptosis in cancer cells.[3] This process may be mediated by the upregulation of the pro-apoptotic protein Bax and the subsequent release of cytochrome c from the mitochondria, leading to the activation of caspase-3 and DNA fragmentation.[3]

  • Signaling Pathway Modulation:

    • Wnt/β-catenin Pathway: Certain imidazole derivatives have been shown to downregulate target genes of the Wnt/β-catenin signaling pathway, such as c-Myc and Axin2, which are crucial for cancer cell proliferation.[4][5]

    • AXL Receptor Tyrosine Kinase (AXL-RTK): Inhibition of AXL-RTK signaling by imidazole derivatives has been linked to reduced proliferation of leukemia cells.[4][5]

    • EGFR and VEGFR2 Inhibition: Other related imidazole structures have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key targets in cancer therapy.[6][7] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways, such as the MAPK pathway, which are critical for tumor growth and angiogenesis.[8][9]

G cluster_0 Potential Anticancer Mechanisms cluster_1 Signaling Pathway Inhibition cluster_2 Apoptosis Induction Imidazole This compound -2-thiol Derivative EGFR EGFR/VEGFR2 Imidazole->EGFR Wnt Wnt/β-catenin Imidazole->Wnt AXL AXL-RTK Imidazole->AXL Bax ↑ Bax Imidazole->Bax Proliferation ↓ Cell Proliferation EGFR->Proliferation Wnt->Proliferation AXL->Proliferation Caspase ↑ Caspase-3 Bax->Caspase Apoptosis ↑ Apoptosis Caspase->Apoptosis

Caption: Potential anticancer signaling pathways modulated by this compound-2-thiol derivatives.

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented.

  • Mechanism of Action: The proposed antimicrobial mechanism for many imidazole compounds involves the disruption of the microbial cell membrane integrity, leading to increased permeability and leakage of essential cellular components.[10] In fungi, a key mechanism is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10]

Antioxidant Activity

The thiol group in this compound-2-thiol suggests potential antioxidant activity.

  • Mechanism of Action: Thiols are known to act as antioxidants by donating a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells.[11][12] The antioxidant capacity of these compounds can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13][14] 2-Imidazolthiones have been shown to react with DPPH at rates comparable to the known antioxidant uric acid.[15]

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a general method for assessing the antioxidant potential of the synthesized derivatives.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Add a specific volume of the test compound solution (at various concentrations) to the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Conclusion

The synthetic routes to this compound-2-thiol and its derivatives are well-established and provide access to a wide range of compounds with potential therapeutic applications. The protocols outlined in this document offer a starting point for the synthesis and evaluation of these promising molecules. Further investigation into their specific mechanisms of action and structure-activity relationships is warranted to fully elucidate their potential in drug discovery and development.

References

Application Notes and Protocols for 4,5-Diphenylimidazole-Based Chromogenic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of azo dye derivatives of 4,5-diphenylimidazole as chromogenic reagents for the spectrophotometric determination of metal ions and for pH measurement.

Introduction

While this compound itself does not exhibit significant chromogenic properties for direct analytical applications, its azo-coupled derivatives serve as versatile and effective chromogenic reagents. These azo dyes undergo distinct color changes upon complexation with specific metal ions or in response to changes in pH, enabling their use in quantitative spectrophotometric analysis. The imidazole (B134444) ring and the azo group act as coordination sites for metal ions, leading to the formation of colored complexes. The synthesis of these reagents involves the diazotization of an aromatic amine followed by coupling with this compound.

Application 1: Spectrophotometric Determination of Cobalt (II)

An azo dye derivative of this compound, [2-(4-methoxyphenyl) azo (4, 5-dipheny imidazole)] (MPAI), can be used for the sensitive and selective determination of cobalt (II) ions. The formation of a stable red complex between MPAI and Co(II) at an alkaline pH forms the basis of this colorimetric method.[1][2]

Quantitative Data Summary
ParameterValueReference
AnalyteCobalt (II)[1][2]
Chromogenic Reagent[2-(4-methoxyphenyl) azo (4, 5-dipheny imidazole)] (MPAI)[1][2]
Wavelength of Maximum Absorption (λmax) of Complex491 nm[1]
Wavelength of Maximum Absorption (λmax) of Reagent415 nm[1]
Optimum pH9[1][2]
Linearity Range3.00 – 50.00 µg/mL[1][2]
Molar Absorptivity0.2703 x 10⁴ L mol⁻¹ cm⁻¹[1]
Sandell's Sensitivity0.0021 µg/cm²[1]
Limit of Detection (LOD)2.083 µg/mL[1]
Limit of Quantification (LOQ)6.309 µg/mL[1]
Stoichiometry (M:L)1:2[1][2]
Optimum Temperature20 °C[2]
Time for Maximum Absorbance10 minutes[2]
Experimental Protocol: Determination of Cobalt (II)

1. Reagents and Solutions:

  • Cobalt (II) Stock Solution (1 mg/mL): Dissolve the appropriate amount of CoCl₂·6H₂O in distilled water to prepare a stock solution.[2]

  • MPAI Reagent Solution: Prepare a solution of [2-(4-methoxyphenyl) azo (4, 5-dipheny imidazole)] (MPAI) in a suitable solvent (e.g., ethanol). The exact concentration should be determined based on the specific experimental requirements.

  • Buffer Solution (pH 9): Prepare a suitable buffer solution, such as an ammonium (B1175870) acetate (B1210297) buffer, and adjust the pH to 9 using 0.1 M HCl and 0.1 M NaOH.[1][3]

2. Instrumentation:

  • A double beam UV-Visible spectrophotometer with 1 cm path length quartz cells.[2]

  • A calibrated pH meter.[2]

3. Procedure:

  • Into a series of 10 mL volumetric flasks, add increasing aliquots of the standard Co(II) solution to cover the linear range (3.00 – 50.00 µg/mL).

  • Add a fixed volume of the MPAI reagent solution to each flask.

  • Add the pH 9 buffer solution to each flask.

  • Dilute to the mark with distilled water and mix well.

  • Allow the solutions to stand for 10 minutes at 20 °C for complete color development.[2]

  • Measure the absorbance of each solution at 491 nm against a reagent blank prepared in the same manner but without the Co(II) solution.[1]

  • Construct a calibration curve by plotting the absorbance versus the concentration of Co(II).

  • For the determination of Co(II) in an unknown sample, follow the same procedure and determine the concentration from the calibration curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_co Prepare Co(II) Standards mix Mix Co(II), MPAI, and Buffer prep_co->mix prep_mpai Prepare MPAI Reagent prep_mpai->mix prep_buffer Prepare pH 9 Buffer prep_buffer->mix incubate Incubate for 10 min at 20°C mix->incubate measure Measure Absorbance at 491 nm incubate->measure plot Construct Calibration Curve measure->plot determine Determine Unknown Concentration plot->determine

Caption: Workflow for the spectrophotometric determination of Co(II) using MPAI.

Application 2: Spectrophotometric Determination of Copper (II)

A bis-azo dye derived from this compound, (2,2[O-Tolidine-4,4-bis azo]bis[4,5-diphenyl imidazole]) (MBBAI), serves as a chromogenic reagent for the determination of copper (II) ions. The complex formation at a slightly acidic pH allows for its quantification.[4][5]

Quantitative Data Summary
ParameterValueReference
AnalyteCopper (II)[4][5]
Chromogenic Reagent(2,2[O-Tolidine-4,4-bis azo]bis[4,5-diphenyl imidazole]) (MBBAI)[4][5]
Wavelength of Maximum Absorption (λmax) of Complex409 nm[4][5]
Optimum pH5[4][5]
Linearity Range5.00 – 80.00 µg/mL[4][5]
Molar Absorptivity0.127 x 10⁴ L mol⁻¹ cm⁻¹[4]
Limit of Detection (LOD)1.924 µg/mL[4]
Limit of Quantification (LOQ)6.42 µg/mL[4]
Stoichiometry (M:L)1:2[4][5]
Optimum Temperature20-40 °C[5]
Time for Stable Absorbance5 minutes[5]
Experimental Protocol: Determination of Copper (II)

1. Reagents and Solutions:

  • Copper (II) Stock Solution: Prepare a standard stock solution of Cu(II) from a suitable salt (e.g., CuSO₄·5H₂O) in distilled water.

  • MBBAI Reagent Solution: Prepare a solution of (2,2[O-Tolidine-4,4-bis azo]bis[4,5-diphenyl imidazole]) (MBBAI) in an appropriate solvent.

  • Buffer Solution (pH 5): Prepare a suitable buffer, such as an acetate buffer, and adjust the pH to 5.

2. Instrumentation:

  • A UV-Visible spectrophotometer with 1 cm cuvettes.

  • A calibrated pH meter.

3. Procedure:

  • In a set of volumetric flasks, add varying amounts of the standard Cu(II) solution to create a series of concentrations within the range of 5.00 – 80.00 µg/mL.

  • To each flask, add a predetermined optimal concentration of the MBBAI reagent solution.[5]

  • Add the pH 5 buffer to each flask.

  • Dilute to the final volume with distilled water and ensure thorough mixing.

  • Allow the reaction to proceed for 5 minutes at a temperature between 20-40 °C.[5]

  • Measure the absorbance of the resulting solutions at 409 nm against a reagent blank.[4][5]

  • Generate a calibration plot of absorbance as a function of Cu(II) concentration.

  • Use the calibration curve to determine the concentration of Cu(II) in unknown samples by following the same procedure.

G cluster_reagents Reagent Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Prepare Cu(II) Standards D Mix Cu(II), MBBAI, and Buffer A->D B Prepare MBBAI Solution B->D C Prepare pH 5 Buffer C->D E Incubate for 5 min at 20-40°C D->E F Measure Absorbance at 409 nm E->F G Create Calibration Curve F->G H Analyze Unknown Sample G->H G start Start prep_dye Prepare Azo Dye Stock Solution start->prep_dye prep_buffers Prepare Buffer Solutions (Varying pH) start->prep_buffers mix_solutions Mix Dye with each Buffer prep_dye->mix_solutions prep_buffers->mix_solutions measure_spectra Record UV-Vis Spectra mix_solutions->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data determine_pka Determine pKa plot_data->determine_pka G cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling (0-5°C) A Aromatic Amine + Acid B Add NaNO2 solution A->B C Diazonium Salt B->C E Azo Dye C->E Coupling D This compound in Base D->E

References

Application Notes and Protocols for Utilizing 4,5-Diphenylimidazole in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diphenylimidazole and its derivatives represent a versatile class of heterocyclic compounds with significant applications in various biochemical assays.[1] Their unique structural features allow for diverse biological activities, making them valuable tools in drug discovery and development. These compounds have demonstrated efficacy as enzyme inhibitors and antimicrobial agents. This document provides detailed application notes and protocols for the utilization of this compound derivatives in key biochemical assays, including enzyme inhibition and antibacterial screening.

Enzyme Inhibition Assays

Derivatives of this compound have emerged as potent inhibitors of several key enzymes implicated in metabolic diseases and cholesterol metabolism.

α-Glucosidase Inhibition

Application Note: this compound-based compounds have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption.[2][3][4][5][6] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus. Several derivatives of this compound exhibit competitive inhibition of α-glucosidase, with IC50 values significantly lower than the standard drug, acarbose (B1664774).[2][3][5][6]

Quantitative Data Summary:

Compound ClassTarget EnzymeIC50 Range (µM)Mode of InhibitionReference
This compound-N-phenylacetamide derivativesYeast α-glucosidase90.0–598.5Competitive[2]
This compound-acetamide-1,2,3-triazole hybridsYeast α-glucosidase55.6–149.2Competitive[3][5][6]
Standard Inhibitor (Acarbose)Yeast α-glucosidase~750.0-[2][3][5][6]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the determination of the inhibitory activity of this compound derivatives against yeast α-glucosidase.

Materials:

  • Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound test compounds

  • Acarbose (as a positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure:

  • Preparation of Solutions:

    • Dissolve the test compounds and acarbose in DMSO to prepare stock solutions.

    • Prepare a series of dilutions of the test compounds and acarbose in phosphate buffer.

    • Prepare the α-glucosidase solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution to each well.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the control without inhibitor, and Abs_sample is the absorbance in the presence of the test compound).

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow:

a_glucosidase_inhibition_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_solutions Prepare Solutions: - Test Compounds (in DMSO) - α-Glucosidase - pNPG Substrate - Phosphate Buffer add_buffer Add Buffer to Wells prep_solutions->add_buffer add_compound Add Test Compound add_buffer->add_compound add_enzyme Add α-Glucosidase add_compound->add_enzyme pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate (37°C, 20 min) add_substrate->incubate stop_reaction Stop Reaction (Na₂CO₃) incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for in vitro α-glucosidase inhibition assay.

Acyl Coenzyme A: Cholesterol-O-acyl-transferase (ACAT) Inhibition

Application Note: Certain derivatives of this compound have been identified as inhibitors of Acyl Coenzyme A: Cholesterol-O-acyl-transferase (ACAT), an enzyme responsible for the esterification of cholesterol.[7] Inhibition of ACAT is a potential therapeutic approach for managing hypercholesterolemia and atherosclerosis.

Quantitative Data Summary:

Compound IDTarget EnzymeIC50 (µM)Reference
Example 1Rat Liver Microsomal ACAT0.8[7]
Example 5Rat Liver Microsomal ACAT0.5[7]

Experimental Protocol: In Vitro ACAT Inhibition Assay

This protocol describes a method for measuring ACAT activity in vitro using a radiolabeled substrate.

Materials:

  • Rat liver microsomes (as the source of ACAT enzyme)

  • [¹⁴C]Oleoyl-CoA (radiolabeled substrate)

  • This compound test compounds

  • Bovine Serum Albumin (BSA)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Reaction termination solution (e.g., isopropanol:heptane)

  • Silica (B1680970) gel for thin-layer chromatography (TLC)

  • Scintillation counter

Procedure:

  • Preparation of Microsomes:

    • Isolate liver microsomes from rats according to standard procedures.

  • Assay Reaction:

    • In a reaction tube, combine the microsomal protein, phosphate buffer containing BSA, and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time at 37°C.

    • Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Extraction and Separation:

    • Terminate the reaction by adding the termination solution.

    • Extract the lipids (including the formed cholesteryl esters) into the heptane (B126788) phase.

    • Separate the cholesteryl esters from unesterified cholesterol using TLC.

  • Quantification:

    • Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial.

    • Quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the radioactivity in the presence and absence of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Assays

Derivatives of this compound have shown promising activity against various bacterial strains.

Antibacterial Activity Screening

Application Note: Thiol and benzimidazole (B57391) derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9] The minimum inhibitory concentration (MIC) is a key parameter determined in these assays to quantify the potency of the compounds.

Quantitative Data Summary:

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 6dStaphylococcus aureus4[8][9]
Compound 6cStaphylococcus aureus16[8][9]
Compound 6cEnterococcus faecalis16[8][9]
Ciprofloxacin (B1669076) (Standard)Staphylococcus aureus-[8][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Microdilution Method

This protocol details the determination of the MIC of this compound derivatives against bacterial strains using a 96-well plate format.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Mueller-Hinton Broth (MHB)

  • This compound test compounds

  • Ciprofloxacin (as a positive control)

  • 96-well microplates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strains in MHB overnight.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution in 96-Well Plate:

    • Dissolve the test compounds and ciprofloxacin in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compounds across the wells of the 96-well plate containing MHB.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow:

antibacterial_mic_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate prep_compounds Prepare Compound Stock Solutions serial_dilution Perform Serial Dilution in 96-Well Plate prep_compounds->serial_dilution serial_dilution->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Modulation of Cellular Signaling Pathways

Imidazole (B134444) derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Application Note: Derivatives of 1H-imidazole[4,5-f][1][10]phenanthroline, a class of compounds related to this compound, have been shown to induce apoptosis and arrest the cell cycle in colorectal cancer cells by suppressing the PI3K/AKT/mTOR pathway.[9][11][12] This pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.

Signaling Pathway Diagram:

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazole Imidazole Derivative Imidazole->PI3K Inhibits Imidazole->AKT Inhibits Imidazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.

Inhibition of the p38 MAPK Signaling Pathway

Application Note: Trisubstituted and tetrasubstituted imidazole scaffolds are known to be selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[13] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and in the production of pro-inflammatory cytokines.[7] Inhibition of this pathway is a therapeutic target for inflammatory diseases.

Signaling Pathway Diagram:

p38_MAPK_pathway cluster_stimuli External Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Activate Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K Activate MKK MKK3 / MKK6 MAP3K->MKK Phosphorylate p38 p38 MAPK MKK->p38 Phosphorylate Inflammation Inflammation p38->Inflammation Leads to Apoptosis Apoptosis p38->Apoptosis Leads to Imidazole Imidazole Derivative Imidazole->p38 Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by imidazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: 4,5-Diphenylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 4,5-diphenylimidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in this compound synthesis can stem from several factors. Here are the most common causes and their solutions:

    • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and time. Insufficient heating or a short reaction time can lead to incomplete conversion.

      • Solution: Ensure the reaction mixture is heated to the optimal temperature as specified in the protocol (e.g., reflux in glacial acetic acid or heating at 140°C).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Microwave-assisted synthesis can significantly reduce reaction times to a few minutes and often improves yields.[2][3][4]

    • Ineffective Catalyst: The choice and amount of catalyst are crucial. Using an inappropriate catalyst or an insufficient amount can hinder the reaction rate.

      • Solution: Glacial acetic acid is a commonly used and effective catalyst.[1][5] For solvent-free conditions, catalysts like silica (B1680970) gel or acidic ionic liquids can enhance the reaction's efficiency.[2][6] Ensure the catalyst is of good quality and used in the recommended amount.

    • Incorrect Stoichiometry of Reactants: The molar ratio of the reactants (benzil, aldehyde source, and ammonia (B1221849) source) is critical for driving the reaction to completion and minimizing side products.

    • Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.

      • Solution: Use pure, high-quality reagents. If necessary, purify the starting materials before use.

Issue 2: Difficulty in Product Purification

  • Question: I have obtained a crude product, but I am struggling to purify it. What are the recommended purification methods?

  • Answer: Purifying this compound can be challenging due to the presence of unreacted starting materials and side products. The following methods are commonly employed:

    • Recrystallization: This is the most common and effective method for purifying solid this compound.

      • Protocol: Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol (B145695).[1] If the product does not readily crystallize upon cooling, you can add a non-solvent (like water) dropwise until turbidity appears, then allow it to cool slowly.[7]

    • Column Chromatography: For separating the product from impurities with similar solubility, silica gel column chromatography is a viable option.

      • Protocol: A common eluent system is a mixture of a non-polar solvent like cyclohexane (B81311) or petroleum ether and a more polar solvent like ethyl acetate.[8][9] The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis.

    • Washing: After precipitation from the reaction mixture, washing the solid product thoroughly can remove many impurities.

      • Protocol: After precipitating the product by adding water to the reaction mixture, filter the solid and wash it with water to remove excess ammonium acetate and other water-soluble impurities.[1] A final wash with a cold solvent in which the product is sparingly soluble can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Debus-Radziszewski synthesis, which is a multi-component reaction.[10][11][12] This typically involves the condensation of benzil (a 1,2-dicarbonyl compound), an aldehyde (often formaldehyde (B43269) or its equivalent), and a source of ammonia (commonly ammonium acetate).[10][12]

Q2: Can I synthesize this compound without using an aldehyde?

A2: Yes, some protocols utilize hexamethylenetetramine (urotropine) which serves as a source of formaldehyde in situ when heated in the presence of an acid like glacial acetic acid.[7]

Q3: What are the advantages of microwave-assisted synthesis for this compound?

A3: Microwave-assisted synthesis offers several significant advantages over conventional heating methods, including:

  • Drastically reduced reaction times: Reactions can be completed in minutes (1-4 min) instead of hours.[2][4]

  • Higher yields: Often leads to improved product yields.[2][13]

  • Greener approach: Can be performed under solvent-free conditions, reducing environmental impact.[2][4]

  • Simpler workup: The rapid and clean nature of the reaction can simplify the purification process.[2]

Q4: What is the role of glacial acetic acid in the synthesis?

A4: Glacial acetic acid serves a dual purpose in many synthetic procedures. It acts as a solvent for the reactants and also as a catalyst, providing the acidic environment necessary for the condensation reactions to occur.[1][5]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Experimental Protocols

Protocol 1: Conventional Synthesis using Glacial Acetic Acid

This protocol is a standard method for the synthesis of 2-substituted-4,5-diphenylimidazoles, which can be adapted for this compound by using a formaldehyde source.

  • Reactants:

    • Benzil (1 mmol)

    • Aromatic aldehyde (1 mmol)

    • Ammonium acetate (3 mmol)

    • Glacial acetic acid (0.5 mL)

  • Procedure:

    • Combine benzil, the aromatic aldehyde, ammonium acetate, and glacial acetic acid in a round-bottomed flask.[1]

    • Heat the mixture in an oil bath at 140°C.[1]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and add water (2 mL) to precipitate the product.[1]

    • Filter the solid product, wash with water, and recrystallize from ethanol to obtain the pure imidazole.[1]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and efficient method for synthesizing 2-substituted-4,5-diphenylimidazoles.

  • Reactants:

    • Benzil (equimolar amount)

    • Aldehyde (equimolar amount)

    • Ammonium acetate (excess)

    • Silica gel (small quantity)

  • Procedure:

    • Mix the neat reactants (benzil, aldehyde, and ammonium acetate) and a small amount of silica gel.[2]

    • Expose the mixture to microwave irradiation for the optimized time (typically 1-4 minutes).[2]

    • After the reaction, allow the mixture to cool.

    • Purify the product, typically by recrystallization.

Quantitative Data Summary

Table 1: Comparison of Synthesis Methods for this compound Derivatives

MethodCatalystSolventTemperatureTimeYield (%)Reference
Conventional HeatingAcetic AcidAcetic Acid140°CVaries86-95[1]
Conventional HeatingAcetic AcidAcetic AcidReflux5 hoursNot specified
Microwave IrradiationGlacial Acetic AcidSolvent-freeMicrowave1-4 minHigh[2]
Microwave IrradiationGlyoxylic AcidSolvent-freeMicrowave1.5-3 minup to 98[13]
Conventional HeatingNone specifiedGlacial Acetic AcidReflux1 hourNot specified[7]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Benzil Benzil Mixing Mixing of Reactants with Catalyst/Solvent Benzil->Mixing Aldehyde Aldehyde Source (e.g., Formaldehyde, Urotropine) Aldehyde->Mixing Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Precipitation Precipitation (Addition of Water) Heating->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Purification (Recrystallization/Chromatography) Filtration->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Conditions Suboptimal Reaction Conditions? Start->Conditions Catalyst Ineffective or Insufficient Catalyst? Start->Catalyst Stoichiometry Incorrect Reactant Stoichiometry? Start->Stoichiometry Reagents Poor Reagent Quality? Start->Reagents Optimize_Conditions Optimize Temperature & Time (Monitor with TLC) Conditions->Optimize_Conditions Check_Catalyst Use Effective Catalyst (e.g., Acetic Acid, Silica Gel) Catalyst->Check_Catalyst Adjust_Stoichiometry Use Excess Ammonia Source & Equimolar Other Reactants Stoichiometry->Adjust_Stoichiometry Purify_Reagents Use High-Purity Reagents Reagents->Purify_Reagents

Caption: Troubleshooting logic for low yield in this compound synthesis.

Radziszewski_Mechanism Debus-Radziszewski Imidazole Synthesis Mechanism Dicarbonyl 1,2-Dicarbonyl (Benzil) Condensation1 Condensation Dicarbonyl->Condensation1 Ammonia Ammonia (from Ammonium Acetate) Ammonia->Condensation1 Diimine Diimine Intermediate Condensation2 Condensation & Cyclization Diimine->Condensation2 Aldehyde Aldehyde Aldehyde->Condensation2 Condensation1->Diimine Imidazole Imidazole Product Condensation2->Imidazole

Caption: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.

References

Technical Support Center: 4,5-Diphenylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,5-diphenylimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and historically significant method is the Debus-Radziszewski reaction. This one-pot synthesis typically involves the condensation of benzil (B1666583) (a 1,2-dicarbonyl compound), an aldehyde (in this specific case, often formaldehyde (B43269) or a precursor), and a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297).[1][2] A common variation for this compound involves reacting benzil with ammonium acetate in a suitable solvent like glacial acetic acid, where ammonium acetate serves as the ammonia source.[3][4]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials and reagents include:

  • Benzil: The 1,2-dicarbonyl component.

  • Ammonium Acetate: Serves as the ammonia source and catalyst.[5]

  • Glacial Acetic Acid: A common solvent for the reaction.[3][6]

  • Urotropine (Hexamethylenetetramine): Can be used as a formaldehyde equivalent.[6]

  • Benzoin (B196080): Can also be used as a precursor to benzil, or in some variations of the synthesis.[7]

Q3: What are the general reaction conditions?

A3: Typically, the reactants are heated under reflux in glacial acetic acid for one to several hours.[6][8] Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times.[1][9]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q: I am getting a very low yield or no product at all. What are the possible causes and solutions?

A: Low or no yield can stem from several factors related to reagents, reaction conditions, and work-up procedures.

Potential Cause Troubleshooting Steps
Poor Quality Reagents Ensure that benzil is pure and the ammonium acetate is anhydrous. Impurities in the starting materials can inhibit the reaction.
Insufficient Reaction Time or Temperature The reaction typically requires refluxing in glacial acetic acid.[6][8] Ensure the reaction is heated to the appropriate temperature (around 100-120°C) and for a sufficient duration (typically 1-4 hours).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
Inadequate Amount of Ammonia Source At least two moles of ammonium acetate are required for each mole of benzil.[5] Using an excess of ammonium acetate (e.g., a 1:4 molar ratio of benzil to ammonium acetate) can improve the yield.[5]
Premature Precipitation During Work-up When pouring the reaction mixture into water, the product should precipitate. If it does not, the solution may need to be made basic with a cold, concentrated ammonia solution to induce precipitation.[6]
Issue 2: Presence of Impurities in the Final Product

Q: My final product is not pure. What are the common impurities and how can I avoid them?

A: Impurities in this compound synthesis often arise from unreacted starting materials or side reactions.

Common Impurity Formation Mechanism & Avoidance Identification & Removal
Unreacted Benzil Incomplete reaction due to insufficient heating, reaction time, or amount of ammonium acetate. To avoid this, ensure optimal reaction conditions and monitor for the disappearance of the benzil spot on TLC.[8]Identification: Benzil is a yellow solid, so its presence may impart a yellowish tint to the product. It can be identified by TLC or NMR spectroscopy. Removal: Recrystallization from a suitable solvent system, such as hot ethanol (B145695) followed by the addition of hot water until turbidity occurs, can effectively remove unreacted benzil.[6] Column chromatography can also be used for purification.[8][10]
Unreacted Benzoin If benzoin is used as a starting material or is present as an impurity in the benzil, it may remain if the reaction is incomplete.Identification: Benzoin has a different melting point and chromatographic mobility compared to this compound. Removal: Similar to benzil, recrystallization or column chromatography can be employed.[11]
Side Products (e.g., 2-Aroyl-4(5)-arylimidazoles) The formation of such side products is highly dependent on the specific reaction conditions.[12] Using a well-defined procedure with controlled temperature and stoichiometry can minimize their formation.Identification: These impurities will have different spectroscopic signatures (NMR, IR, Mass Spectrometry) compared to the desired product. Removal: Purification via flash column chromatography is often necessary to separate these structurally similar byproducts.[8]
Amide Byproducts In some imidazole (B134444) syntheses, the formation of amide impurities can occur.[13]Identification: Amide functionalities can be identified by a characteristic C=O stretch in the IR spectrum. Removal: Column chromatography is the most effective method for removing these types of impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzil

This protocol is based on the Debus-Radziszewski reaction.

  • Reaction Setup: In a round-bottom flask, combine benzil (1 equivalent), ammonium acetate (3-4 equivalents), and glacial acetic acid.[4][6]

  • Reflux: Heat the mixture to reflux (approximately 100-120°C) with stirring for 1-4 hours.[4][6] The progress of the reaction should be monitored by TLC.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.[6]

  • Precipitation: The product should precipitate as a solid. If not, add cold concentrated ammonia solution to make the solution basic, which will induce precipitation.[6]

  • Filtration and Washing: Filter the solid precipitate, wash it thoroughly with water, and allow it to dry.[6]

  • Purification: The crude product can be purified by recrystallization from hot ethanol and water or by column chromatography.[6][8]

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents 1. Check Reagent Quality (Benzil, Ammonium Acetate) start->check_reagents check_conditions 2. Verify Reaction Conditions (Temperature, Time) check_reagents->check_conditions solution_reagents Use pure, anhydrous reagents. check_reagents->solution_reagents Impure? check_stoichiometry 3. Confirm Stoichiometry (Excess Ammonium Acetate) check_conditions->check_stoichiometry solution_conditions Ensure adequate reflux temperature and duration. Monitor with TLC. check_conditions->solution_conditions Inadequate? check_workup 4. Review Work-up Procedure (Precipitation Method) check_stoichiometry->check_workup solution_stoichiometry Use a molar excess of ammonium acetate. check_stoichiometry->solution_stoichiometry Incorrect? solution_workup Induce precipitation with base if necessary. check_workup->solution_workup Ineffective? end Improved Yield solution_reagents->end solution_conditions->end solution_stoichiometry->end solution_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow for this compound Synthesis

synthesis_workflow A 1. Mix Reactants (Benzil, NH4OAc, Acetic Acid) B 2. Reflux (1-4 hours, 100-120°C) A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Cool and Precipitate in Water C->D Reaction Complete E 5. Filter and Wash Solid D->E F 6. Purify Crude Product E->F G Recrystallization (Ethanol/Water) F->G Sufficiently Pure H Column Chromatography F->H Impure I Pure this compound G->I H->I

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Scaling Up 4,5-Diphenylimidazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 4,5-Diphenylimidazole synthesis. The information is presented in a question-and-answer format for easy reference.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Product Yield Upon Scale-Up

Q: We are experiencing a significant drop in the yield of this compound when moving from a laboratory scale (grams) to a pilot scale (kilograms). What are the potential causes and how can we troubleshoot this?

A: A decrease in yield during scale-up is a common challenge in chemical synthesis. Several factors can contribute to this issue:

  • Inefficient Mixing and Heat Transfer: In larger reactors, achieving uniform mixing and maintaining consistent temperature control becomes more difficult. This can lead to localized "hot spots" or areas with poor reagent distribution, promoting the formation of side products and reducing the overall yield.

  • Reagent Addition Rate: The rate at which reagents are added can significantly impact the reaction's outcome. A rate that is optimal on a small scale may be too fast or too slow at a larger scale, leading to incomplete reactions or the formation of impurities.

  • Changes in Surface Area-to-Volume Ratio: As the reactor size increases, the surface area-to-volume ratio decreases. This impacts heat dissipation and can lead to thermal gradients within the reaction mixture.

  • Incomplete Reactions: Insufficient reaction time or inadequate temperature control can lead to the incomplete conversion of starting materials.

Troubleshooting Steps:

  • Optimize Agitation: Ensure the stirring speed and impeller design are appropriate for the larger reactor volume to ensure homogenous mixing.

  • Control Reagent Addition: Implement a controlled addition of reagents using a syringe pump or a programmable logic controller to maintain an optimal reaction profile.

  • Monitor and Control Temperature: Utilize a robust temperature control system, such as a jacketed reactor with a thermal fluid, to maintain a consistent temperature throughout the reaction vessel.

  • Reaction Monitoring: Employ in-process analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it goes to completion.

Issue 2: Increased Impurity Profile at Larger Scales

Q: Our scaled-up batches of this compound show a higher level of impurities compared to the lab-scale synthesis. How can we identify and control these impurities?

A: Changes in the impurity profile are often a consequence of the altered reaction conditions at a larger scale.

  • Side Reactions: The longer reaction times or localized temperature variations in large reactors can favor the formation of side products. Common impurities in the synthesis of this compound can include unreacted starting materials (benzil, aldehyde, ammonium (B1175870) acetate) and products from side reactions.

  • Degradation of Product: The product itself might be susceptible to degradation under the prolonged heating or harsh conditions of a scaled-up reaction.

Troubleshooting and Control Strategies:

  • Impurity Identification: Use analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major impurities.

  • Optimize Reaction Conditions: Once the impurities are identified, adjust the reaction parameters (temperature, reaction time, stoichiometry of reactants) to minimize their formation.

  • Purification Method Development: Develop a robust purification strategy for the larger scale. While column chromatography is common in the lab, techniques like crystallization, recrystallization, or slurry washing are often more practical for larger quantities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most widely used method is the Debus-Radziszewski imidazole (B134444) synthesis. This involves the one-pot condensation of benzil (B1666583), a substituted aldehyde, and ammonium acetate (B1210297) in glacial acetic acid. Another common route is the synthesis of 4,5-diphenyl-1H-imidazole-2-thiol from benzoin (B196080) and thiourea, which can then be a precursor for other derivatives.

Q2: How can we manage the exothermic nature of the reaction during scale-up?

A2: The synthesis of imidazoles can be exothermic. On a large scale, inefficient heat dissipation can lead to a dangerous increase in temperature and pressure. To manage this:

  • Controlled Reagent Addition: Add one of the key reagents slowly and subsurface to control the rate of the reaction and heat generation.

  • Adequate Cooling: Use a reactor with a cooling jacket and a reliable temperature control system.

  • Thermal Safety Studies: Conduct studies like Differential Scanning Calorimetry (DSC) to understand the thermal profile of the reaction and identify potential hazards.

Q3: What are the best practices for the crystallization and purification of this compound at a pilot scale?

A3: For large-scale purification, crystallization is often the most effective method. Key considerations include:

  • Solvent Selection: Choose a solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures to maximize recovery.

  • Cooling Profile: Implement a controlled cooling profile to promote the formation of pure, well-defined crystals. Rapid cooling can lead to the trapping of impurities.

  • Seeding: Use seeding with pure this compound crystals to control the crystal size and morphology.

  • Washing: Wash the filtered crystals with a cold, appropriate solvent to remove residual impurities.

Data Presentation

The following tables provide illustrative data on how key parameters can change during the scale-up of this compound synthesis. Note: This data is representative and will vary depending on the specific reaction conditions and equipment.

Table 1: Comparison of Yield and Reaction Time at Different Scales

ScaleStarting Material (Benzil)Typical Yield (%)Average Reaction Time (hours)
Lab Scale10 g85-95%2-4
Pilot Scale1 kg70-85%6-8
Production Scale10 kg65-80%10-12

Table 2: Illustrative Impurity Profile at Different Scales (HPLC Analysis)

ImpurityLab Scale (%)Pilot Scale (%)Potential Source
Unreacted Benzil< 0.5< 1.5Incomplete reaction
Unreacted Aldehyde< 0.2< 1.0Incomplete reaction
Side Product A< 0.1< 0.8Higher reaction temperature/longer time
Side Product BNot Detected< 0.5Localized "hot spots"

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is a typical example of the Debus-Radziszewski synthesis.

Materials:

  • Benzil

  • Benzaldehyde (or other desired aldehyde)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), the desired aldehyde (1 equivalent), and ammonium acetate (10-15 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (around 120°C) with stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

experimental_workflow start Start reactants Combine Benzil, Aldehyde, and Ammonium Acetate in Glacial Acetic Acid start->reactants reflux Heat to Reflux (120°C) for 2-4h reactants->reflux monitoring Monitor Reaction by TLC reflux->monitoring workup Cool and Pour into Ice Water monitoring->workup Reaction Complete filtration Vacuum Filtration workup->filtration washing Wash with Cold Water filtration->washing purification Recrystallization washing->purification product Pure this compound purification->product

Caption: A typical workflow for the laboratory synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Scale-Up

troubleshooting_low_yield start Low Yield in Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_addition Review Reagent Addition Rate start->check_addition check_completion Verify Reaction Completion (TLC/HPLC) start->check_completion optimize_agitation Optimize Stirrer Speed/Design check_mixing->optimize_agitation Poor improve_cooling Improve Heat Transfer/ Jacket Cooling check_temp->improve_cooling Inconsistent control_addition Implement Controlled Addition check_addition->control_addition Too Fast/Slow extend_time Increase Reaction Time/ Optimize Temperature check_completion->extend_time Incomplete

Caption: A decision-making diagram for troubleshooting low yields during scale-up.

Technical Support Center: 4,5-Diphenylimidazole Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4,5-diphenylimidazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My this compound is "oiling out" and not forming solid crystals. What should I do?

A1: "Oiling out," or the formation of a liquid phase instead of solid crystals, is a common issue when the melting point of the solute is lower than the temperature of the solution, or when the concentration of the solute is too high.

  • Possible Causes:

    • High concentration of impurities, leading to a significant depression of the melting point.

    • The solution is supersaturated to a point where the nucleation of the solid phase is kinetically hindered.

    • The cooling rate is too rapid, not allowing sufficient time for crystal lattice formation.

  • Solutions:

    • Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to decrease the concentration and then allow it to cool slowly.

    • Slower Cooling: Decrease the cooling rate. Allow the solution to cool to room temperature naturally before moving it to an ice bath.

    • Seeding: Introduce a small seed crystal of pure this compound to the cooled solution to induce crystallization.

    • Solvent System Modification: If using a single solvent, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) and slowly add a miscible "poor" solvent (e.g., water) until turbidity is observed, then heat until the solution is clear before cooling.

Q2: The crystallization of this compound is happening too quickly, resulting in fine powder or needle-like crystals. How can I obtain larger, higher-quality crystals?

A2: Rapid crystallization often traps impurities and leads to small, poorly formed crystals. The goal is to slow down the crystal growth process.

  • Possible Causes:

    • The solution is too concentrated.

    • The cooling process is too fast.

  • Solutions:

    • Increase Solvent Volume: Re-dissolve the crystals in a larger volume of the hot solvent and allow the solution to cool more slowly. This reduces the level of supersaturation.

    • Insulate the Flask: Insulate the crystallization flask to slow down the rate of cooling.

    • Controlled Cooling: Use a programmable cooling bath to control the cooling rate precisely.

Q3: I am getting a very low yield of this compound crystals. What are the potential reasons and how can I improve the recovery?

A3: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor.

  • Possible Causes:

    • Using an excessive amount of solvent.

    • The final cooling temperature is not low enough.

    • Premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath for an adequate amount of time before filtration.

    • Efficient Hot Filtration: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.

    • Solvent Evaporation: If the mother liquor still contains a significant amount of product, you can concentrate the solution by carefully evaporating some of the solvent and attempting a second crystallization.

Q4: I suspect I have different crystal forms (polymorphs) of this compound. How can I control this?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be influenced by various factors. Controlling polymorphism is critical as different polymorphs can have different physical properties.

  • Influencing Factors:

    • Choice of solvent.

    • Rate of cooling or supersaturation.

    • Temperature.

    • Presence of impurities.

  • Control Strategies:

    • Consistent Solvent System: Use a consistent and well-defined solvent system for all crystallizations.

    • Controlled Cooling Profile: Implement a consistent and controlled cooling rate.

    • Seeding: Use seed crystals of the desired polymorph to encourage its growth.

    • Solvent Screening: Experiment with different solvents to identify which solvent favors the formation of the desired polymorph.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for the crystallization of this compound?

A: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Based on available data, ethanol (B145695) and methanol (B129727) are good starting points.[1][2] It is soluble in ethanol, benzene, ether, and chloroform, and insoluble in water.[1] A mixed solvent system, such as ethanol-water, can also be effective. A solvent screening study is recommended to determine the optimal solvent or solvent mixture for your specific purity requirements and scale.

Q: How can I remove colored impurities during the crystallization of this compound?

A: If your crude this compound has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as excessive use can lead to the loss of your product.

Q: Should I stir the solution during cooling?

A: It is generally recommended to allow the solution to cool without stirring. Agitation can lead to rapid nucleation and the formation of smaller crystals. Slow, undisturbed cooling promotes the growth of larger, more perfect crystals.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventQualitative SolubilityNotes
EthanolSoluble[1]Good candidate for cooling crystallization.
MethanolSoluble[1][2]Good candidate for cooling crystallization.
BenzeneSoluble[1]Use with caution due to toxicity.
EtherSoluble[1]High volatility can make it challenging to work with.
ChloroformSoluble[1]Use with caution due to toxicity.
WaterInsoluble[1]Can be used as an anti-solvent.
DichloromethaneLow SolubilitySolubility is significantly lower than that of 1H-imidazole.
TolueneLow SolubilitySolubility is significantly lower than that of 1H-imidazole.

Note: This table is based on available literature. Quantitative temperature-dependent solubility data is limited. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Anti-Solvent Crystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent in which this compound is insoluble (e.g., water) dropwise while stirring until the solution becomes slightly turbid.

  • Clarification: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath to complete the crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the same solvent mixture for washing.

Visualizations

Troubleshooting_Workflow Troubleshooting Crystallization Issues start Crystallization Issue Observed oiling_out Oiling Out? start->oiling_out rapid_growth Rapid Crystal Growth? oiling_out->rapid_growth No solution_oiling Reduce Supersaturation (add more solvent) Slow down cooling Use seed crystal oiling_out->solution_oiling Yes low_yield Low Yield? rapid_growth->low_yield No solution_rapid Increase solvent volume Slow down cooling rapid_growth->solution_rapid Yes polymorphism Polymorphism Suspected? low_yield->polymorphism No solution_yield Minimize solvent Ensure complete cooling Efficient hot filtration low_yield->solution_yield Yes solution_poly Consistent solvent & cooling Use seeding Solvent screening polymorphism->solution_poly Yes end Successful Crystallization polymorphism->end No solution_oiling->end solution_rapid->end solution_yield->end solution_poly->end

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Crystallization_Process General Crystallization Workflow dissolve 1. Dissolve Crude Product in Hot Solvent hot_filtration 2. Hot Filtration (optional, to remove insoluble impurities) dissolve->hot_filtration cool 3. Slow Cooling to Induce Crystallization hot_filtration->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Pure Crystals wash->dry

Caption: A general workflow for the cooling crystallization process.

References

Technical Support Center: Degradation Pathways of 4,5-Diphenylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 4,5-diphenylimidazole derivatives. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound derivatives?

A1: While this compound is noted for its remarkable stability, like other imidazole-containing compounds, its derivatives can be susceptible to degradation under forced conditions.[1] The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. The specific route and resulting products will largely depend on the nature of the substituents on the imidazole (B134444) ring and the experimental conditions employed. For instance, imidazole moieties in other pharmaceutical compounds have shown susceptibility to base-mediated autoxidation and photodegradation.

Q2: My this compound derivative appears to be degrading in solution, even when stored in the dark. What could be the cause?

A2: If photodegradation has been ruled out, the likely culprits are hydrolysis or oxidation. The imidazole ring can be susceptible to attack by water (hydrolysis) or dissolved oxygen (oxidation). Key factors to investigate include the pH of your solution, as both acidic and basic conditions can catalyze hydrolysis. Additionally, the presence of trace metal ions can catalyze oxidative degradation. For N-acyl-4,5-diphenylimidazole derivatives, the amide linkage is a primary site for hydrolysis.

Q3: I am observing multiple degradation products in my HPLC analysis. How can I identify them?

A3: The identification of multiple degradation products typically requires the use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the parent compound and its degradation products, you can propose molecular formulas for the degradants. Further fragmentation analysis (MS/MS or MSn) can help in elucidating the structures of these products.

Q4: Are there any known degradation products for imidazole derivatives that I should look out for?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, studies on other imidazole-containing drugs can offer insights. For example, oxidative degradation of the imidazole moiety can lead to the formation of various oxidized products. Photodegradation of nitroimidazole drugs is known to involve the nitrogen-containing imidazole ring. It is plausible that degradation of the this compound ring could involve oxidation or cleavage of the imidazole ring itself, or modifications to the phenyl substituents.

Troubleshooting Guides

Issue 1: Inconsistent or Rapid Degradation in Solution
Potential Cause Troubleshooting Steps
Inappropriate pH Determine the optimal pH for stability through a pH-stability profile study. Use buffered solutions to maintain a consistent pH.
Presence of Metal Ions Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to sequester catalytic metal ions.
Dissolved Oxygen For oxygen-sensitive derivatives, deoxygenate solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing solutions.
High Storage Temperature Store stock solutions and samples at reduced temperatures (e.g., 2-8 °C or -20 °C), protected from light. Avoid repeated freeze-thaw cycles.
Issue 2: HPLC Method Not Separating Degradation Products
Potential Cause Troubleshooting Steps
Inadequate Mobile Phase Optimize the mobile phase composition, including the organic modifier, pH, and buffer strength.
Inappropriate Column Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for your parent compound and its degradants.
Suboptimal Gradient Adjust the gradient slope and time to improve the resolution between closely eluting peaks.
Peak Tailing For basic compounds, add a competing base like triethylamine (B128534) (TEA) to the mobile phase or use a base-deactivated column. For acidic compounds, adjust the mobile phase pH to suppress ionization.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of your this compound derivative and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

2. Hydrolytic Degradation:

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Incubate at 60°C for 24-72 hours. At various time points, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Incubate at 60°C for 24-72 hours. At various time points, withdraw a sample, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of purified water. Incubate at 60°C for 24-72 hours. At various time points, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature for 24-72 hours, protected from light.

  • Monitor the degradation at various time points by HPLC analysis.

4. Photolytic Degradation:

  • Expose a solution of the derivative (in a photostable, transparent container) to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples by HPLC at various time points.

5. Thermal Degradation:

  • Expose a solid sample of the derivative to dry heat (e.g., in an oven at 80°C) for a defined period.

  • Also, expose a solution of the derivative to the same temperature.

  • At various time points, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.

Quantitative Data Summary

Table 1: Rate Constants for the Hydrolysis of N-(p-substituted benzoyl)-4,5-diphenylimidazoles in H₂O at 30°C. [2]

CompoundkOH⁻ (M⁻¹s⁻¹)kH₂O (s⁻¹)
N-benzoyl-4,5-diphenylimidazole4.617.08 x 10⁻⁸
N-toluoyl-4,5-diphenylimidazole0.5264.59 x 10⁻⁸
N-anisoyl-4,5-diphenylimidazole0.04924.57 x 10⁻⁸

Data extracted from a study on the hydrolysis of N-benzoyl-4,5-diphenylimidazole derivatives, which focused on the cleavage of the N-benzoyl group and not the degradation of the this compound ring itself.[2]

Visualizations

The following diagrams illustrate general concepts relevant to the study of degradation pathways.

degradation_pathways parent This compound Derivative hydrolysis Hydrolysis (Acid/Base/Neutral) parent->hydrolysis H₂O oxidation Oxidation (e.g., H₂O₂) parent->oxidation [O] photodegradation Photodegradation (UV/Vis Light) parent->photodegradation dp1 Hydrolytic Degradation Products hydrolysis->dp1 dp2 Oxidative Degradation Products oxidation->dp2 dp3 Photolytic Degradation Products photodegradation->dp3

Caption: Major potential degradation pathways for this compound derivatives.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis start Prepare Stock Solution of Derivative stress_conditions Expose to Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc HPLC Analysis (Quantify Parent and Degradants) sampling->hplc lcms LC-MS/MS Analysis (Identify Degradants) hplc->lcms elucidation Structure Elucidation lcms->elucidation end end elucidation->end Report Degradation Profile

Caption: A general experimental workflow for forced degradation studies.

troubleshooting_logic start Inconsistent Results? check_purity Check Starting Material Purity start->check_purity Yes check_conditions Review Experimental Conditions check_purity->check_conditions Pure solution solution check_purity->solution Impure check_analytical Validate Analytical Method check_conditions->check_analytical Consistent check_conditions->solution Inconsistent check_analytical->solution Not Validated end end check_analytical->end Validated s1 Purify Starting Material s2 Standardize Protocols s3 Perform Method Validation s4 Re-evaluate Hypothesis

Caption: A logical flow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Solubility of 4,5-Diphenylimidazole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4,5-Diphenylimidazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

This compound is a white crystalline solid that is generally considered insoluble in water.[1] It is, however, soluble in various organic solvents such as ethanol (B145695), methanol, benzene, ether, and chloroform.[1][2] Its poor aqueous solubility can pose a significant challenge when preparing stock solutions and working concentrations for biological assays, which are typically conducted in aqueous buffers.

Q2: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous assay buffer. What is the likely cause?

This is a common issue known as compound precipitation or "crashing out." It occurs because this compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions.[3] When the DMSO stock is diluted into the buffer, the solvent environment becomes predominantly aqueous, and the concentration of this compound may exceed its solubility limit in that new environment, causing it to precipitate.[3]

Q3: What is the maximum recommended final concentration of DMSO in a biological assay?

As a general guideline, the final concentration of DMSO in most cell-based and enzymatic assays should be kept at or below 0.5% to 1%.[3] Higher concentrations of DMSO can have detrimental effects on cell viability and enzyme activity, potentially confounding the experimental results. It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.[3]

Q4: Can the pH of my assay buffer affect the solubility of this compound?

Yes, the pH of the assay buffer can influence the solubility of ionizable compounds.[4] this compound has a predicted pKa of approximately 12.99, indicating it is a weakly basic compound.[1] Adjusting the pH of the buffer might slightly alter its ionization state and, consequently, its solubility, although the effect may be limited due to its overall low aqueous solubility.

Q5: Are there alternative organic solvents to DMSO for preparing a stock solution?

While DMSO is the most common solvent for preparing stock solutions of poorly soluble compounds, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can also be used. The choice of solvent may depend on the specific requirements and tolerance of your biological assay system. It is advisable to test the compatibility of any solvent with your assay by running appropriate vehicle controls.

Troubleshooting Guide: Precipitation in Assays

If you encounter precipitation of this compound during your experiments, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Identify the Source of Precipitation

To effectively troubleshoot, first determine at which stage the precipitation occurs.

  • Control Experiment: Prepare a control sample containing your assay buffer and the final concentration of this compound (and its solvent vehicle, e.g., DMSO) but without the cells or enzyme.

  • Observation: If precipitation occurs in this control sample, the issue is with the compound's solubility in the assay buffer.[5] If the solution is clear, but precipitation occurs after adding the biological components (e.g., cells, protein), there might be an interaction with these components.

Step 2: General Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting compound precipitation.

G start Precipitation Observed in Assay Well check_stock Is the stock solution clear? start->check_stock check_buffer_solubility Does precipitation occur upon dilution into buffer? check_stock->check_buffer_solubility Yes reprepare_stock Action: Re-prepare stock solution. Consider gentle warming or sonication. check_stock->reprepare_stock No reduce_conc Option 1: Lower the final concentration of this compound. check_buffer_solubility->reduce_conc Yes end Optimized Assay Conditions check_buffer_solubility->end No (Consider other interactions) reprepare_stock->check_stock use_cosolvent Option 2: Use a co-solvent in the assay buffer. reduce_conc->use_cosolvent reduce_conc->end use_cyclodextrin Option 3: Employ a solubilizing agent like cyclodextrin (B1172386). use_cosolvent->use_cyclodextrin use_cosolvent->end modify_buffer Option 4: Modify buffer pH or ionic strength. use_cyclodextrin->modify_buffer use_cyclodextrin->end modify_buffer->end

Caption: A general workflow for troubleshooting the precipitation of this compound in biological assays.

Quantitative Data on Solubility Enhancement

The following tables summarize the potential impact of different solubilization strategies on the aqueous solubility of this compound. Note that these are representative values to illustrate the expected trends.

Table 1: Effect of Co-solvents on the Apparent Solubility of this compound

Co-solventConcentration in Buffer (%)Apparent Solubility (µM)Fold Increase
None (Control)0< 1-
Ethanol515~15
Propylene Glycol525~25
PEG 400540~40

Apparent solubility was determined in Phosphate Buffered Saline (PBS) at pH 7.4.

Table 2: Effect of Cyclodextrins on the Apparent Solubility of this compound

Solubilizing AgentConcentration (mM)Apparent Solubility (µM)Fold Increase
None (Control)0< 1-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1050~50
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)1085~85

Apparent solubility was determined in Phosphate Buffered Saline (PBS) at pH 7.4.

Experimental Protocols

Here are detailed methodologies for two common approaches to enhance the solubility of this compound.

Protocol 1: Co-solvent Solubility Enhancement

This protocol details how to use a co-solvent to increase the solubility of this compound in an aqueous buffer.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure it is fully dissolved.

  • Prepare Co-solvent Buffer: Prepare your assay buffer (e.g., PBS, pH 7.4) containing a low percentage of a water-miscible co-solvent such as polyethylene (B3416737) glycol 400 (PEG 400). For example, to make a 5% PEG 400 buffer, add 5 mL of PEG 400 to 95 mL of PBS.

  • Prepare Working Solution: Serially dilute the 20 mM stock solution of this compound into the co-solvent buffer to achieve the desired final concentrations for your assay.

  • Vehicle Control: Ensure your vehicle control contains the same final concentration of both DMSO and the co-solvent (e.g., 5% PEG 400 and 0.5% DMSO) as your experimental wells.

  • Perform Assay: Add the working solutions to your assay system (e.g., cells or enzyme reaction) and proceed with your standard protocol.

G cluster_0 Preparation cluster_1 Execution prep_stock Prepare 20 mM Stock in 100% DMSO dilute Dilute Stock into Co-solvent Buffer to get Working Solutions prep_stock->dilute prep_buffer Prepare Assay Buffer with Co-solvent (e.g., 5% PEG 400) prep_buffer->dilute add_to_assay Add Working Solutions to Assay dilute->add_to_assay run_assay Incubate and Measure add_to_assay->run_assay

Caption: Experimental workflow for using a co-solvent to enhance the solubility of this compound.

Protocol 2: Solubility Enhancement with Cyclodextrins

This protocol describes the use of cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.[4]

  • Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), in your assay buffer to the desired concentration (e.g., 10 mM).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO (e.g., 20 mM).

  • Form Inclusion Complex: While vortexing the cyclodextrin solution, slowly add a small volume of the this compound stock solution to achieve a concentration slightly above your target final concentration.

  • Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation to facilitate the formation of the inclusion complex.

  • Prepare Working Solution: This equilibrated solution can now be used as your working stock for further dilutions in the assay buffer (which should also contain the same concentration of cyclodextrin to maintain equilibrium).

  • Vehicle Control: The vehicle control should contain the same final concentrations of DMSO and cyclodextrin as the test samples.

  • Perform Assay: Proceed with your assay as planned.

References

Technical Support Center: Optimizing Reaction Conditions for 4,5-Diphenylimidazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 4,5-diphenylimidazole.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during experimentation.

Issue 1: Low or No Yield in N-Alkylation Reactions

Question: My N-alkylation reaction of this compound is resulting in a consistently low yield, or the reaction is not proceeding to completion. What are the potential causes and how can I optimize the conditions?

Answer: Low yields in the N-alkylation of this compound can be attributed to several factors, primarily incomplete deprotonation of the imidazole (B134444) ring, the reactivity of the alkylating agent, and suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System: The choice of base is critical for efficient deprotonation of the imidazole nitrogen.

    • Strong Bases: For complete deprotonation, especially with less reactive alkylating agents, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is recommended.[1]

    • Weaker Bases: In many cases, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient, particularly with more reactive alkyl halides.[1][2] Cs₂CO₃ has been reported to be highly effective.[1][3]

    • Solvent Choice: Polar aprotic solvents like Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are generally effective as they help dissolve the imidazole substrate and the base.[1]

  • Assess the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly impacts reactivity.

    • Reactivity Order: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

    • Purity: Ensure the alkylating agent is pure and has not degraded over time.

  • Optimize Reaction Temperature: Many N-alkylation reactions proceed at room temperature, but gentle heating (e.g., 50-80°C) can be beneficial for less reactive starting materials.[1][3] Monitor the reaction for potential decomposition at higher temperatures.[1]

Issue 2: Formation of Side Products and Poor Regioselectivity

Question: My reaction is producing a mixture of N1- and N3-alkylated isomers, and potentially other side products. How can I improve the regioselectivity and minimize side reactions?

Answer: The functionalization of unsymmetrical imidazoles like this compound can lead to two regioisomers.[3] The ratio is influenced by steric and electronic factors.[3] Other common side reactions include C-alkylation and dialkylation.[1]

Troubleshooting Steps:

  • Control Steric Hindrance: The bulky phenyl groups at the C4 and C5 positions can influence the accessibility of the two nitrogen atoms. Using a bulkier alkylating agent may favor alkylation at the less sterically hindered nitrogen.

  • Minimize Side Reactions:

    • C-Alkylation: While less common, alkylation can sometimes occur at the C2 position.[1] This may be more prevalent if both nitrogen atoms are sterically hindered.

    • Dialkylation: The formation of a dialkylated imidazolium (B1220033) salt can occur if an excess of the alkylating agent is used or if the reaction is run for too long. Use a controlled stoichiometry of the alkylating agent (e.g., 1.1-1.2 equivalents).[3]

  • Purification: Careful purification by column chromatography is often necessary to separate the desired product from regioisomers and other impurities.[1][2][3]

Issue 3: Low Conversion in Palladium-Catalyzed C-H Arylation

Question: I am attempting a direct C-H arylation at the C2 position of this compound, but I am observing low conversion of my starting material. What are the key parameters to investigate?

Answer: Direct C-H arylation of imidazoles can be challenging and is highly dependent on the catalytic system and reaction conditions.[4]

Troubleshooting Steps:

  • Catalyst System:

    • Palladium Source: Pd(OAc)₂ is a commonly used palladium source.[4]

    • Ligand: The choice of ligand is crucial. Phenanthroline (Phen) has been shown to be effective for the C-3 arylation of related heterocycles like indazoles and pyrazoles.[4]

  • Solvent: The solvent can play a critical role in both selectivity and reactivity. Aromatic solvents such as toluene (B28343), chlorobenzene, or mesitylene (B46885) have been found to be effective in similar systems.[4]

  • Base: A suitable base is required. Inorganic bases like Cs₂CO₃ or K₃PO₄ are often employed.[4]

  • Temperature: C-H activation reactions typically require high temperatures, often in the range of 120-160°C.[4]

  • Additives: While some modern protocols avoid them, silver salts (e.g., Ag₂CO₃) have historically been used as halide scavengers in these types of reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization sites on the this compound core? A: The most common sites for functionalization are the nitrogen atoms (N-alkylation or N-acylation) and the C2 carbon (C-H activation/arylation or lithiation followed by electrophilic quench). The nitrogen atoms are typically more nucleophilic and reactive towards electrophiles.[5]

Q2: How do the C4 and C5 phenyl groups influence reactivity? A: The two phenyl groups create significant steric bulk around the imidazole ring, which can influence the regioselectivity of N-alkylation by hindering the approach of bulky electrophiles to one of the nitrogen atoms.[6] Electronically, they have a relatively modest effect on the nucleophilicity of the ring nitrogens.

Q3: What are some typical purification strategies for functionalized this compound derivatives? A: The most common purification method is column chromatography on silica (B1680970) gel.[1][2][7] The choice of eluent (e.g., a gradient of ethyl acetate (B1210297) in hexanes) will depend on the polarity of the product.[2][3] Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure crystalline products.[8]

Q4: Can microwave irradiation be used to optimize these reactions? A: Yes, microwave-assisted organic synthesis (MAOS) can be a valuable tool. It often leads to a significant reduction in reaction times and an improvement in yields for various functionalization reactions of imidazole derivatives.[9]

Data Presentation

Table 1: Representative Conditions for N-Alkylation of Substituted Imidazoles This table provides starting points for optimization based on electronically similar imidazole systems.

EntryAlkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl BromideK₂CO₃ (2.0)AcetonitrileReflux4-6Good-Excellent[2]
2Ethyl IodideDBU (1.2)DMF80-10024<50[6]
3Benzyl BromideCs₂CO₃ (1.5-2.0)DMFRT - 8012-24Varies[3]
4Methyl IodideNaH (1.1)THFRT - 5012Varies[6]

Table 2: General Conditions for Palladium-Catalyzed C-H Arylation of Imidazole Scaffolds This table provides a general framework for developing C-H arylation protocols for this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Reference
1Aryl IodidePd(OAc)₂ (10)1,10-Phenanthroline (B135089) (10)Cs₂CO₃ (1.0)Toluene160[4]
2Aryl BromidePd(OAc)₂ (10)1,10-Phenanthroline (10)Cs₂CO₃ (1.0)Toluene160[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

  • Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF or Acetonitrile, ~0.2 M), add the base (e.g., K₂CO₃, 2.0 eq or NaH, 1.1 eq).[2][10]

  • Deprotonation: Stir the mixture at room temperature (or 0 °C for NaH) for 15-30 minutes under an inert atmosphere (e.g., Nitrogen or Argon) to facilitate the formation of the imidazolide (B1226674) anion.[3][10]

  • Alkylation: Add the alkylating agent (1.1-1.2 eq) dropwise to the reaction mixture.[3]

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Work-up: Cool the reaction to room temperature. If using NaH, carefully quench with the slow addition of water.[1] Pour the mixture into water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).[2][3]

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-alkylated product.[2]

Protocol 2: General Procedure for Pd-Catalyzed C2-Arylation of this compound

  • Setup: To a sealable reaction tube, add this compound (1.0 eq), the aryl halide (1.0 eq), Pd(OAc)₂ (5-10 mol%), 1,10-phenanthroline (5-10 mol%), and Cs₂CO₃ (1.0-2.0 eq).[4]

  • Solvent Addition: Add anhydrous toluene (~0.25 M) to the tube.[4]

  • Reaction: Cap the tube securely and stir the mixture at high temperature (e.g., 160°C) for 24-72 hours.[4]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite, washing the pad with additional ethyl acetate.[4]

  • Isolation: Concentrate the filtrate in vacuo.

  • Purification: Purify the resulting residue by column chromatography on silica gel to isolate the C2-arylated product.[4]

Mandatory Visualization

N_Alkylation_Workflow cluster_setup Setup & Deprotonation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification A Dissolve this compound in Anhydrous Solvent B Add Base (e.g., K₂CO₃, NaH) under Inert Atmosphere A->B C Stir for 15-30 min B->C D Add Alkyl Halide (1.1-1.2 eq) C->D E Stir at RT or Heat D->E F Monitor by TLC E->F G Quench Reaction & Aqueous Work-up F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify via Column Chromatography I->J K K J->K Pure N-Alkylated Product

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting_Yield Start Problem: Low N-Alkylation Yield Base Is deprotonation complete? Start->Base Action_Base Action: Switch to a stronger base (NaH) or a more effective weak base (Cs₂CO₃). Ensure anhydrous conditions. Base->Action_Base No Alkyl_Halide Is the alkylating agent reactive enough? Base->Alkyl_Halide Yes Action_Base->Alkyl_Halide Action_Halide Action: Switch to a more reactive halide (e.g., R-Cl → R-Br or R-I). Alkyl_Halide->Action_Halide No Temp Is the reaction temperature optimal? Alkyl_Halide->Temp Yes Action_Halide->Temp Action_Temp Action: Gently heat the reaction (50-80°C). Monitor for decomposition. Temp->Action_Temp No End Yield Improved Temp->End Yes Action_Temp->End

Caption: Troubleshooting decision tree for low yield in N-alkylation reactions.

CH_Arylation_Workflow cluster_setup Reaction Setup cluster_reaction C-H Activation cluster_workup Isolation & Purification A Combine Imidazole, Aryl Halide, Pd Catalyst, Ligand & Base in a Sealed Tube B Add Anhydrous Aromatic Solvent (e.g., Toluene) A->B C Seal Tube & Heat (e.g., 160°C) B->C D Stir for 24-72h C->D E Cool, Dilute with EtOAc & Filter through Celite D->E F Concentrate Filtrate E->F G Purify via Column Chromatography F->G H H G->H Pure C2-Arylated Product

Caption: General experimental workflow for C-H arylation of this compound.

References

Technical Support Center: Synthesis of 2-arylthio-4,5-diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yields during the synthesis of 2-arylthio-4,5-diphenylimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-arylthio-4,5-diphenylimidazole?

The most common synthetic pathway involves a two-step process. First, 2-mercapto-4,5-diphenylimidazole is synthesized by the condensation of benzoin (B196080) and thiourea (B124793). Second, the intermediate is S-arylated using an appropriate aryl halide in the presence of a base.[1]

Q2: What are the common causes of low yield in this synthesis?

Poor yields can arise from several factors, including incomplete reaction, formation of side products, suboptimal reaction conditions (e.g., incorrect base, solvent, or temperature), and degradation of starting materials or products. Inefficient purification can also lead to loss of the desired product.

Q3: Can the choice of aryl halide affect the reaction yield?

Yes, the reactivity of the aryl halide is a critical factor. Aryl halides with electron-withdrawing groups are generally more reactive in nucleophilic aromatic substitution (SNAr) reactions, which can lead to higher yields and shorter reaction times. Conversely, electron-rich aryl halides may require more forcing conditions or a catalytic approach.

Q4: What are some common side products in this synthesis?

A common side product is the disulfide, formed by the oxidative coupling of two molecules of 2-mercapto-4,5-diphenylimidazole. N-arylation, where the aryl group attaches to a nitrogen atom of the imidazole (B134444) ring instead of the sulfur, can also occur, particularly under certain reaction conditions.

Q5: How can I purify the final 2-arylthio-4,5-diphenylimidazole product?

Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695). For more challenging purifications, column chromatography on silica (B1680970) gel may be necessary.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material (2-mercapto-4,5-diphenylimidazole)

Possible Causes:

  • Inactive Base: The base may be old, hydrated, or not strong enough to deprotonate the thiol.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Poor Solvent Choice: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.

  • Catalyst Issues (if applicable): If a catalyst is used (e.g., a copper catalyst), it may be inactive or poisoned.

Solutions:

  • Base: Use a freshly opened or properly stored base. Consider using a stronger base if a weaker one is failing. Common bases include potassium hydroxide (B78521) and sodium ethoxide.

  • Temperature: Gradually increase the reaction temperature and monitor the progress by TLC.

  • Solvent: Ensure the use of an appropriate solvent. Dipolar aprotic solvents like DMF or DMSO can be effective.[2]

  • Catalyst: If using a catalytic system, ensure the catalyst and any necessary ligands are of good quality and used in the correct proportions.

Problem 2: Significant Formation of Disulfide Byproduct

Possible Cause:

  • Oxidative Conditions: The presence of oxygen can promote the oxidative dimerization of the thiol starting material to form a disulfide.

Solutions:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been degassed prior to use.

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Co-eluting Impurities: The product and impurities may have similar polarities, making separation by column chromatography difficult.

  • Product Oiling Out: The product may not crystallize properly during recrystallization.

Solutions:

  • Chromatography: Experiment with different solvent systems for column chromatography to improve separation.

  • Recrystallization: Try different solvents or solvent mixtures for recrystallization. A slow cooling process can promote the formation of purer crystals.

Data Presentation

Table 1: Effect of Base and Solvent on S-Arylation Yield

EntryAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
14-ChloronitrobenzeneKOHEthanolReflux485
24-ChloronitrobenzeneNaOEtEthanolReflux388
34-BromotolueneK₂CO₃DMF100675
44-BromotolueneCs₂CO₃Dioxane100582

Note: Yields are representative and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-mercapto-4,5-diphenylimidazole
  • In a round-bottom flask, combine benzoin (1 equivalent) and thiourea (1.2 equivalents).

  • Heat the mixture in an oil bath at 180-190 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add hot ethanol to the solidified mass and stir.

  • Filter the resulting solid, wash with ethanol, and dry to obtain 2-mercapto-4,5-diphenylimidazole.

Protocol 2: Synthesis of 2-arylthio-4,5-diphenylimidazole (General Procedure)
  • To a solution of 2-mercapto-4,5-diphenylimidazole (1 equivalent) in ethanol, add potassium hydroxide (1.1 equivalents).

  • Stir the mixture until the reactants are fully dissolved.

  • Add the desired aryl halide (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 3-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-arylthio-4,5-diphenylimidazole.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Mercapto-4,5-diphenylimidazole cluster_step2 Step 2: S-Arylation cluster_purification Purification benzoin Benzoin reaction1 Condensation (Heat, 180-190°C) benzoin->reaction1 thiourea Thiourea thiourea->reaction1 intermediate 2-Mercapto-4,5- diphenylimidazole reaction1->intermediate reaction2 S-Arylation (Reflux) intermediate->reaction2 aryl_halide Aryl Halide aryl_halide->reaction2 base Base (e.g., KOH) base->reaction2 product 2-Arylthio-4,5- diphenylimidazole reaction2->product purify Recrystallization or Column Chromatography product->purify final_product Pure Product purify->final_product

Caption: General experimental workflow for the two-step synthesis of 2-arylthio-4,5-diphenylimidazole.

troubleshooting_guide cluster_low_conversion_causes Troubleshooting Low Conversion cluster_good_conversion_issues Troubleshooting Post-Reaction start Low Yield in S-Arylation check_conversion Check TLC for Starting Material Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion good_conversion Good Conversion check_conversion->good_conversion cause1 Check Base Activity low_conversion->cause1 Yes cause2 Increase Temperature low_conversion->cause2 Yes cause3 Change Solvent low_conversion->cause3 Yes issue1 Check for Side Products (e.g., Disulfide) good_conversion->issue1 Yes issue2 Optimize Purification good_conversion->issue2 Yes solution1 Use Fresh Base / Stronger Base cause1->solution1 solution2 Run Reaction Under Inert Atmosphere issue1->solution2

Caption: A logical troubleshooting workflow for addressing low yield in the S-arylation step.

reaction_pathways cluster_desired Desired Pathway cluster_side Side Reactions start 2-Mercapto-4,5- diphenylimidazole Anion s_arylation S-Arylation start->s_arylation + Aryl Halide oxidation Oxidation start->oxidation [O] n_arylation N-Arylation start->n_arylation + Aryl Halide (Alternative Site) product 2-Arylthio-4,5- diphenylimidazole s_arylation->product disulfide Disulfide Byproduct oxidation->disulfide n_product N-Aryl Byproduct n_arylation->n_product

References

Technical Support Center: Purification of Crude 4,5-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,5-diphenylimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in crude this compound?

A2: Crude this compound, often synthesized via the Radziszewski reaction, may contain several impurities.[1][2][3] These can include unreacted starting materials such as benzil (B1666583) and substituted aldehydes, as well as side-products formed during the condensation reaction.[1][2][3] Colored impurities may also be present, which can arise from thermal degradation or side reactions.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective and rapid technique for monitoring the purification process. By comparing the TLC profile of the crude mixture with that of the purified fractions against a reference standard of this compound, you can assess the degree of separation and purity. A single spot corresponding to the Rf value of pure this compound indicates a successful purification.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically an off-white to white crystalline solid.[4][5] The reported melting point is in the range of 228-233 °C.[4][5] A broad melting range or a melting point lower than this range often indicates the presence of impurities.

Troubleshooting Guides

Recrystallization

Q5: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the dissolved compound separates as a liquid rather than a solid.[6][7][8] This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there is a high concentration of impurities.[6][7][8]

  • Solution 1: Adjust the Solvent System. If using a mixed solvent system like ethanol (B145695)/water, you may have added the anti-solvent (water) too quickly or the overall solvent composition is too non-polar. Try reheating the solution to redissolve the oil, then add a small amount of the better solvent (ethanol) to increase the solubility. Allow the solution to cool more slowly.

  • Solution 2: Lower the Crystallization Temperature. If the melting point of your compound is low, try to induce crystallization at a lower temperature. After dissolving the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature before placing it in an ice bath.

  • Solution 3: Seeding. Add a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

  • Solution 4: Redissolve and Recrystallize. If an oil persists, you can try to isolate the oil, redissolve it in a fresh, larger volume of the hot solvent, and attempt the recrystallization again, perhaps with slower cooling.

Q6: The purified this compound is still colored after recrystallization. How can I remove the colored impurities?

A6: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Procedure: After dissolving the crude this compound in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of the desired product.

Q7: The recovery yield after recrystallization is very low. How can I improve it?

A7: Low recovery can be due to several factors.

  • Issue: Using too much solvent. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Issue: Premature crystallization during hot filtration. If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the funnel.

    • Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration to keep the product dissolved.

  • Issue: Incomplete crystallization.

    • Solution: Ensure the solution is cooled sufficiently. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

Column Chromatography

Q8: I am getting poor separation of this compound from its impurities during column chromatography. What can I do?

A8: Poor separation can result from an inappropriate solvent system, improper column packing, or overloading the column.

  • Solution 1: Optimize the Solvent System. Use TLC to find an optimal eluent system that provides good separation between this compound and its impurities. The ideal Rf value for the desired compound is typically between 0.2 and 0.4. A common solvent system for compounds of similar polarity is a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297).[9]

  • Solution 2: Improve Column Packing. Ensure the silica (B1680970) gel or alumina (B75360) is packed uniformly without any cracks or bubbles, which can lead to channeling and poor separation.

  • Solution 3: Reduce the Sample Load. Overloading the column with too much crude material will result in broad, overlapping bands. As a general rule, the amount of crude mixture should be about 1-5% of the weight of the stationary phase.

Q9: The this compound is eluting too quickly or not at all from the column. How do I adjust the elution?

A9: The elution speed is controlled by the polarity of the mobile phase.

  • Issue: Eluting too quickly (high Rf). The solvent system is too polar.

    • Solution: Decrease the proportion of the polar solvent in your eluent mixture (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system).

  • Issue: Not eluting or eluting too slowly (low Rf). The solvent system is not polar enough.

    • Solution: Increase the proportion of the polar solvent in your eluent mixture. You can also consider using a gradient elution, starting with a less polar solvent system and gradually increasing its polarity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of this compound. Please note that actual yields and purities may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Solvents/Mobile PhaseTypical Recovery YieldAchievable Purity (by HPLC)
Recrystallization Ethanol or Ethanol/Water60-85%>98%[4][5]
Column Chromatography Hexane/Ethyl Acetate gradient50-75%>99%
Preparative HPLC Acetonitrile/Water with acid modifierVariable (depends on scale)>99.5%[10]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature.

  • Isolation of Crystals: Once crystallization appears complete, cool the flask in an ice bath for 15-30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Determine an appropriate solvent system for column chromatography by performing TLC on the crude material. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the determined solvent system. If using a gradient, start with a low polarity mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Recrystallization_Workflow A Crude this compound B Dissolve in minimum hot ethanol A->B C Add activated charcoal (if colored) B->C E Add hot water until turbid, then clarify with ethanol B->E if not colored D Hot filtration C->D D->E F Cool slowly to room temperature E->F G Cool in ice bath F->G H Vacuum filtration G->H I Wash with cold ethanol/water H->I J Dry crystals I->J K Pure this compound J->K

Figure 1. Experimental workflow for the recrystallization of this compound.

Column_Chromatography_Workflow A Crude this compound B Determine eluent by TLC A->B D Dissolve crude in minimum solvent A->D C Pack silica gel column B->C E Load sample onto column C->E D->E F Elute with solvent system (isocratic or gradient) E->F G Collect fractions F->G H Analyze fractions by TLC G->H I Combine pure fractions H->I J Evaporate solvent I->J K Pure this compound J->K

Figure 2. Experimental workflow for column chromatography purification.

Troubleshooting_Logic Start Purification Issue Recrystallization Recrystallization Problem Start->Recrystallization Column Column Chromatography Problem Start->Column OilingOut Oiling Out? Recrystallization->OilingOut PoorSep Poor Separation? Column->PoorSep Colored Colored Product? OilingOut->Colored No Sol_Oiling Adjust solvent Slow cooling Seeding OilingOut->Sol_Oiling Yes LowYield Low Yield? Colored->LowYield No Sol_Color Use activated charcoal Colored->Sol_Color Yes Sol_Yield Use min. solvent Pre-heat funnel Cool sufficiently LowYield->Sol_Yield Yes WrongElution Incorrect Elution? PoorSep->WrongElution No Sol_Sep Optimize eluent (TLC) Improve packing Reduce load PoorSep->Sol_Sep Yes Sol_Elution Adjust solvent polarity WrongElution->Sol_Elution Yes

Figure 3. Logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles. It is intended for researchers and professionals in organic chemistry and drug development.

Experimental Protocols

The synthesis is a two-step process starting with the creation of a thiol intermediate, which is then alkylated.[1]

Protocol 1: Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol (Intermediate)

This procedure involves the condensation of benzoin (B196080) with thiourea (B124793).[1]

Materials:

  • Benzoin (2-hydroxy-1,2-diphenylethanone)

  • Thiourea

  • Dimethylformamide (DMF)

  • Ethanol (B145695) (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine benzoin (1 mmol) and thiourea (1 mmol) in 15 mL of DMF.[1]

  • Heat the mixture to 100-150°C and stir for 3 hours.[1][2]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water to precipitate the product.[1]

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.[1]

  • Purify the crude product by recrystallizing from ethanol to obtain pure 4,5-diphenyl-1H-imidazole-2-thiol.[1]

Protocol 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazole (Final Product)

This step involves the S-alkylation of the intermediate with a benzyl (B1604629) bromide derivative.[1]

Materials:

  • 4,5-diphenyl-1H-imidazole-2-thiol

  • Substituted benzyl bromide

  • Absolute ethanol

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 4,5-diphenyl-1H-imidazole-2-thiol (1 eq) in absolute ethanol in a round-bottom flask.[1][2]

  • Add the appropriate benzyl bromide derivative (1.2 eq).[1][2]

  • Heat the mixture to reflux for 3 hours, monitoring the reaction by TLC.[1][3]

  • Once complete, cool the mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture by adding 5% NaHCO₃ solution dropwise until effervescence stops.[1][2]

  • Extract the product from the aqueous mixture using an organic solvent like ethyl acetate.[1]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude residue by silica gel column chromatography. A typical eluent system is cyclohexane (B81311)/ethyl acetate (30/70).[1]

Quantitative Data Summary

The following tables summarize representative data for the synthesis.

Table 1: Reaction Conditions and Yields

Step Reactants Solvent Temperature Time Yield
1 Benzoin, Thiourea DMF 100-150°C 3 hours High

| 2 | Imidazole-2-thiol, Benzyl bromide | Ethanol | Reflux | 3 hours | 66-77%[2] |

Table 2: Physicochemical Properties of Select Products

Compound R-Group (on Benzyl) Melting Point (°C) Yield (%)
2a H 198-200 70
2b 4-Cl 210-212 72
2c 4-F 204-206 75
2d 4-NO₂ 220-222 77

Data adapted from a representative synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles.[2]

Visualized Workflows and Logic

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: S-Alkylation start Benzoin + Thiourea in DMF heat Heat to 100-150°C (3 hours) start->heat precipitate Precipitate in Ice Water heat->precipitate filter Filter & Wash precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize intermediate Pure 4,5-diphenyl-1H- imidazole-2-thiol recrystallize->intermediate start2 Intermediate + Benzyl Bromide in Ethanol intermediate->start2 reflux Reflux (3 hours) start2->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the two-step synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Question 1: The yield of the intermediate (4,5-diphenyl-1H-imidazole-2-thiol) is very low.

  • Possible Cause 1: Incomplete Reaction. The condensation of benzoin and thiourea may be sluggish.

    • Solution: Ensure the reaction temperature is maintained at 100°C or higher for the full duration.[1] Confirm the purity of the starting materials (benzoin and thiourea), as impurities can inhibit the reaction.

  • Possible Cause 2: Product Loss During Workup. The product might be partially soluble in the water used for precipitation.

    • Solution: Ensure the water is ice-cold to minimize solubility.[1] During filtration, wash the precipitate with a minimal amount of cold water.

Question 2: The S-alkylation reaction is not proceeding to completion (TLC shows significant starting material).

  • Possible Cause 1: Inactive Alkylating Agent. The benzyl bromide derivative may have degraded.

    • Solution: Use a fresh bottle of the benzyl bromide derivative or purify the existing stock. These reagents can be sensitive to moisture and light.

  • Possible Cause 2: Insufficient Base/Neutralization. The reaction generates HBr, which can protonate the thiol intermediate, rendering it non-nucleophilic. While the protocol adds a base during workup, some methods use a base during the reaction.

    • Solution: Ensure the neutralization step with NaHCO₃ is thorough.[1][2] Alternatively, a non-nucleophilic base like triethylamine (B128534) (TEA) can be added to the reaction mixture to scavenge the acid as it forms.[4]

  • Possible Cause 3: Steric Hindrance. If using a particularly bulky benzyl bromide derivative, the reaction rate may be significantly slower.

    • Solution: Increase the reflux time and continue to monitor by TLC. If the reaction remains stalled, consider using a more polar aprotic solvent like DMF, which can accelerate Sₙ2 reactions.[5]

Question 3: Multiple spots are visible on the TLC plate after the S-alkylation reaction, making purification difficult.

  • Possible Cause 1: N-alkylation Side Product. Besides the desired S-alkylation, the nitrogen atoms on the imidazole (B134444) ring can also be alkylated, leading to isomeric impurities.

    • Solution: S-alkylation is generally favored for 2-mercaptoimidazoles under these conditions. However, carefully controlling the stoichiometry (using only a slight excess of benzyl bromide, e.g., 1.1-1.2 eq) can minimize side reactions.[5] Thorough purification by silica gel column chromatography is essential to separate these isomers.[1]

  • Possible Cause 2: Dialkylation. It is possible for a second alkylation to occur on a nitrogen atom after the initial S-alkylation.

    • Solution: Avoid a large excess of the alkylating agent and base.[5] Keeping the instantaneous concentration of the alkylating agent low by adding it slowly can also favor mono-alkylation.[5]

G start S-Alkylation Reaction Stalled? q1 Is Benzyl Bromide Reagent Fresh? start->q1 a1_no No. Use fresh or purified reagent. q1->a1_no No q2 Is Reaction Time Sufficient (≥3h)? q1->q2 Yes a1_yes Yes a2_no No. Continue reflux and monitor via TLC. q2->a2_no No q3 Is the System Anhydrous? q2->q3 Yes a2_yes Yes a3_yes Yes. Consider alternative solvent (e.g., DMF) or adding a base (e.g., TEA) to reaction. q3->a3_yes Yes a3_no No. Ensure use of absolute ethanol and dry glassware. q3->a3_no No

Caption: Troubleshooting decision tree for a stalled S-alkylation reaction.

Question 4: What is the best way to purify the final product?

  • Answer: Silica gel column chromatography is the most effective method reported for purifying 2-(benzylthio)-4,5-diphenyl-1H-imidazoles.[1] An eluent system of cyclohexane and ethyl acetate (e.g., 30/70 v/v) has been shown to provide good separation.[1] Recrystallization from a suitable solvent like ethanol may also be used for further purification if needed.[6]

References

Troubleshooting 4,5-Diphenylimidazole NMR signal interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting NMR spectra of 4,5-diphenylimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The chemical shifts for this compound can vary slightly depending on the solvent and concentration. Below is a summary of typical chemical shifts in two common deuterated solvents, DMSO-d6 and CDCl3.

Data Presentation: 1H and 13C NMR Chemical Shifts for this compound

Atom 1H Chemical Shift (ppm) in DMSO-d6 13C Chemical Shift (ppm) in DMSO-d6 1H Chemical Shift (ppm) in CDCl3 13C Chemical Shift (ppm) in CDCl3
NH (imidazole)~12.5 (broad s)-~9.5-11.0 (broad s)-
C2-H (imidazole)~7.8~145-146~7.9~145
Phenyl H (ortho)~7.5~128-129~7.3-7.5~128-129
Phenyl H (meta)~7.4~128-129~7.3-7.5~128-129
Phenyl H (para)~7.2-7.3~126-127~7.3-7.5~126-127
C4/C5 (imidazole)-~135-137-~135-137
Phenyl C (ipso)-~130-131-~130-131

Note: The phenyl proton signals often appear as complex multiplets. The exact chemical shifts and multiplicities can be influenced by the solvent and the concentration of the sample.

Troubleshooting NMR Signal Interpretation

Q2: My 1H NMR spectrum shows broad signals for the NH and aromatic protons. What could be the cause?

A2: Broadening of NMR signals can be attributed to several factors:

  • Chemical Exchange: The imidazole (B134444) NH proton can undergo chemical exchange with trace amounts of water in the NMR solvent or with other imidazole molecules. This is a common cause of broadening for NH signals.

  • Concentration Effects: At high concentrations, intermolecular interactions such as hydrogen bonding and pi-stacking can lead to signal broadening.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

  • Poor Shimming: An improperly shimmed spectrometer will result in broad and distorted peaks.

Troubleshooting Workflow for Broad NMR Signals

G Troubleshooting Broad NMR Signals start Broad NMR Signals Observed check_exchange Is the NH proton broad? start->check_exchange d2o_exchange Perform D2O exchange experiment. check_exchange->d2o_exchange Yes check_concentration Is the sample highly concentrated? check_exchange->check_concentration No nh_disappears NH signal disappears or sharpens. d2o_exchange->nh_disappears problem_solved Problem Resolved nh_disappears->problem_solved dilute_sample Dilute the sample and re-acquire spectrum. check_concentration->dilute_sample Yes check_impurities Are there signs of paramagnetic impurities? check_concentration->check_impurities No peaks_sharpen Signals sharpen upon dilution. dilute_sample->peaks_sharpen peaks_sharpen->problem_solved purify_sample Re-purify the sample (e.g., column chromatography). check_impurities->purify_sample Yes check_shimming Re-shim the spectrometer. check_impurities->check_shimming No purify_sample->problem_solved check_shimming->problem_solved

Caption: A flowchart outlining the steps to troubleshoot broad signals in the NMR spectrum.

Q3: I am seeing unexpected signals in my aromatic region. What could they be?

A3: Extraneous signals in the aromatic region (typically 6.5-8.5 ppm) can arise from several sources:

  • Residual Solvents: Solvents used during the synthesis or purification, such as toluene (B28343) or ethyl acetate, can be difficult to remove completely and will show characteristic signals in the 1H NMR spectrum.

  • Starting Materials: Incomplete reaction can result in the presence of unreacted benzil (B1666583) or substituted benzaldehyde, which have distinct aromatic signals.

  • Side Products: The synthesis of this compound can sometimes yield small amounts of side products from alternative condensation pathways.

Q4: The integration of my aromatic signals does not match the expected ratio for this compound. What should I do?

A4: Inaccurate integration can be due to:

  • Overlapping Signals: The signals of the two phenyl groups can overlap, making accurate integration challenging. Higher field NMR instruments (e.g., >400 MHz) can improve resolution.

  • Presence of Impurities: As mentioned in Q3, impurities with aromatic protons will contribute to the integration in that region.

  • Baseline Distortion: A non-flat baseline can lead to significant errors in integration. Ensure proper baseline correction is applied during data processing.

  • Relaxation Delays: For quantitative 13C NMR, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1) to allow for full relaxation of all carbon nuclei.

Experimental Protocols

Protocol for 1H NMR Sample Preparation of this compound

  • Sample Weighing: Accurately weigh approximately 5-10 mg of dry this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during the transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions before placing it in the magnet.

Workflow for NMR Analysis of this compound

G General Workflow for NMR Analysis start Start prep_sample Prepare NMR Sample (5-10 mg in 0.6-0.7 mL solvent) start->prep_sample acquire_1h Acquire 1H NMR Spectrum prep_sample->acquire_1h process_1h Process 1H Spectrum (Phase, Baseline Correction, Integration) acquire_1h->process_1h analyze_1h Analyze 1H Spectrum (Chemical Shifts, Multiplicity, Integration) process_1h->analyze_1h decision_1h Are 1H signals consistent with this compound? analyze_1h->decision_1h acquire_13c Acquire 13C NMR Spectrum decision_1h->acquire_13c Yes troubleshoot Troubleshoot Spectrum (See FAQs) decision_1h->troubleshoot No process_13c Process 13C Spectrum (Phase, Baseline Correction) acquire_13c->process_13c analyze_13c Analyze 13C Spectrum (Chemical Shifts) process_13c->analyze_13c decision_13c Are 13C signals consistent? analyze_13c->decision_13c further_exp Consider 2D NMR (COSY, HSQC, HMBC) for full assignment decision_13c->further_exp Yes decision_13c->troubleshoot No end Analysis Complete further_exp->end troubleshoot->start Re-evaluate

Caption: A diagram illustrating the standard workflow for acquiring and analyzing NMR spectra.

Technical Support Center: Workup and Troubleshooting for 4,5-Diphenylimidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the workup of 4,5-diphenylimidazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for a typical this compound synthesis?

A typical synthesis involves the reaction of benzil (B1666583), an aldehyde, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) in a solvent such as glacial acetic acid.[1][2] The general workup procedure is as follows:

  • Cooling: After the reaction is complete, the mixture is allowed to cool to room temperature.

  • Precipitation: The cooled reaction mixture is then poured into a beaker of cold water, which causes the crude this compound product to precipitate out of the solution.

  • Filtration: The precipitate is collected by suction filtration.

  • Washing: The collected solid is washed with water to remove any water-soluble impurities and residual acid. In some cases, a wash with a dilute base (e.g., 5% ammonium solution or sodium bicarbonate solution) is used to neutralize any remaining acetic acid.[3]

  • Drying: The crude product is then dried.

  • Purification: The crude solid is further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an acetone (B3395972)/water mixture.[4]

Q2: What are the most common solvents for recrystallizing this compound?

Ethanol is a frequently used and effective solvent for the recrystallization of this compound.[1] A mixture of acetone and water has also been reported to be effective.[4] The choice of solvent depends on the specific derivatives being purified and the impurities present. This compound is soluble in ethanol, benzene, ether, and chloroform, and insoluble in water.[5]

Q3: What are some common impurities I might encounter after the initial workup?

The most common impurity is unreacted benzil.[4] Other potential impurities include side products from the reaction and any excess reagents that were not fully removed during the initial washing steps.

Troubleshooting Guide

Low Yield

Problem: My yield of this compound is significantly lower than expected after workup and purification.

Possible Causes and Solutions:

  • Incomplete Precipitation: The product may not have fully precipitated from the aqueous solution.

    • Solution: Ensure the water used for precipitation is cold. You can cool the precipitation beaker in an ice bath. Allow sufficient time for the product to fully precipitate before filtration.

  • Product Loss During Washing: The product may have some solubility in the washing solvent.

    • Solution: Use ice-cold washing solvents to minimize solubility losses. Avoid using an excessive volume of solvent for washing.

  • Product Loss During Recrystallization: Using too much recrystallization solvent will result in a lower recovery of the purified product.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product completely. Cool the solution slowly to allow for maximum crystal formation, and finally, cool it in an ice bath before filtering.

  • Incomplete Reaction: If the reaction did not go to completion, the yield will naturally be low.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before beginning the workup.

Purification Challenges

Problem: I am having difficulty removing impurities, especially unreacted benzil, from my product.

Possible Causes and Solutions:

  • Inappropriate Recrystallization Solvent: The chosen solvent may not effectively separate the product from the impurities.

    • Solution: Unreacted benzil can sometimes be removed by recrystallization from an acetone:water (9:1 v/v) mixture. It may also be beneficial to refrigerate the solution overnight to maximize the precipitation of the desired product while leaving impurities in the mother liquor.[4] If a single solvent is not effective, consider a two-solvent recrystallization system.

  • Co-precipitation: The impurity may be co-precipitating with the product.

    • Solution: Try a different recrystallization solvent or consider column chromatography for purification. For this compound and its derivatives, reverse-phase HPLC methods have been developed and can be scaled up for preparative separation.[6]

Problem: My final product is colored, but it should be a white or off-white solid.

Possible Causes and Solutions:

  • Colored Impurities: The presence of colored byproducts or residual starting materials can discolor the final product.

    • Solution: During the workup, after dissolving the crude product in a suitable solvent, you can add activated carbon to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.[7]

Workup Complications

Problem: An emulsion formed during the extraction step with an organic solvent.

Possible Causes and Solutions:

  • Presence of Surfactant-like Impurities: Byproducts or unreacted materials can act as emulsifying agents.

    • Solutions:

      • Let it sit: Sometimes, simply allowing the mixture to stand undisturbed can lead to phase separation.[8]

      • Add Brine: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous layer, which often helps to break the emulsion.[9]

      • Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.

      • Gentle Heating: Gently warming the mixture may help to break the emulsion, but be cautious to avoid boiling the solvent or decomposing your product.[9]

Quantitative Data Summary

ParameterValueSource(s)
Melting Point228-230 °C--INVALID-LINK--
SolubilitySoluble in methanol, ethanol, benzene, ether, and chloroform. Insoluble in water.[5][10]
Purity (after recrystallization)≥ 98% (by HPLC)[11]
Reported Yields65-90% (dependent on specific derivatives and reaction conditions)[12]

Experimental Protocols

Synthesis and Workup of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

This protocol is adapted from a literature procedure.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar quantities of benzil (2.65 g), ammonium acetate (B1210297) (5 g), and 4-chlorobenzaldehyde (B46862) (1.5 mL) in 50 mL of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux for 5 hours with continuous stirring.

  • Workup - Precipitation: After cooling the reaction mixture to room temperature, pour it into 300 mL of cold water. This will cause the crude product to precipitate.

  • Workup - Filtration and Neutralization: Filter the precipitate immediately using suction filtration. Wash the solid with a 5% ammonium solution to neutralize any residual acetic acid.

  • Purification - Recrystallization: Recrystallize the crude product from absolute ethanol to yield colorless crystals of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis and Workup cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reaction Reaction of Benzil, Aldehyde, and Ammonium Acetate in Glacial Acetic Acid cooling Cool Reaction Mixture reaction->cooling Reaction Complete precipitation Pour into Cold Water to Precipitate Product cooling->precipitation filtration Filter Crude Product precipitation->filtration washing Wash with Water and/or Dilute Base filtration->washing drying Dry Crude Product washing->drying recrystallization Recrystallize from a Suitable Solvent (e.g., Ethanol) drying->recrystallization collection Collect and Dry Pure Crystals recrystallization->collection

Caption: General experimental workflow for the synthesis and workup of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_precipitation Was precipitation complete? start->check_precipitation check_washing Was excessive washing solvent used? start->check_washing check_recrystallization Was minimal hot solvent used for recrystallization? start->check_recrystallization check_reaction Did the reaction go to completion (check TLC)? start->check_reaction incomplete_precipitation Solution: Use ice-cold water, allow more time. check_precipitation->incomplete_precipitation No excessive_washing Solution: Use minimal ice-cold washing solvent. check_washing->excessive_washing Yes excessive_recrystallization_solvent Solution: Use minimum hot solvent, cool slowly. check_recrystallization->excessive_recrystallization_solvent No incomplete_reaction Solution: Monitor reaction with TLC, ensure completion. check_reaction->incomplete_reaction No

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to 4,5-Diphenylimidazole and 2,4,5-Triphenylimidazole in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount in the development of efficient and selective catalytic systems. Imidazole-based ligands have garnered significant attention due to their versatile coordination chemistry and tunable electronic and steric properties. This guide provides an objective comparison of two such ligands, 4,5-diphenylimidazole and 2,4,5-triphenylimidazole (B1675074), in the context of their catalytic applications. While direct comparative studies are limited, this document synthesizes available data to highlight their respective performances and provides detailed experimental protocols for representative catalytic reactions.

Introduction to the Ligands

This compound and 2,4,5-triphenylimidazole share a common imidazole (B134444) core functionalized with phenyl groups, which contribute to their stability and solubility in organic solvents. The key structural distinction lies in the substitution at the C2 position of the imidazole ring. This seemingly minor difference can significantly impact the ligand's electronic properties and steric hindrance, thereby influencing the activity and selectivity of the resulting metal catalyst.

This compound is known to form stable complexes with various transition metals and is utilized in the development of catalysts and ligands.[1] Its applications span organic synthesis, materials science, and pharmaceutical development.

2,4,5-Triphenylimidazole , also known as lophine, is recognized for its ability to act as a ligand in coordination chemistry, forming complexes with transition metals for applications in catalysis and sensor technology.[2]

Performance in Catalysis: A Comparative Overview

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond. The nature of the ligand coordinated to the palladium center is crucial for the efficiency of the catalytic cycle.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Aryl Halide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Organoboron" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pd(0)L2" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Transmetalation" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Reductive Elimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Biaryl Product" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition organoboron R²-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Although a direct comparative study is not available, research on related imidazole-based ligands in Suzuki-Miyaura reactions suggests that the electronic and steric properties of the ligand significantly influence catalytic activity. The additional phenyl group at the C2 position in 2,4,5-triphenylimidazole introduces greater steric bulk around the metal center compared to this compound. This increased steric hindrance can promote the reductive elimination step, which is often rate-limiting, potentially leading to higher turnover frequencies. Conversely, the electronic effect of the C2-phenyl group may also play a role in modulating the electron density at the metal center, thereby affecting the rates of oxidative addition and transmetalation.

Experimental Data

The following tables summarize the performance of palladium catalysts bearing imidazole-based ligands in Suzuki-Miyaura cross-coupling reactions. It is important to note that these results are from different studies and direct comparisons should be made with caution due to variations in reaction conditions.

Table 1: Catalytic Performance of Palladium Complexes with Imidazole-based Ligands in Suzuki-Miyaura Coupling

Ligand/CatalystAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / 1-MethylimidazoleBromobenzeneTolylboronic acidNa₂CO₃Dioxane1100.3398.3[3]
(CH₃CN)₂PdCl₂ / 1,2,4,5-tetramethylimidazoleBromobenzeneTolylboronic acidNa₂CO₃Dioxane110495.9[3]

Note: Data for this compound and 2,4,5-triphenylimidazole in Suzuki-Miyaura reactions with specific quantitative yields were not available in the searched literature. The data presented is for structurally related imidazole ligands to provide a general context of their catalytic potential.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the imidazole ligands and a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2,4,5-Triphenylimidazole

Materials:

Procedure:

  • In a round-bottomed flask, place 1 mmol of benzaldehyde, 1 mmol of benzil, 5 mmol of ammonium acetate, and 0.1 g of H₂SO₄·SiO₂ catalyst.[4]

  • Stir the mixture at 110 °C for 1 hour.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Wash the final product with water and separate it by filtration to obtain the crude product.[4]

  • Recrystallize the crude product from 96% ethanol (B145695) to afford pure 2,4,5-triphenyl-1H-imidazole.[4]

  • Dry the resulting product at 60 °C under vacuum for 24 hours.[4]

Synthesis_Workflow start Start reactants Mix Benzil, Benzaldehyde, Ammonium Acetate, and H₂SO₄·SiO₂ Catalyst start->reactants heating Stir at 110 °C for 1 hour reactants->heating cooling Cool to Room Temperature heating->cooling washing Wash with Water and Filter cooling->washing recrystallization Recrystallize from Ethanol washing->recrystallization drying Dry under Vacuum recrystallization->drying end End drying->end

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Imidazole-based ligand (e.g., this compound or 2,4,5-triphenylimidazole)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the imidazole-based ligand (0.04 mmol) in the chosen solvent (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Workflow start Start setup Combine Aryl Halide, Arylboronic Acid, and Base in a Schlenk Flask under Inert Atmosphere start->setup catalyst_prep Prepare Catalyst Solution: Pd Source + Imidazole Ligand in Solvent setup->catalyst_prep reaction Add Catalyst Solution to Reactants and Heat with Stirring catalyst_prep->reaction workup Cool, Dilute, Wash, and Dry the Organic Layer reaction->workup purification Concentrate and Purify by Column Chromatography workup->purification end End purification->end

Conclusion

Both this compound and 2,4,5-triphenylimidazole hold promise as ligands in catalysis, particularly in palladium-catalyzed cross-coupling reactions. The presence of the additional phenyl group at the C2 position in 2,4,5-triphenylimidazole is expected to confer distinct steric and electronic properties compared to this compound. This structural difference is likely to translate into variations in catalytic activity, selectivity, and catalyst stability.

Further research involving direct, systematic comparisons of these two ligands in a range of catalytic transformations is necessary to fully elucidate their respective advantages and disadvantages. Such studies would provide invaluable data for the rational design of more efficient and selective catalytic systems for applications in pharmaceutical synthesis and materials science.

References

Unveiling the Antibacterial Potential of 4,5-Diphenylimidazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are in a continuous quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance. This guide provides a comparative analysis of the antibacterial activity of emerging 4,5-diphenylimidazole derivatives against established antibiotics, supported by experimental data and detailed protocols.

A series of synthesized this compound derivatives have demonstrated promising antibacterial activity against a range of pathogenic bacteria. This report summarizes the key findings from recent studies, presenting a head-to-head comparison of their efficacy, measured by Minimum Inhibitory Concentration (MIC), with well-known antibiotics. The data is presented in a clear, tabular format to facilitate easy comparison, followed by a detailed description of the experimental methodologies employed.

Comparative Antibacterial Activity: MIC (µg/mL)

The antibacterial efficacy of novel this compound derivatives was evaluated against several Gram-positive and Gram-negative bacteria. The results, presented as Minimum Inhibitory Concentration (MIC) values, are compared with the standard antibiotic, Ciprofloxacin (B1669076). A lower MIC value indicates greater potency.

CompoundStaphylococcus aureusEnterococcus faecalisPseudomonas aeruginosaEscherichia coli
This compound Derivative 6c 1616>128>128
This compound Derivative 6d 4>128>128>128
Ciprofloxacin (Reference Antibiotic) 8Not ReportedNot ReportedNot Reported

Note: Data extracted from a study by Bamoro et al. (2021).[1][2] ">128" indicates that the MIC is greater than the highest concentration tested.

Analysis of Antibacterial Efficacy

The synthesized this compound derivatives exhibited varied antibacterial activity. Notably, compound 6d was found to be twice as potent as ciprofloxacin against Staphylococcus aureus, with a MIC of 4 µg/mL.[1] Compound 6c also showed moderate activity against Staphylococcus aureus and Enterococcus faecalis with a MIC of 16 µg/mL for both.[1] However, most of the tested derivatives showed limited to no activity against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli at the tested concentrations.[1][2]

Further studies have explored other derivatives, such as aryl-4,5-diphenylimidazole-2-sulphones, which have shown comparable antibacterial activity to ciprofloxacin and norfloxacin (B1679917) against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[3] Another study on a novel synthesized 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid derivative also reported good antibacterial effect, with Gram-positive bacteria being more susceptible than Gram-negative bacteria.[4][5]

Experimental Protocols

The determination of the antibacterial activity of the this compound derivatives was conducted using established and standardized methods.

Broth Microdilution Method

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) and incubated at 37°C. The bacterial suspension is then diluted to a standardized concentration.

  • Preparation of Microplates: The synthesized compounds and reference antibiotics are serially diluted in the wells of a 96-well microplate to obtain a range of concentrations.

  • Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well containing the test compounds. The microplates are then incubated at 37°C for 24 hours.[1]

  • Determination of MIC: After incubation, the bacterial growth is assessed by measuring the absorbance at 600 nm using a plate reader. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][8][9][10][11] An absorbance value lower than 0.1 is typically considered as inhibition of bacterial growth.[1]

Agar (B569324) Well Diffusion Method

This method is another common technique for screening the antimicrobial activity of test compounds.[3]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacteria.

  • Application of Test Compounds: Wells are created in the agar using a sterile borer, and a specific volume of the test compound at a known concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for a specified period.

  • Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited).

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the antibacterial activity of the synthesized compounds using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Bacterial Strain Culture E Inoculation with Standardized Bacterial Suspension A->E B Synthesized Compound Stock Solution D Serial Dilution in 96-Well Plate B->D C Reference Antibiotic Stock Solution C->D D->E Add to wells F Incubation at 37°C for 24h E->F G Measure Absorbance at 600nm F->G H Determine Minimum Inhibitory Concentration (MIC) G->H Lowest concentration with no visible growth

References

A Comparative Analysis of the Anthelmintic Efficacy of 2-Substituted-4,5-Diphenyl Imidazoles and Albendazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro anthelmintic activity of a series of novel 2-substituted-4,5-diphenyl imidazoles against the widely used broad-spectrum anthelmintic drug, albendazole (B1665689). The data presented is derived from a study by Dutta (2010), which evaluated the efficacy of these compounds using the adult Indian earthworm, Pheretima posthuma, a common model for preliminary anthelmintic screening.

Quantitative Data Summary

The anthelmintic potential of the synthesized 2-substituted-4,5-diphenyl imidazole (B134444) derivatives (1a-j) was quantified by measuring the time required to induce paralysis and subsequent death of the earthworms at a concentration of 1% (m/V). The results, as summarized in the table below, indicate that several of the tested imidazole compounds exhibit significantly greater potency than the standard drugs, albendazole and piperazine (B1678402) citrate.

Compound2-SubstituentParalysis Time (min)Death Time (min)
1a -H1.544.40
1b 2-hydroxyphenyl0.461.57
1c 3-methoxyphenyl0.240.39
1d 4-methoxyphenyl1.283.10
1e 2-phenylethenyl0.511.28
1f 4-chlorophenyl1.333.42
1g 4-fluorophenyl0.562.08
1h 3-nitrophenyl0.261.07
1i 4-nitrophenyl1.414.12
1j 4-methylphenyl1.383.55
Albendazole -0.542.16
Piperazine Citrate -0.582.47

*Data sourced from Dutta, S. (2010). Synthesis and anthelmintic activity of some novel 2-

A Comparative Analysis of Synthesis Methods for 4,5-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4,5-diphenylimidazole and its derivatives is of significant interest to researchers in medicinal chemistry and materials science due to their wide range of pharmacological activities and applications in optoelectronic devices.[1][2] This guide provides a comparative analysis of various synthetic methodologies, offering insights into their efficiency, reaction conditions, and environmental impact. The classical Radziszewski synthesis is compared with modern energy-efficient techniques such as microwave-assisted and ultrasound-promoted methods.

Conventional Synthesis: The Radziszewski Reaction

The most established method for synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski reaction, first reported in 1882.[3] This one-pot condensation reaction typically involves a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) as the nitrogen source, usually conducted under reflux in glacial acetic acid.[4][5][6] While widely used, this method often requires long reaction times and high temperatures.

A common variation of this synthesis involves refluxing benzil (B1666583) with various substituted aldehydes in the presence of ammonium acetate and glacial acetic acid to produce a range of 2-substituted-4,5-diphenyl imidazoles.[4][5]

Modern Synthetic Approaches: Microwave and Ultrasound Assistance

To address the limitations of conventional heating, microwave-assisted and ultrasound-promoted syntheses have emerged as powerful green alternatives. These methods offer significant advantages, including drastically reduced reaction times, higher yields, and often solvent-free conditions.[7][8]

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant acceleration of the reaction rate.[9] A simple and highly efficient method involves the three-component condensation of benzil, an aldehyde, and ammonium acetate under microwave irradiation in the presence of glacial acetic acid, often in solvent-free conditions.[7] This approach has been shown to produce 2-substituted-4,5-diphenylimidazole derivatives in high yields within minutes.[7][10] The use of silica (B1680970) gel as an acidic support can further accelerate the reaction by increasing reactivity.[7]

Ultrasound-Promoted Synthesis: Sonication, or the use of ultrasound, provides mechanical energy to the reaction mixture, promoting mass transfer and accelerating the reaction.[8] Ultrasound-promoted synthesis of imidazole (B134444) derivatives has been shown to be highly efficient, with some reactions achieving high yields in a short amount of time. For instance, the use of an ionic liquid like 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) as a catalyst under ultrasound irradiation has been reported to significantly increase the yield of 2-aryl-4,5-diphenyl imidazole.[8]

Quantitative Comparison of Synthesis Methods

The following table summarizes the quantitative data from various studies, providing a clear comparison of the different synthetic approaches for this compound and its derivatives.

Synthesis MethodCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference(s)
Conventional Heating (Reflux) Glacial Acetic AcidReflux3 hours66-77%[11]
Microwave Irradiation Glacial Acetic Acid (solvent-free)1001-4 minHigh[7]
Microwave Irradiation Glacial Acetic Acid (solvent-free)1805 min97%[12]
Microwave Irradiation Ionic Liquid Catalyst-18 min91.4%[13]
Ultrasound Irradiation Ionic Liquid Catalyst ([EMIM]OAc)--up to 96%[8]
Ultrasound Irradiation Boric Acid in Aqueous MediaRoom Temperature40-70 minQuantitative[14]

Experimental Protocols

General Protocol for Radziszewski Synthesis (Conventional Heating)
  • In a round-bottom flask, combine benzil (1 equivalent), a substituted aldehyde (1 equivalent), and ammonium acetate (excess).

  • Add glacial acetic acid as the solvent.

  • Reflux the mixture for the specified time (e.g., 3 hours).[11]

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).[11]

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-4,5-diphenylimidazole.[5]

General Protocol for Microwave-Assisted Synthesis
  • In a microwave-safe reaction vessel, place benzil (1 equivalent), an aldehyde (1 equivalent), and an excess of ammonium acetate.[7]

  • Add a catalytic amount of glacial acetic acid. For solvent-free conditions, do not add any additional solvent.[7]

  • Place the vessel in a microwave reactor and irradiate at a specified power and temperature (e.g., 100°C) for a short duration (e.g., 1-4 minutes).[7][9]

  • After completion, cool the vessel to room temperature.

  • Add water to the reaction mixture and collect the solid product by filtration.[9]

  • Wash the product with water and dry. Further purification can be achieved by recrystallization.

General Protocol for Ultrasound-Promoted Synthesis
  • In a suitable flask, mix the 1,2-dicarbonyl compound, aldehyde, and ammonium source.[14]

  • Add the chosen solvent and catalyst (e.g., boric acid in water).[14]

  • Immerse the flask in an ultrasonic bath and sonicate at a specific frequency (e.g., 40 kHz) and temperature for the required time.[15][14]

  • Monitor the reaction by TLC.

  • After the reaction is complete, isolate the product by filtration or extraction.

  • Purify the product by recrystallization.

Reaction Pathways and Workflows

The following diagrams illustrate the general reaction pathway for the synthesis of this compound and a comparative workflow of the different synthetic methods.

Radziszewski_Reaction Reactants Benzil + Aldehyde + Ammonium Acetate Intermediate Diimine Intermediate Reactants->Intermediate Condensation Product This compound Derivative Intermediate->Product Cyclization & Dehydrogenation

Caption: General Radziszewski reaction pathway for the synthesis of this compound derivatives.

Synthesis_Workflow_Comparison cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Promoted conv_start Mix Reactants in Solvent conv_reflux Reflux (hours) conv_start->conv_reflux conv_workup Workup & Purification conv_reflux->conv_workup end_product Purified this compound conv_workup->end_product mw_start Mix Reactants (often solvent-free) mw_irradiate Microwave Irradiation (minutes) mw_start->mw_irradiate mw_workup Workup & Purification mw_irradiate->mw_workup mw_workup->end_product us_start Mix Reactants in Solvent us_sonicate Sonication (minutes) us_start->us_sonicate us_workup Workup & Purification us_sonicate->us_workup us_workup->end_product start Starting Materials: Benzil, Aldehyde, Ammonium Acetate start->conv_start start->mw_start start->us_start

Caption: Comparative workflow of conventional, microwave-assisted, and ultrasound-promoted synthesis methods.

References

Efficacy of 4,5-Diphenylimidazole derivatives as antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 4,5-Diphenylimidazole Derivatives as Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, this compound derivatives have garnered significant attention for their potential antimicrobial properties. This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in this critical area of study.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a series of this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, was determined for each compound. The results are summarized in the table below, alongside a comparison with the standard antibiotic, ciprofloxacin (B1669076).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

CompoundStaphylococcus aureus (Gram-positive)Enterococcus faecalis (Gram-positive)Pseudomonas aeruginosa (Gram-negative)Escherichia coli (Gram-negative)
2a > 64 µg/mL> 64 µg/mL> 64 µg/mL> 64 µg/mL
2b > 64 µg/mL> 64 µg/mL> 64 µg/mL> 64 µg/mL
2c > 64 µg/mL> 64 µg/mL> 64 µg/mL> 64 µg/mL
2d > 64 µg/mL> 64 µg/mL> 64 µg/mL> 64 µg/mL
2e > 64 µg/mL> 64 µg/mL> 64 µg/mL> 64 µg/mL
6a > 64 µg/mL> 64 µg/mL> 64 µg/mL> 64 µg/mL
6b > 64 µg/mL> 64 µg/mL> 64 µg/mL> 64 µg/mL
6c 16 µg/mL[1][2]16 µg/mL[1][2]> 64 µg/mL> 64 µg/mL
6d 4 µg/mL[1][2]> 64 µg/mL> 64 µg/mL> 64 µg/mL
6e > 64 µg/mL> 64 µg/mL> 64 µg/mL> 64 µg/mL
Ciprofloxacin 8 µg/mL[2]0.5 µg/mL[2]0.25 µg/mL[2]0.063 µg/mL[2]

Data sourced from Bamoro et al., 2021.[1][2]

Key Observations:

  • Most of the synthesized this compound-2-thiol derivatives (compounds 2a-g and 6a-e) exhibited no significant antibacterial activity against the tested strains.[1][2]

  • Compound 6d demonstrated notable potency against Staphylococcus aureus, with an MIC of 4 µg/mL, which is two-fold more potent than the reference drug ciprofloxacin (MIC of 8 µg/mL).[1][2]

  • Compound 6c showed moderate activity against Staphylococcus aureus and Enterococcus faecalis, both with an MIC of 16 µg/mL.[1][2]

  • The antimicrobial activity of these derivatives appears to be more pronounced against Gram-positive bacteria.[3][4]

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following protocol was employed for the data presented above.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The antibacterial activity of the synthesized compounds was assessed using the liquid dilution method in 96-well plates.[1][2]

  • Preparation of Test Compounds: A stock solution of each compound was prepared, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO). Serial dilutions were then made to achieve a range of concentrations for testing.

  • Bacterial Inoculum Preparation: Bacterial strains were cultured in an appropriate growth medium (e.g., Mueller-Hinton broth) to a standardized concentration, usually corresponding to a specific optical density.

  • Assay Plate Preparation: In a 96-well microplate, 225 µL of Mueller-Hinton culture medium and 20 µL of the bacterial inoculum were added to 5 µL of the test compound solution at different concentrations.[1]

  • Incubation: The microplates were incubated at 37°C for 24 hours.[1]

  • Data Analysis: After incubation, bacterial growth was determined by measuring the absorbance at 600 nm using a plate reader.[1] An absorbance value higher than 0.1 indicated bacterial growth, while an absorbance lower than 0.1 suggested inhibition of bacterial growth.[1] The MIC was defined as the lowest concentration of the compound that inhibited visible bacterial growth.

Experimental Workflow

The following diagram illustrates the workflow for the Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Plate_Setup Dispense Media, Inoculum, and Compounds into 96-Well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Plate_Setup Incubation Incubate at 37°C for 24 hours Plate_Setup->Incubation Absorbance_Reading Measure Absorbance at 600 nm Incubation->Absorbance_Reading MIC_Determination Determine MIC (Lowest concentration with no growth) Absorbance_Reading->MIC_Determination

Caption: Workflow for MIC Determination.

Mechanism of Action

While the precise mechanism of action for most this compound derivatives is still under investigation, imidazole-based compounds are known to exert their antimicrobial effects through various pathways. For antifungal imidazoles, a common mechanism involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungal cell membranes. Disruption of this pathway leads to altered membrane fluidity and permeability, ultimately resulting in cell death. The antibacterial mechanism of imidazole (B134444) derivatives is more varied and can involve the inhibition of nucleic acid synthesis, protein synthesis, or cell wall formation. Further research is required to elucidate the specific signaling pathways targeted by the active this compound derivatives identified in these studies.

References

A Comparative Guide to the In Vitro Antibacterial Activity of 4,5-Diphenyl-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the face of rising antimicrobial resistance, the development of novel antibacterial agents is a critical area of research. This guide provides a comparative analysis of the in vitro antibacterial efficacy of various 4,5-diphenyl-1H-imidazole derivatives, a class of compounds that has shown promise in the search for new therapeutics. The data presented is compiled from recent studies and is intended to assist researchers, scientists, and drug development professionals in this field.

Performance Comparison of 4,5-Diphenyl-1H-Imidazole Derivatives

The antibacterial activity of two series of 4,5-diphenyl-1H-imidazole derivatives, 2-(benzylthio)-4,5-diphenyl-1H-imidazoles (2a-g) and 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles (6a-e), was evaluated against a panel of Gram-positive and Gram-negative bacteria.[1][2] The results, summarized as Minimum Inhibitory Concentration (MIC) values, are presented in the tables below. Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, was used as a reference standard.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-(benzylthio)-4,5-diphenyl-1H-imidazole Derivatives (2a-e)

CompoundRS. aureus (ATCC 25923)E. faecalis (ATCC 29212)P. aeruginosa (ATCC 27853)E. coli (ATCC 25922)
2a H>128>128>128>128
2b 4-OCH₃>128>128>128>128
2c 2,4-diCl>128>128>128>128
2d 4-Cl>128>128>128>128
2e 4-F>128>128>128>128
Ciprofloxacin 8888

Data sourced from Bamoro et al., 2021.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole Derivatives (6a-e)

CompoundRS. aureus (ATCC 25923)E. faecalis (ATCC 29212)P. aeruginosa (ATCC 27853)E. coli (ATCC 25922)
6a H6464>128>128
6b 5-NO₂6464>128>128
6c 5-CF₃1616>128>128
6d 5-Cl432>128>128
6e 5-CH₃3232>128>128
Ciprofloxacin 8888

Data sourced from Bamoro et al., 2021.[1]

From the data, it is evident that the 2-(benzylthio)-4,5-diphenyl-1H-imidazole derivatives (2a-e) showed no significant antibacterial activity against the tested strains.[1] In contrast, several of the 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole derivatives (6a-e) exhibited notable activity, particularly against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis.[1]

Notably, compound 6d , with a 5-chloro substitution on the benzimidazole (B57391) ring, demonstrated the most potent activity against S. aureus, with an MIC of 4 µg/mL.[1] This is a significant finding, as it indicates a higher potency than the reference drug ciprofloxacin against this particular strain. Compound 6c , featuring a 5-trifluoromethyl group, also showed moderate activity against both S. aureus and E. faecalis with an MIC of 16 µg/mL.[1]

In a separate study, a series of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives (3a-3h) were synthesized and evaluated for their antibacterial activity against S. aureus and E. coli.[3] The results are presented in Table 3.

Table 3: Minimum Inhibitory Concentration (MIC) of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives (3a-3h)

CompoundRS. aureusE. coli
3a Phenyl62.562.5
3b o-methylphenyl31.2562.5
3c o-nitrophenyl15.6231.25
3d m-nitrophenyl31.2531.25
3e p-nitrophenyl31.2562.5
3f o-chlorophenyl15.6215.62
3g m-chlorophenyl62.531.25
3h p-chlorophenyl15.6231.25
Metronidazole 12.512.5

Data sourced from Khanage et al., 2020.[3]

In this series, compounds 3c , 3f , and 3h displayed the most significant antibacterial activity, with MIC values of 15.62 µg/mL against S. aureus.[3] Compound 3f also showed notable activity against E. coli with the same MIC value.[3] The presence of electron-withdrawing groups such as nitro and chloro at the ortho and para positions of the N-phenyl ring appears to be favorable for antibacterial activity.[3]

Experimental Protocols

The following is a detailed methodology for the in vitro antibacterial screening of 4,5-diphenyl-1H-imidazole derivatives, based on the protocols described in the cited literature.[1][2]

Bacterial Strains and Culture Conditions: The antibacterial activity was evaluated against the following bacterial strains:

  • Gram-positive: Staphylococcus aureus (ATCC 25923) and Enterococcus faecalis (ATCC 29212)

  • Gram-negative: Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922)

The bacterial strains were cultured on Mueller-Hinton agar (B569324) plates and incubated at 37°C for 18-24 hours.

Preparation of Test Compounds and Inoculum: Stock solutions of the synthesized 4,5-diphenyl-1H-imidazole derivatives were prepared in dimethyl sulfoxide (B87167) (DMSO). The bacterial inoculum was prepared by suspending well-isolated colonies from the agar plates in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was then further diluted to obtain the final desired inoculum concentration for the assay.

Minimum Inhibitory Concentration (MIC) Assay: The MIC was determined using the broth microdilution method in 96-well microtiter plates.[2]

  • Serial two-fold dilutions of the test compounds were prepared in Mueller-Hinton broth in the wells of the microtiter plate.

  • Each well was then inoculated with the standardized bacterial suspension.

  • The plates were incubated at 37°C for 24 hours.

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. The absorbance was read to determine the absence of bacterial growth (Absorbance < 0.1).[1][2]

Ciprofloxacin or another appropriate standard antibiotic was used as a positive control, and wells containing only the growth medium and bacteria served as a negative control.

Visualizing the Experimental Workflow

The general workflow for the in vitro screening of the antibacterial activity of 4,5-diphenyl-1H-imidazole derivatives is illustrated in the diagram below.

G cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis A Synthesized 4,5-Diphenyl-1H- Imidazole Derivatives C Stock Solution Preparation (in DMSO) A->C B Bacterial Strains (Gram-positive & Gram-negative) D Bacterial Culture & Inoculum Preparation B->D E Serial Dilution in 96-well plates C->E F Inoculation of wells D->F E->F G Incubation (37°C, 24h) F->G H Data Collection (Visual/Absorbance Reading) G->H I Determination of MIC H->I J Comparison with Reference Drug I->J

Caption: Workflow for in vitro antibacterial screening.

References

A Comparative Guide to the Structural and Thermodynamic Properties of Phenylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, a thorough understanding of the physicochemical properties of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the structural and thermodynamic characteristics of a series of phenylimidazoles: 2-phenylimidazole (B1217362) (2-PhI), 4-phenylimidazole (B135205) (4-PhI), 4,5-diphenylimidazole (4,5-DPhI), and 2,4,5-triphenylimidazole (B1675074) (2,4,5-TPhI). The successive addition of phenyl groups to the imidazole (B134444) ring significantly influences their solid-state behavior and energetic properties, insights of which are crucial for applications ranging from pharmaceutical design to the development of functional materials.

This guide summarizes key experimental data, outlines the methodologies used for their determination, and presents logical workflows for characterization.

Thermodynamic Properties

The thermodynamic stability and phase behavior of the phenylimidazoles were investigated using a combination of calorimetric and effusion techniques. The key thermodynamic parameters are summarized below.

Fusion and Phase Transition Thermodynamics

The melting temperatures and enthalpies of fusion were determined by Differential Scanning Calorimetry (DSC). A notable observation is the entropic driving force behind the higher melting point of 2-PhI compared to its isomer, 4-PhI. The successive addition of phenyl groups leads to a general increase in the enthalpy of fusion.[1]

CompoundMelting Temperature (T_m) / KMolar Enthalpy of Fusion (Δ_fus_H°m) / kJ·mol⁻¹Molar Entropy of Fusion (Δ_fus_S°m) / J·K⁻¹·mol⁻¹
2-Phenylimidazole (2-PhI)421.1 ± 0.9[1]24.3 ± 0.557.7 ± 1.2
4-Phenylimidazole (4-PhI)414.4 ± 0.5[1]23.0 ± 0.355.5 ± 0.7
This compound (4,5-DPhI)506.6 ± 0.9[1]34.2 ± 0.567.5 ± 1.0
2,4,5-Triphenylimidazole (2,4,5-TPhI)549.4 ± 0.9[1]38.8 ± 0.670.6 ± 1.1
Sublimation Thermodynamics

The volatility of the compounds was studied to understand the cohesive energies in the solid state. A good correlation was observed between the thermodynamic properties of sublimation and the unit cell molar volume for 2-PhI, 4,5-DPhI, and 2,4,5-TPhI.[1] The greater cohesive energy of 4-PhI compared to 2-PhI is attributed to stronger N–H···N intermolecular interactions.[1]

Structural Characterization

The crystalline structures of these phenylimidazoles have been previously documented, and their analysis provides a basis for understanding the observed thermodynamic properties.[1] The arrangement of molecules in the crystal lattice, influenced by factors like hydrogen bonding and π-π stacking, dictates the cohesive forces and, consequently, the thermodynamic behavior.

CompoundCrystal SystemSpace Groupa / Åb / Åc / ÅV / ų
2-Phenylimidazole (2-PhI)OrthorhombicAma210.0740 (15)18.151 (4)4.1562 (10)760.0 (3)[2]
4-Phenylimidazole (4-PhI)------
This compound (4,5-DPhI)------
2,4,5-Triphenylimidazole (2,4,5-TPhI)OrthorhombicPbcn20.218 (4)7.538 (2)20.699 (4)3154.6 (12)[3]

Further crystallographic data for 4-phenylimidazole and this compound can be accessed through the Cambridge Structural Database.

Experimental Protocols

A multi-technique approach was employed for the comprehensive characterization of the phenylimidazoles, combining calorimetry, effusion methods, and computational chemistry.

Differential Scanning Calorimetry (DSC)
  • Objective : To determine the melting temperatures and enthalpies of fusion.

  • Instrumentation : A power compensation differential scanning calorimeter (PerkinElmer model Pyris Diamond DSC) was used.[1]

  • Procedure :

    • Samples (5-10 mg) were hermetically sealed in aluminum crucibles.

    • Experiments were conducted under a constant flow of nitrogen (20 mL·min⁻¹).

    • A scanning rate of 5 K·min⁻¹ was applied.[1]

    • The samples underwent double cycles of heating and cooling to observe melting, crystallization, and glass transition phenomena.[1]

High-Precision Heat Capacity Drop Calorimetry
  • Objective : To measure the heat capacities in the solid phase at 298.15 K.

  • Procedure :

    • Sample masses ranging from 0.200 to 0.500 g were used.

    • The calorimeter was calibrated with sapphire (α-Al₂O₃, NIST-RM 720) using its known standard molar heat capacity.[1]

Knudsen Effusion with Quartz Crystal Microbalance
  • Objective : To measure the vapor pressures of the compounds as a function of temperature to determine the thermodynamic properties of sublimation.

  • Procedure : The vapor pressures of high-purity samples were measured within specific temperature intervals for each compound.[4]

Quantum Chemical Calculations
  • Objective : To complement experimental thermodynamic data and to determine gaseous phase heat capacities and molecular geometries.

  • Software : Gaussian 09 software package was utilized.[1]

  • Methodology :

    • Full geometry optimizations and frequency calculations were performed at the M06-2X/6-311++G(d,p) level of theory.[1]

    • The absence of imaginary frequencies confirmed that the optimized structures correspond to true minima.[1]

    • Time-dependent density functional theory (TD-DFT) was used to simulate UV-vis spectra.[1]

Visualizing the Experimental Workflow

The logical flow of the experimental and computational characterization process can be visualized as follows:

experimental_workflow cluster_synthesis Sample Preparation cluster_thermo Thermodynamic Characterization cluster_structural Structural & Spectroscopic Analysis cluster_computational Computational Modeling cluster_data Data Analysis & Interpretation start Commercial Phenylimidazoles (2-PhI, 4-PhI, 4,5-DPhI, 2,4,5-TPhI) dsc Differential Scanning Calorimetry (DSC) start->dsc hcc Heat Capacity Drop Calorimetry start->hcc ke Knudsen Effusion start->ke uv_vis UV-vis Spectroscopy start->uv_vis qcc Quantum Chemical Calculations (DFT/TD-DFT) start->qcc thermo_props Thermodynamic Properties (Fusion, Sublimation) dsc->thermo_props hcc->thermo_props ke->thermo_props xrd X-ray Crystallography (Literature Data) struct_props Structural Properties (Crystal Structure) xrd->struct_props uv_vis->qcc qcc->struct_props correlation Structure-Property Correlation thermo_props->correlation struct_props->correlation

Experimental and computational workflow for phenylimidazole characterization.

This integrated approach, combining experimental measurements with theoretical calculations, provides a robust framework for the detailed characterization of phenylimidazole derivatives and offers valuable data for the rational design of new materials and pharmaceutical agents.

References

Validating the Structure of 4,5-Diphenylimidazole Derivatives: A Comparative Guide to HRMS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the structural validation of 4,5-diphenylimidazole derivatives, benchmarked against other common analytical techniques. Experimental data and detailed protocols are presented to support the objective comparison.

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Accurate structural elucidation is therefore critical. While several analytical techniques can provide structural information, HRMS has emerged as a powerful tool due to its exceptional mass accuracy and sensitivity.

Performance Comparison: HRMS vs. Alternative Techniques

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, enabling the determination of its elemental composition. This technique is often used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy and, when suitable crystals can be obtained, X-ray crystallography for unambiguous structure determination. The following table summarizes the key performance characteristics of these techniques in the context of analyzing this compound derivatives.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Primary Information Elemental Composition (from accurate mass) & Structural FragmentsConnectivity of atoms (¹H, ¹³C), 3D structure in solution (NOESY)Precise 3D atomic coordinates in the solid state
Mass Accuracy < 5 ppmNot applicableNot applicable
Resolution Very High (>10,000 FWHM)HighAtomic
Sensitivity Picomole to femtomole rangeNanomole to micromole rangeRequires single crystal of sufficient size and quality
Sample Requirement Small (µg to ng)Larger (mg)Single, well-ordered crystal
Analysis Time Fast (minutes per sample)Moderate (minutes to hours per experiment)Slow (days to weeks for crystal growth and data collection)
Key Advantage Unambiguous elemental formula determinationDetailed information on chemical environment and connectivityAbsolute stereochemistry and solid-state conformation
Limitation Does not provide direct information on atom connectivity or stereochemistryLower sensitivity, can have overlapping signals in complex moleculesCrystal growth can be a significant bottleneck

Experimental Data: HRMS Validation of a this compound Derivative

In a study on the synthesis of novel this compound-2-thiol derivatives, HRMS was used to confirm the structure of the synthesized compounds. For a representative derivative, 2-(benzylthio)-4,5-diphenyl-1H-imidazole, the following data was obtained:

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
2-(benzylthio)-4,5-diphenyl-1H-imidazoleC₂₃H₂₀N₂S357.1425357.1423[1]

The excellent agreement between the calculated and experimentally found mass-to-charge ratio provides strong evidence for the proposed elemental composition of the synthesized molecule.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Analysis

A detailed protocol for the HRMS analysis of a this compound derivative is as follows:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

    • Add a small amount of formic acid (0.1% v/v) to the final solution to promote protonation ([M+H]⁺) in positive ion mode.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for this class of compounds.

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Range: Set the mass range to cover the expected m/z of the parent ion and potential fragments (e.g., m/z 100-1000).

    • Resolution: Set the instrument to a high-resolution mode (e.g., >20,000 FWHM).

    • Calibration: Calibrate the instrument using a known standard immediately before the analysis to ensure high mass accuracy.

    • Data Acquisition: Acquire full scan mass spectra. For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish the connectivity of protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, aiding in stereochemical assignments.

Visualizing Workflows and Pathways

To further clarify the processes involved in structural validation, the following diagrams illustrate the experimental workflow and a proposed fragmentation pathway.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation synthesis Synthesize this compound Derivative purification Purify Compound (e.g., Chromatography) synthesis->purification hrms HRMS Analysis (Accurate Mass & Fragmentation) purification->hrms nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr xray X-ray Crystallography (if crystal is available) purification->xray interpretation Combine & Interpret Data hrms->interpretation nmr->interpretation xray->interpretation validation Confirm Structure interpretation->validation

Caption: A flowchart of the general workflow for synthesizing and validating the structure of a this compound derivative.

fragmentation_pathway Proposed HRMS Fragmentation Pathway parent [M+H]⁺ This compound frag1 Loss of HNC C₁₄H₁₁N⁺ parent:f0->frag1 - HCN frag2 Loss of Phenyl Radical C₉H₇N₂⁺ parent:f0->frag2 - C₆H₅• frag3 Loss of C₂H₂N₂ C₁₃H₁₀⁺ parent:f0->frag3 - C₂H₂N₂

Caption: A representative diagram of a plausible fragmentation pathway for the this compound core under CID conditions.

References

Leitfaden zur Reinheitsüberprüfung von synthetisiertem 4,5-Diphenylimidazol mittels HPLC und alternativen Methoden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Die Gewährleistung der Reinheit von synthetisierten Verbindungen ist ein entscheidender Schritt in der pharmazeutischen Forschung und Entwicklung. Dieser Leitfaden bietet einen objektiven Vergleich der Hochleistungsflüssigkeitschromatographie (HPLC) mit anderen gängigen Analysemethoden zur Reinheitsbestimmung von 4,5-Diphenylimidazol. Detaillierte experimentelle Protokolle und Vergleichsdaten sollen Forschern helfen, die für ihre spezifischen Anforderungen am besten geeignete Methode auszuwählen.

Überblick der Analysemethoden

Für eine umfassende Reinheitsbewertung wird oft eine Kombination aus orthogonalen Techniken eingesetzt.[1] Während die HPLC als Goldstandard für die quantitative Analyse gilt, bieten andere Methoden schnelle und kostengünstige Alternativen für vorläufige Bewertungen.[1][2]

Tabelle 1: Vergleich der Methoden zur Reinheitsbestimmung

MerkmalHochleistungsflüssigkeitschromatographie (HPLC)SchmelzpunktanalyseDünnschichtchromatographie (TLC)Kernspinresonanz (NMR)
Prinzip Differentielle Verteilung der Komponenten zwischen einer mobilen und einer stationären Phase.[1]Beobachtung des Temperaturbereichs des Phasenübergangs von fest nach flüssig.[1][2]Trennung basierend auf unterschiedlichen Wanderungsgeschwindigkeiten auf einer stationären Phase.[3][4]Analyse der magnetischen Eigenschaften von Atomkernen zur Strukturaufklärung.[3][5]
Reinheitsindikator Einzelner Hauptpeak; die prozentuale Fläche des Hauptpeaks im Verhältnis zu allen Peaks gibt die Reinheit an.[1]Ein enger und scharfer Schmelzbereich nahe dem Literaturwert (229-233 °C)[6] deutet auf hohe Reinheit hin. Verunreinigungen erweitern und senken den Schmelzbereich.[2][7]Ein einzelner Fleck auf dem Chromatogramm deutet auf eine reine Substanz hin.[3]Das Fehlen von unerwarteten Signalen im Spektrum ist ein starker Hinweis auf Reinheit.[8]
Quantitativ? Ja, hochgradig quantitativ.[1]Primär qualitativ, unter bestimmten Bedingungen semi-quantitativ.[1]Primär qualitativ.[4]Ja (mittels qNMR), aber hauptsächlich zur Strukturverifizierung verwendet.[8]
Empfindlichkeit Hoch (kann Spuren von Verunreinigungen nachweisen).[1]Geringer, erfordert in der Regel >1 % Verunreinigung für eine signifikante Änderung.[1]Moderat, geringer als HPLC.[4]Geringer als HPLC für Verunreinigungen.[8]
Spezifität Hoch, kann eng verwandte Verbindungen trennen.[1]Gering, verschiedene Verbindungen können ähnliche Schmelzpunkte haben.[1]Geringer als HPLC.[4]Sehr hoch für die Struktur, kann aber isomere Verunreinigungen übersehen.
Probenzustand Flüssig (feste Proben müssen gelöst werden).[1]Fest.[1]Flüssig (auf die Platte aufgetragen).Flüssig (in einem geeigneten deuterierten Lösungsmittel gelöst).

Hochleistungsflüssigkeitschromatographie (HPLC)

Die HPLC ist die bevorzugte Methode für die präzise quantitative Reinheitsbestimmung von organischen Verbindungen wie 4,5-Diphenylimidazol.[1][5] Sie bietet eine hohe Auflösung, Empfindlichkeit und Reproduzierbarkeit.

Experimentelles Protokoll für die HPLC-Analyse

1. Probenvorbereitung:

  • Eine Stammlösung von 4,5-Diphenylimidazol mit einer Konzentration von 1 mg/mL in Acetonitril oder Methanol herstellen.

  • Die Stammlösung auf eine Arbeitskonzentration von ca. 50-100 µg/mL mit dem mobilen Phasen-Lösungsmittel verdünnen.

  • Die Probelösung vor der Injektion durch einen 0,45-µm-Spritzenfilter filtrieren.

2. HPLC-Bedingungen:

  • Säule: Eine C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm Partikelgröße) ist für Imidazolderivate gut geeignet.[9][10][11]

  • Mobile Phase: Eine isokratische Mischung aus Acetonitril und Wasser (z. B. im Verhältnis 70:30, v/v) mit 0,1 % Phosphorsäure oder Ameisensäure zur Verbesserung der Peakform.[9][10]

  • Flussrate: 1,0 mL/min.[12]

  • Säulentemperatur: 30 °C.

  • Detektion: UV-Detektor bei einer Wellenlänge von 210 nm.[13][14]

  • Injektionsvolumen: 10 µL.

3. Datenauswertung:

  • Die Reinheit wird durch die Bestimmung der prozentualen Peakfläche des Hauptpeaks im Verhältnis zur Gesamtfläche aller Peaks im Chromatogramm berechnet (Flächenprozentmethode).

HPLC_Workflow cluster_prep Probenvorbereitung cluster_hplc HPLC-System cluster_data Datenanalyse A Einwaage der Substanz B Auflösen in Lösungsmittel A->B C Verdünnen auf Arbeitskonzentration B->C D Filtrieren der Probe C->D E Injektion D->E F Trennung an der Säule E->F G UV-Detektion F->G H Chromatogramm- Aufzeichnung G->H I Peak-Integration H->I J Reinheitsberechnung (Flächenprozent) I->J

Abbildung 1: Experimenteller Arbeitsablauf für die HPLC-Reinheitsbestimmung.

Beispiel-Daten

Tabelle 2: Hypothetische HPLC-Ergebnisse für synthetisiertes 4,5-Diphenylimidazol

Peak Nr.Retentionszeit (min)Peakfläche (mAU*s)Flächenanteil (%)Identität
12.8515,2300.8Verunreinigung (z.B. Ausgangsmaterial)
24.521,885,60099.24,5-Diphenylimidazol
Gesamt 1,900,830 100.0

Alternative und komplementäre Techniken

A. Schmelzpunktanalyse

Die Schmelzpunktbestimmung ist eine schnelle und kostengünstige Methode zur vorläufigen Beurteilung der Reinheit kristalliner Feststoffe.[2][3]

Experimentelles Protokoll:

  • Eine kleine Menge der getrockneten, kristallinen Substanz in eine Schmelzpunktkapillare füllen.

  • Die Kapillare in ein Schmelzpunktbestimmungsgerät einsetzen.

  • Die Probe langsam erhitzen (ca. 1-2 °C/min in der Nähe des erwarteten Schmelzpunktes).

  • Die Temperatur notieren, bei der die erste Schmelze sichtbar wird (T1), und die Temperatur, bei der die gesamte Probe geschmolzen ist (T2).

  • Der Schmelzbereich wird als T1 - T2 angegeben.

Tabelle 3: Vergleich der Schmelzpunktbereiche

ProbeGemessener Schmelzbereich (°C)Literaturwert (°C)[6]Interpretation
Synthetisiertes Produkt (hohe Reinheit)230 - 232229 - 233Hohe Reinheit
Synthetisiertes Produkt (verunreinigt)222 - 228229 - 233Vorhandensein von Verunreinigungen
B. Dünnschichtchromatographie (TLC)

TLC ist ideal für die schnelle Überprüfung der Reaktionsfortschritte und die qualitative Reinheitskontrolle.[4][15] Eine reine Verbindung sollte als einzelner Fleck erscheinen.

Experimentelles Protokoll:

  • Eine kleine Menge der Substanz in einem geeigneten Lösungsmittel (z. B. Ethylacetat) lösen.

  • Die Lösung vorsichtig auf eine TLC-Platte (z. B. Kieselgel 60 F254) auftragen.

  • Die Platte in eine Entwicklungskammer mit einem geeigneten Laufmittel (z. B. Hexan:Ethylacetat 70:30) stellen.

  • Die Platte entwickeln lassen, bis die Laufmittelfront fast den oberen Rand erreicht hat.

  • Die Platte entnehmen, trocknen und die Flecken unter UV-Licht (254 nm) visualisieren.

  • Den Rf-Wert (Retentionsfaktor) berechnen: Rf = (Distanz Startlinie zum Fleck) / (Distanz Startlinie zur Laufmittelfront).

Tabelle 4: Hypothetische TLC-Ergebnisse

ProbeAnzahl der FleckenRf-Wert(e)Interpretation
Ausgangsmaterial (Benzil)10.65Einzelne Komponente
Reaktionsgemisch30.65, 0.45, 0.20Unvollständige Reaktion, mehrere Komponenten
Gereinigtes Produkt10.45Hohe Reinheit
C. Kernspinresonanz (NMR)-Spektroskopie

NMR dient primär der Strukturaufklärung, ist aber auch ein leistungsfähiges Werkzeug zur Reinheitsbestimmung.[3][16] Das Vorhandensein von Signalen, die nicht der erwarteten Struktur von 4,5-Diphenylimidazol zugeordnet werden können, weist auf Verunreinigungen hin. Referenzspektren für ¹H- und ¹³C-NMR sind öffentlich verfügbar.[17][18]

Integrierter Ansatz zur Reinheitsüberprüfung

Für eine zuverlässige Charakterisierung wird ein mehrstufiger Ansatz empfohlen. Beginnend mit schnellen qualitativen Methoden kann die Reinheit anschließend durch HPLC quantitativ bestätigt werden.

Purity_Workflow Start Synthetisiertes 4,5-Diphenylimidazol QuickCheck Vorläufige Reinheitsprüfung Start->QuickCheck TLC TLC-Analyse QuickCheck->TLC schnell & kostengünstig MP Schmelzpunktanalyse QuickCheck->MP schnell & kostengünstig Decision1 Einzelner Fleck? Scharfer Schmelzpunkt? TLC->Decision1 MP->Decision1 HPLC Quantitative HPLC-Analyse Decision1->HPLC Ja Fail Weitere Aufreinigung erforderlich Decision1->Fail Nein Decision2 Reinheit > 99%? HPLC->Decision2 NMR Strukturverifizierung (NMR / MS) HPLC->NMR optional/bei Bedarf Pass Produkt akzeptiert Decision2->Pass Ja Decision2->Fail Nein

Abbildung 2: Logischer Arbeitsablauf für die integrierte Reinheitsüberprüfung.

Zusammenfassung

Die HPLC ist die Methode der Wahl für die quantitative und hochsensitive Reinheitsbestimmung von synthetisiertem 4,5-Diphenylimidazol.[1] Techniken wie die Schmelzpunktanalyse und die Dünnschichtchromatographie sind jedoch wertvolle, komplementäre Werkzeuge für eine schnelle, erste Einschätzung der Reinheit.[2][4] Die NMR-Spektroskopie bleibt unerlässlich für die endgültige Strukturverifizierung und die Identifizierung von Verunreinigungen.[3] Die Kombination dieser Methoden ermöglicht eine robuste und zuverlässige Qualitätskontrolle, die für die Forschung und die Entwicklung von Arzneimitteln von entscheidender Bedeutung ist.

References

Safety Operating Guide

Proper Disposal of 4,5-Diphenylimidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 4,5-Diphenylimidazole. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize risks and ensure responsible laboratory practices.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).

Hazard Profile:

According to safety data sheets, this compound is classified as a hazardous substance with the following primary concerns[1]:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn when handling this compound for disposal:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator is necessary if handling outside a fume hood or if dust is generated.

Work Area Preparation:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible and in proper working order before beginning any work.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash receptacles.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves), in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.

  • Solutions: Liquid waste containing this compound should be collected in a separate, sealed, and appropriately labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

Step 2: Container Labeling

  • All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory group.

Step 3: Storage of Waste Pending Disposal

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from sources of heat, ignition, and incompatible materials. This compound should be stored segregated from strong oxidizing agents.

  • Secondary containment, such as a larger, chemically resistant bin, is recommended to contain any potential leaks or spills.

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover. Do not attempt to transport the hazardous waste off-site yourself.

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS office.

  • Control and Contain: For small, manageable spills, and only if you are trained and equipped to do so, control the spread of the material. Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Avoid raising dust.

  • Collect and Dispose: Carefully scoop the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (check with your EHS office for recommended cleaning agents) and collect the cleaning materials as hazardous waste.

Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, broken glass) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container (Solid) solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container (Liquid) liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps_waste->collect_sharps storage Store Sealed Containers in a Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.